molecular formula C5H10O3 B1210603 (+-)-2-Hydroxyisovaleric acid CAS No. 600-37-3

(+-)-2-Hydroxyisovaleric acid

Número de catálogo: B1210603
Número CAS: 600-37-3
Peso molecular: 118.13 g/mol
Clave InChI: NGEWQZIDQIYUNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxy-3-methylbutyric acid is a valine derivative that is valine in which the amino group has been replaced by a hydroxy group. It has a role as a human metabolite. It is functionally related to an isovaleric acid. It is a conjugate acid of a 2-hydroxy-3-methylbutyrate.
2-Hydroxy-3-methylbutyric acid has been reported in Streptomyces cavourensis, Streptomyces bacillaris, and other organisms with data available.
2-Hydroxy-3-methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57618-22-1 (calcium[2:1] salt)
Record name 2-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10863305
Record name 2-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

350 mg/mL
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4026-18-0, 600-37-3
Record name (±)-2-Hydroxyisovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4026-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2-Hydroxy-3-methylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4026-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-hydroxy-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X1W97FWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-3-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physical and chemical properties of (+-)-2-Hydroxyisovaleric acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-2-Hydroxyisovaleric Acid

Introduction

This compound, also known as 2-hydroxy-3-methylbutanoic acid, is an alpha-hydroxy acid derivative of the branched-chain amino acid valine. It plays a role as a human metabolite and is of interest to researchers in the fields of metabolic disorders, animal nutrition, and synthetic chemistry.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its metabolic context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValue
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol [1]
CAS Registry Number 4026-18-0[3]
Appearance White to off-white solid[2]
Melting Point 63-64 °C[3]
Boiling Point 100-150 °C at 11 Torr[3], 237.00 to 238.00 °C at 760 mm Hg (estimated)[4]
Solubility Soluble in water (350 mg/mL)[1] and DMSO (100 mg/mL)[2]
pKa (Strongest Acidic) 4.14 (predicted)[5]
logP (o/w) 0.013 (estimated)[4]
Vapor Pressure 0.008 mmHg at 25 °C (estimated)[4]
Flash Point 111.8 °C (estimated)[4]

Experimental Protocols

Synthesis of α-Hydroxy Acids from Amino Acids

A general method for the synthesis of α-hydroxy acids, such as 2-hydroxyisovaleric acid, involves the conversion of the corresponding α-amino acid. One common laboratory-scale synthesis involves the diazotization of the amino acid followed by hydrolysis.

Protocol:

  • Dissolution: The starting amino acid (e.g., valine) is dissolved in an acidic aqueous solution, typically sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • Diazotization: A solution of sodium nitrite (NaNO2) in water is added dropwise to the cooled amino acid solution with constant stirring. The temperature is maintained below 5 °C to prevent side reactions. This step converts the amino group (-NH2) into a diazonium salt (-N2+).

  • Hydrolysis: The reaction mixture is then gently warmed. The diazonium salt is unstable and decomposes, releasing nitrogen gas and forming a carbocation. This carbocation is then attacked by water (hydrolysis) to form the corresponding α-hydroxy acid.

  • Extraction and Purification: The resulting α-hydroxy acid is extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like 2-hydroxyisovaleric acid in biological samples.[6]

Methodology:

  • Sample Preparation and Derivatization: Biological samples (e.g., urine) are first subjected to extraction to isolate the organic acids.[6] Since 2-hydroxyisovaleric acid is not sufficiently volatile for GC analysis in its native form, a derivatization step is necessary. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for example, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. The retention time from the GC provides an additional layer of confirmation. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.[1]

Procedure:

  • Sample Preparation: A small amount of the purified 2-hydroxyisovaleric acid is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃). A reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra (¹H, ¹³C, and potentially 2D spectra like COSY) are acquired.

  • Spectral Interpretation:

    • ¹H NMR: The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to deduce the connectivity of the hydrogen atoms.

    • ¹³C NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts provide information about the type of carbon atom (e.g., carbonyl, carbinol, alkyl).

    • 2D NMR (e.g., COSY): These experiments can help establish correlations between neighboring protons, aiding in the complete structural assignment.

Metabolic and Synthetic Pathways

Metabolic Context of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is a metabolite in the degradation pathway of the branched-chain amino acid valine.[1] Its accumulation in biological fluids can be an indicator of certain metabolic disorders, such as maple syrup urine disease (MSUD) and lactic acidosis.[6][7]

Metabolic_Pathway Valine Valine Keto_Valine α-Ketoisovalerate Valine->Keto_Valine Transamination Hydroxy_Valine This compound Keto_Valine->Hydroxy_Valine Reduction

Caption: Simplified metabolic pathway of valine to 2-hydroxyisovaleric acid.

General Experimental Workflow for Analysis

The analysis of 2-hydroxyisovaleric acid from a biological matrix typically follows a standardized workflow to ensure accurate identification and quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization NMR NMR Spectroscopy Extraction->NMR GCMS GC-MS Analysis Derivatization->GCMS Identification Spectral Library Matching GCMS->Identification Structure Structural Elucidation NMR->Structure Quantification Quantification using Internal Standard Identification->Quantification

Caption: General experimental workflow for the analysis of 2-hydroxyisovaleric acid.

References

The Biological Role of 2-Hydroxyisovaleric Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleric acid, a hydroxy monocarboxylic acid, is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), primarily valine and leucine. Under normal physiological conditions, it is present at low levels in biological fluids. However, its accumulation is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological role of 2-hydroxyisovaleric acid, delving into its metabolic pathways, the enzymes involved, its pathophysiological significance, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of metabolism, rare diseases, and neurobiology.

Introduction

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid) is an organic acid that serves as an intermediate in the metabolic pathways of the essential amino acids valine and leucine.[1][2] Its chemical formula is C5H10O3.[3] While playing a role in normal metabolic processes, its significance is most pronounced in the context of metabolic disorders where the catabolism of BCAAs is impaired. Elevated levels of 2-hydroxyisovaleric acid can be indicative of metabolic dysregulation and are associated with neurotoxicity.[1] This guide will explore the multifaceted role of this metabolite.

Metabolic Pathways of 2-Hydroxyisovaleric Acid

The primary route for the formation of 2-hydroxyisovaleric acid is through the catabolism of the branched-chain amino acids, valine and leucine.

Formation from Valine

The canonical pathway for valine degradation involves the conversion of its corresponding alpha-keto acid, 2-oxoisovalerate. In instances of metabolic dysfunction, 2-oxoisovalerate can be alternatively reduced to 2-hydroxyisovaleric acid. This reaction is catalyzed by a dehydrogenase enzyme.

Formation from Leucine

Similarly, during the breakdown of leucine, the intermediate alpha-ketoisocaproate can be metabolized to 2-hydroxyisocaproic acid, which is then further metabolized to 2-hydroxyisovaleric acid.[1] This process primarily occurs in muscle and connective tissues.[1]

dot

BCAA_Metabolism Valine Valine Oxoisovalerate 2-Oxoisovalerate Valine->Oxoisovalerate Branched-chain aminotransferase IsobutyrylCoA Isobutyryl-CoA Oxoisovalerate->IsobutyrylCoA Branched-chain α-keto acid dehydrogenase complex (BCKD) HydroxyisovalericAcid 2-Hydroxyisovaleric Acid Oxoisovalerate->HydroxyisovalericAcid Dehydrogenase (Alternative Pathway) Leucine Leucine Ketoisocaproate α-Ketoisocaproate Leucine->Ketoisocaproate Branched-chain aminotransferase Hydroxyisocaproate 2-Hydroxyisocaproic acid Ketoisocaproate->Hydroxyisocaproate α-ketoisocaproate oxygenase Hydroxyisocaproate->HydroxyisovalericAcid Metabolism

Figure 1: Metabolic pathways leading to the formation of 2-Hydroxyisovaleric acid.

Enzymology

The enzymatic conversion of 2-oxoisovalerate to 2-hydroxyisovaleric acid is a critical step in its biosynthesis. While the specific human enzyme responsible for this reduction in vivo is not extensively characterized, studies have identified dehydrogenases capable of this reaction.

A highly specific D-hydroxyisovalerate dehydrogenase has been purified from the fungus Fusarium sambucinum. This enzyme catalyzes the reversible NADPH-dependent reduction of 2-ketoisovalerate (2-KIV) to D-hydroxyisovalerate (D-HIV).[4]

Table 1: Kinetic Properties of D-Hydroxyisovalerate Dehydrogenase from Fusarium sambucinum

SubstrateKm (µM)
2-Ketoisovalerate200[4]
NADPH333[4]

In humans, the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex is paramount. A deficiency in this enzyme complex leads to the accumulation of branched-chain α-keto acids, including 2-oxoisovalerate, which are then shunted towards alternative pathways, such as the formation of 2-hydroxyisovaleric acid.[5] The BCKD complex is a mitochondrial multienzyme complex composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase).[6]

Pathophysiological Significance

The primary clinical relevance of 2-hydroxyisovaleric acid lies in its role as a biomarker for Maple Syrup Urine Disease (MSUD) . MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the BCKD complex.[5] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid.[7]

The accumulation of these metabolites, including 2-hydroxyisovaleric acid, is associated with severe neurological damage, including intellectual disability, seizures, and cerebral edema.[1][7] The neurotoxicity is thought to be primarily caused by the high levels of leucine and its ketoacid, α-ketoisocaproic acid.[8] However, the elevated levels of other metabolites, such as 2-hydroxyisovaleric acid, also contribute to the overall metabolic disturbance.

Elevated levels of 2-hydroxyisovaleric acid can also be observed in other conditions such as lactic acidosis and ketoacidosis.[9]

Table 2: Urinary Levels of 2-Hydroxyisovaleric Acid

ConditionConcentration Range (mmol/mol creatinine)
Healthy Individuals< 2[8]
Moderate IncreaseMay result from lactic acidosis, episodic ketosis, or deficiencies of thiamine or lipoic acid.[1]
Significant IncreaseAssociated with Maple Syrup Urine Disease (MSUD) and pyruvate dehydrogenase deficiency.[1]

Experimental Protocols

The quantification of 2-hydroxyisovaleric acid in biological fluids is crucial for the diagnosis and monitoring of MSUD and other metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Sample Preparation and Derivatization for GC-MS Analysis of Urinary Organic Acids

This protocol outlines a general procedure for the extraction and derivatization of organic acids from urine for GC-MS analysis.

5.1.1. Materials

  • Urine sample

  • Internal standard solution (e.g., 4-phenylbutyric acid)

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

5.1.2. Protocol

  • Sample Collection and pH Adjustment: Collect a urine sample. Adjust the pH to below 2 by adding 5M HCl.[10]

  • Internal Standard Addition: Add a known amount of the internal standard to the urine sample.[10]

  • Extraction: Perform a two-step liquid-liquid extraction. First, add ethyl acetate to the sample, vortex, and centrifuge. Collect the organic (top) layer. To the remaining aqueous layer, add diethyl ether, vortex, and centrifuge. Combine the organic layers.[10]

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[10]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

  • Derivatization: To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). Heat the mixture to facilitate the reaction. This step converts the polar organic acids into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[2][11]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.[2]

dot

GCMS_Workflow start Urine Sample ph_adjustment pH Adjustment (HCl) start->ph_adjustment is_addition Internal Standard Addition ph_adjustment->is_addition extraction Liquid-Liquid Extraction (Ethyl Acetate & Diethyl Ether) is_addition->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation (Nitrogen Stream) drying->evaporation derivatization Derivatization (BSTFA/TMCS) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Figure 2: General experimental workflow for urinary organic acid analysis by GC-MS.

Signaling Pathways and Neurological Effects

Currently, there is limited evidence to suggest that 2-hydroxyisovaleric acid acts as a direct signaling molecule in the same way as classical neurotransmitters or hormones. Its primary role appears to be that of a metabolic intermediate and a biomarker of disease.

The neurological damage observed in MSUD is multifactorial and is largely attributed to the accumulation of leucine and its corresponding α-keto acid, which are known to be neurotoxic.[8] The proposed mechanisms of neurotoxicity include:

  • Disruption of the blood-brain barrier.

  • Inhibition of neurotransmitter synthesis.

  • Induction of oxidative stress.

  • Impairment of mitochondrial function.

While the direct neurotoxic effects of isolated 2-hydroxyisovaleric acid are not as well-studied, it is plausible that its accumulation contributes to the overall metabolic and oxidative stress in the brain of MSUD patients.

Conclusion and Future Directions

2-Hydroxyisovaleric acid is a key metabolite in the catabolism of branched-chain amino acids, and its elevated levels are a hallmark of Maple Syrup Urine Disease. While its primary role is understood as a metabolic intermediate, further research is needed to fully elucidate its potential direct biological activities, including any subtle signaling functions or specific contributions to the neuropathology of MSUD. The development of more specific and sensitive analytical methods will continue to be crucial for the early diagnosis and effective management of this and other related metabolic disorders. A deeper understanding of the enzymes involved in its metabolism in humans could also open new avenues for therapeutic intervention.

References

Synthesis of Racemic 2-Hydroxyisovaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 2-hydroxyisovaleric acid, also known as α-hydroxyisovaleric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its structure, featuring a hydroxyl group adjacent to a carboxylic acid, makes it a versatile intermediate for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic methods for producing racemic 2-hydroxyisovaleric acid, encompassing both traditional chemical synthesis and biosynthetic routes. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methods.

Chemical Synthesis Routes

Several chemical strategies have been developed for the synthesis of racemic 2-hydroxyisovaleric acid. The most common and practical approaches involve the use of readily available starting materials such as isobutyraldehyde and α-ketoisovaleric acid.

Synthesis from Isobutyraldehyde via Cyanohydrin Formation and Hydrolysis

This two-step method is a classic and reliable approach for the synthesis of α-hydroxy acids. The first step involves the formation of a cyanohydrin by the nucleophilic addition of cyanide to isobutyraldehyde. The resulting 2-hydroxy-3-methylbutanenitrile is then hydrolyzed to yield racemic 2-hydroxyisovaleric acid.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin)

  • In a well-ventilated fume hood, a solution of sodium cyanide (or potassium cyanide) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Isobutyraldehyde is added dropwise to the cyanide solution with vigorous stirring.

  • A solution of a weak acid, such as acetic acid, is then slowly added from the addition funnel to generate hydrocyanic acid in situ. The temperature should be maintained below 10°C throughout the addition.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete formation of the cyanohydrin.

  • The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-methylbutanenitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis of 2-Hydroxy-3-methylbutanenitrile to Racemic 2-Hydroxyisovaleric Acid

  • The crude 2-hydroxy-3-methylbutanenitrile is added to a solution of a strong acid, typically concentrated hydrochloric acid or sulfuric acid, in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and diluted with water.

  • The product, 2-hydroxyisovaleric acid, is extracted into an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to afford crude racemic 2-hydroxyisovaleric acid.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Quantitative Data:

StepReactantsReagentsConditionsYield (%)Purity (%)
1 IsobutyraldehydeNaCN, Acetic Acid, Water0-10°C, then RT>90Crude
2 2-Hydroxy-3-methylbutanenitrileConc. HCl or H₂SO₄, WaterReflux70-85>95 (after recrystallization)

Logical Relationship Diagram:

cyanohydrin_synthesis isobutyraldehyde Isobutyraldehyde cyanohydrin 2-Hydroxy-3-methylbutanenitrile isobutyraldehyde->cyanohydrin + cyanide NaCN / KCN cyanide->cyanohydrin acid_weak Acetic Acid acid_weak->cyanohydrin product Racemic 2-Hydroxyisovaleric Acid cyanohydrin->product Hydrolysis acid_strong Conc. HCl / H₂SO₄ acid_strong->product reduction_synthesis keto_acid α-Ketoisovaleric Acid product Racemic 2-Hydroxyisovaleric Acid keto_acid->product Reduction reducing_agent Sodium Borohydride or H₂ + Catalyst (Pd/C, PtO₂) reducing_agent->product grignard_synthesis isopropyl_br Isopropyl Bromide grignard Isopropylmagnesium Bromide isopropyl_br->grignard mg Mg mg->grignard intermediate α-Keto Ester Intermediate grignard->intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate hydrolysis Hydrolysis intermediate->hydrolysis reduction Reduction hydrolysis->reduction product Racemic 2-Hydroxyisovaleric Acid reduction->product biosynthetic_pathway valine Valine keto_acid α-Ketoisovaleric Acid valine->keto_acid Transamination transaminase Branched-chain amino acid aminotransferase transaminase->keto_acid product 2-Hydroxyisovaleric Acid keto_acid->product Reduction reductase Oxidoreductase (e.g., Ketopantoate reductase) reductase->product cofactor NADH / NADPH cofactor->product

The Microbial Production of 2-Hydroxyisovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Occurrence, Biosynthesis, and Quantification of a Promising Bioactive Molecule

Introduction

2-Hydroxyisovaleric acid (2-HIV), also known as 2-hydroxy-3-methylbutyric acid, is a branched-chain alpha-hydroxy acid with emerging significance in the fields of biotechnology and medicine. As a versatile chiral building block, it holds potential for the synthesis of biodegradable polymers and pharmaceuticals. While its presence has been documented in various biological systems, including as a human metabolite, its natural occurrence in microorganisms is a subject of growing interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the natural production of 2-hydroxyisovaleric acid by microorganisms, detailing its biosynthetic pathways, quantitative data on its production, and the experimental protocols for its detection and quantification.

Natural Occurrence of 2-Hydroxyisovaleric Acid in Microorganisms

2-Hydroxyisovaleric acid is a metabolite found in a diverse range of microorganisms, from bacteria to fungi. Its production is often associated with the metabolism of branched-chain amino acids, particularly valine. Several microbial species have been identified as natural producers of 2-HIV, with varying production levels.

Notably, 2-HIV has been identified as a significant metabolite in the context of the vaginal microbiome. Bacteria associated with bacterial vaginosis, such as Atopobium parvulum, Gardnerella vaginalis, and Veillonella montpellierensis, have been shown to produce 2-HIV.[1] In contrast, beneficial Lactobacillus species, which are dominant in a healthy vaginal microbiome, are not significant producers of this compound.

The lactic acid bacterium Lactococcus lactis is another well-documented natural producer of 2-hydroxyisovaleric acid.[2] Additionally, species from the genus Streptomyces, including Streptomyces cavourensis and Streptomyces bacillaris, have been reported to produce 2-HIV.[3] The yeast Saccharomyces cerevisiae is also known to produce this metabolite.[3]

While many microorganisms produce 2-HIV naturally at low levels, significant advancements have been made in the metabolic engineering of bacteria like Escherichia coli and Klebsiella pneumoniae to achieve high-titer production of this valuable chemical.

Quantitative Data on 2-Hydroxyisovaleric Acid Production

The concentration of 2-hydroxyisovaleric acid produced by microorganisms varies significantly depending on the species, strain, and culture conditions. While comprehensive quantitative data for all natural producers is not yet available, several studies have reported production levels for both natural and engineered microorganisms. The following table summarizes the available quantitative data.

MicroorganismStrainProduction LevelCarbon SourceReference
Engineered Bacteria
Escherichia coliEngineered7.8 g/LGlucose[4]
Escherichia coliEngineered6.2 g/LGlycerol[4]
Klebsiella pneumoniaeKp ΔbudAΔldhA-panE14.41 g/LGlucose[2]
Lactic Acid Bacteria
Leuconostoc lactis-153.1 - 526 µg/mlMRS broth[5]
Lactobacillus plantarum-153.1 - 526 µg/mlMRS broth[5]
Lactobacillus brevis-153.1 - 526 µg/mlMRS broth[5]
Leuconostoc mesenteroides-153.1 - 526 µg/mlMRS broth[5]
Lactobacillus sakei-21.4 µg/mlMRS broth[5]
Pediococcus pentosaceus-26.1 µg/mlMRS broth[5]

Biosynthetic Pathways of 2-Hydroxyisovaleric Acid

The primary route for the biosynthesis of 2-hydroxyisovaleric acid in microorganisms is through the L-valine biosynthetic pathway. This pathway starts from pyruvate, a central metabolite in glycolysis. Another route is through the catabolism of valine.

Biosynthesis from Pyruvate (Valine Biosynthesis Pathway)

This pathway involves a series of enzymatic reactions to convert two molecules of pyruvate into 2-ketoisovalerate, the direct precursor of 2-hydroxyisovaleric acid.

  • Acetolactate Formation: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS) .

  • Isomeroreduction: α-Acetolactate is then converted to α,β-dihydroxyisovalerate by acetohydroxyacid isomeroreductase (AHAIR) , also known as ketol-acid reductoisomerase.

  • Dehydration: The dehydration of α,β-dihydroxyisovalerate to 2-ketoisovalerate is catalyzed by dihydroxyacid dehydratase (DHAD) .

  • Reduction to 2-Hydroxyisovaleric Acid: Finally, 2-ketoisovalerate is reduced to 2-hydroxyisovaleric acid. This final reduction step can be catalyzed by various enzymes with 2-keto acid reductase activity. In Klebsiella pneumoniae, for instance, isoenzymes of ketopantoate reductase (PanE) and IlvC have been shown to perform this conversion.[2]

Biosynthesis_from_Pyruvate Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Acetohydroxyacid Synthase (AHAS) Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxyacid Isomeroreductase (AHAIR) Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid Dehydratase (DHAD) HIV 2-Hydroxyisovaleric Acid Ketoisovalerate->HIV 2-Keto Acid Reductase (e.g., PanE, IlvC)

Figure 1. Biosynthesis of 2-Hydroxyisovaleric Acid from Pyruvate.

Biosynthesis from Valine Catabolism

2-Hydroxyisovaleric acid can also be produced through the catabolism of the amino acid L-valine.

  • Transamination: L-valine is first converted to its corresponding α-keto acid, 2-ketoisovalerate, through a transamination reaction catalyzed by a branched-chain amino acid aminotransferase .

  • Reduction: Similar to the final step in the pyruvate pathway, 2-ketoisovalerate is then reduced to 2-hydroxyisovaleric acid by a 2-keto acid reductase .

Biosynthesis_from_Valine Valine L-Valine Ketoisovalerate 2-Ketoisovalerate Valine->Ketoisovalerate Branched-Chain Amino Acid Aminotransferase HIV 2-Hydroxyisovaleric Acid Ketoisovalerate->HIV 2-Keto Acid Reductase

Figure 2. Biosynthesis of 2-Hydroxyisovaleric Acid from Valine.

Competing Pathways

The precursor molecule, 2-ketoisovalerate, is a key intermediate in several metabolic pathways. Its conversion to other metabolites represents a competing flux that can limit the production of 2-hydroxyisovaleric acid. The main competing pathways include:

  • L-Valine Biosynthesis: The amination of 2-ketoisovalerate to form L-valine, catalyzed by branched-chain amino acid aminotransferases.

  • L-Leucine Biosynthesis: 2-Ketoisovalerate is a precursor for the biosynthesis of L-leucine.

  • Pantothenate (Vitamin B5) Biosynthesis: 2-Ketoisovalerate is also a precursor for the synthesis of pantothenic acid.

Metabolic engineering strategies to enhance 2-HIV production often involve the downregulation or knockout of genes involved in these competing pathways to channel the metabolic flux towards the desired product.

Experimental Protocols for the Analysis of 2-Hydroxyisovaleric Acid

Accurate and sensitive analytical methods are crucial for the detection and quantification of 2-hydroxyisovaleric acid in microbial cultures. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic acids. Derivatization is typically required to increase the volatility and thermal stability of 2-hydroxyisovaleric acid.

a. Sample Preparation and Extraction:

  • Cell Removal: Centrifuge the microbial culture broth to pellet the cells. Collect the supernatant for analysis.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog of 2-HIV or another organic acid not present in the sample) to the supernatant for accurate quantification.

  • Acidification: Acidify the sample to a pH below 2 using a strong acid (e.g., HCl) to protonate the organic acids.

  • Liquid-Liquid Extraction: Extract the organic acids from the acidified aqueous sample using an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times for complete recovery.

  • Drying: Pool the organic extracts and dry them over an anhydrous salt like sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the organic acids.

b. Derivatization:

  • Reagent Addition: To the dried extract, add a derivatizing agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • Reaction: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

c. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically used to achieve optimal separation.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, providing a unique mass spectrum for each compound.

  • Quantification: Identify the peak corresponding to the derivatized 2-hydroxyisovaleric acid based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Culture Microbial Culture Supernatant Supernatant Culture->Supernatant Centrifugation Acidified Acidified Supernatant->Acidified Acidification Extracted Extracted Acidified->Extracted Liquid-Liquid Extraction Dried Dried Extracted->Dried Drying & Evaporation Derivatized Derivatized Dried->Derivatized Addition of BSTFA/TMCS Heating Injection Injection Derivatized->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Quantification Quantification of 2-HIV Detection->Quantification Data Analysis

Figure 3. General Workflow for GC-MS Analysis of 2-Hydroxyisovaleric Acid.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

UPLC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.

a. Sample Preparation:

  • Cell Removal: Centrifuge the microbial culture to separate the cells from the supernatant.

  • Internal Standard: Add an appropriate internal standard to the supernatant.

  • Protein Precipitation: If the culture medium contains high concentrations of proteins, perform a protein precipitation step by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to remove the precipitated proteins.

  • Dilution: Dilute the supernatant (or the protein-free extract) with a suitable solvent (e.g., water or mobile phase) to bring the analyte concentration within the linear range of the instrument.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

b. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample into the UPLC system. Use a reverse-phase column (e.g., C18) for separation. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution is commonly used.

  • Mass Spectrometric Detection:

    • Ionization: The eluent from the UPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes. 2-Hydroxyisovaleric acid is usually detected in negative ion mode.

    • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Q1 (First Quadrupole): Selects the precursor ion (the deprotonated molecule of 2-hydroxyisovaleric acid, [M-H]⁻).

      • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

      • Q3 (Third Quadrupole): Selects one or more specific product ions that are characteristic of 2-hydroxyisovaleric acid.

  • Quantification: The intensity of the selected product ion(s) is measured. Quantification is achieved by constructing a calibration curve using standards of known concentrations and normalizing the response to the internal standard.

UPLCMS_Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Culture Microbial Culture Supernatant Supernatant Culture->Supernatant Centrifugation ProteinFree ProteinFree Supernatant->ProteinFree Protein Precipitation (optional) Diluted Diluted ProteinFree->Diluted Dilution Filtered Filtered Diluted->Filtered Filtration Injection Injection Filtered->Injection Separation Separation Injection->Separation UPLC Column Ionization Ionization Separation->Ionization ESI Source MSMS MSMS Ionization->MSMS Tandem MS (MRM) Quantification Quantification of 2-HIV MSMS->Quantification Data Analysis

Figure 4. General Workflow for UPLC-MS/MS Analysis of 2-Hydroxyisovaleric Acid.

Conclusion

The natural occurrence of 2-hydroxyisovaleric acid in a variety of microorganisms presents exciting opportunities for its biotechnological production. Understanding the biosynthetic pathways and the factors that influence its production is key to developing efficient and sustainable manufacturing processes. The analytical protocols detailed in this guide provide the necessary tools for researchers to accurately quantify 2-HIV in microbial systems. Further research into the metabolic regulation of 2-HIV production in natural producers and the continued development of engineered strains will undoubtedly expand the applications of this versatile molecule in the pharmaceutical and biomaterials industries.

References

A Technical Guide to the Stereochemistry and Enantiomers of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-hydroxyisovaleric acid, focusing on the distinct properties, synthesis, separation, and biological significance of its enantiomers. As a chiral building block and a human metabolite, understanding its stereochemistry is critical for applications in pharmaceutical development and metabolic research.

Introduction to 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a derivative of the amino acid valine where the amino group is substituted by a hydroxyl group[1]. The molecule possesses a single stereocenter at the second carbon (C2), giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-hydroxyisovaleric acid and (S)-2-hydroxyisovaleric acid[2][3].

The stereochemistry of this compound is pivotal, as each enantiomer can exhibit different biological activities and serve as a specific chiral precursor in asymmetric synthesis[2]. In biological systems, it is a metabolite derived from the breakdown of branched-chain amino acids[4]. Its presence and concentration, particularly of specific enantiomers, can be indicative of normal metabolic function or of certain inherited metabolic disorders[4][5].

Physicochemical Properties of Enantiomers

Enantiomers share identical physical properties in an achiral environment, such as melting point and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of (R) and (S) enantiomers, is optically inactive[6][7].

Property(R)-2-Hydroxyisovaleric Acid(S)-2-Hydroxyisovaleric Acid(±)-2-Hydroxyisovaleric Acid (Racemate)
Molecular Formula C₅H₁₀O₃[3]C₅H₁₀O₃[2]C₅H₁₀O₃[1][8]
Molecular Weight 118.13 g/mol [3]118.13 g/mol [2]118.13 g/mol [1][8]
CAS Number 17407-56-6[3]17407-55-5[2]4026-18-0[8][9]
Appearance Off-white to yellow solid[3]Solid[2]Solid[1]
Melting Point 64-67 °C[3]Not specified63-64 °C[8]
Optical Activity [α] [α]20/D -17±1° (c=1% in chloroform)[3]Not specified, but expected to be equal and opposite to (R)Optically inactive[6]
Synonyms D-α-Hydroxyisovaleric acid[3]L-α-Hydroxyisovaleric acid[2](±)-α-Hydroxyisovaleric acid[8]

Synthesis and Resolution of Enantiomers

The production of enantiomerically pure 2-hydroxyisovaleric acid can be achieved through two primary strategies: asymmetric synthesis to create a single desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution[10]. Chiral resolution, the process of separating enantiomers from a racemic mixture, is a widely used technique[7][10].

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much faster rate than the other, allowing for their separation[11][12][13].

Principle: A racemic mixture of 2-hydroxyisovaleric acid is subjected to esterification with an alcohol (e.g., butanol) in the presence of a lipase. The enzyme will preferentially convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted S-enantiomer as the acid. The resulting mixture of an ester and a carboxylic acid can then be easily separated based on their different chemical properties.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic 2-hydroxyisovaleric acid (1.0 eq) and butanol (1.2 eq) in a suitable organic solvent (e.g., toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Lipase B from Candida antarctica (CALB), to the mixture (e.g., 10% by weight of the acid)[11][13].

  • Reaction Monitoring: Stir the heterogeneous mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid[14].

  • Termination: Once the reaction reaches approximately 50% conversion (ideally resulting in high ee for both the product and remaining substrate), stop the reaction by filtering off the immobilized enzyme[11].

  • Separation:

    • Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate). The unreacted (S)-2-hydroxyisovaleric acid will move into the aqueous phase as its carboxylate salt. The (R)-butyl-2-hydroxyisovalerate ester will remain in the organic phase.

    • Separate the two phases.

  • Isolation:

    • S-Enantiomer: Acidify the aqueous phase with a strong acid (e.g., HCl) to pH ~2 and extract the (S)-2-hydroxyisovaleric acid with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to yield the purified S-acid.

    • R-Enantiomer: The (R)-ester can be isolated by evaporating the solvent from the organic phase. If the R-acid is desired, the ester can be subsequently hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield (R)-2-hydroxyisovaleric acid.

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation node_process node_process node_material node_material node_product node_product node_waste node_waste racemate Racemic (R/S)-Acid + Butanol reactor Reaction Vessel + Immobilized Lipase racemate->reactor Add mixture Mixture: (S)-Acid + (R)-Ester reactor->mixture ~50% Conversion separation Liquid-Liquid Extraction (aq. NaHCO₃) mixture->separation s_acid (S)-Acid (Aqueous Phase) separation->s_acid Isolate r_ester (R)-Ester (Organic Phase) separation->r_ester Isolate hydrolysis Ester Hydrolysis r_ester->hydrolysis r_acid (R)-Acid hydrolysis->r_acid

Caption: Workflow for enzymatic kinetic resolution of 2-hydroxyisovaleric acid.

Analytical Separation and Characterization

Distinguishing and quantifying enantiomers requires a chiral environment. While techniques like NMR with chiral shift reagents can be used, chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for analytical separation[15][16].

Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP)[16]. The two enantiomers interact differently with the CSP, leading to different retention times and thus enabling their separation[17]. Polysaccharide-based columns are widely used for this purpose[18].

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H or similar amylose/cellulose derivative column) is a common choice for separating chiral acids[19].

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol (isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes[18]. A representative mobile phase could be n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a small volume of the sample (e.g., 10 µL).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm, as carboxylic acids have UV absorbance at low wavelengths).

  • Quantification: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

G node_step node_step node_input node_input node_output node_output node_system node_system sample Sample containing (R) and (S) enantiomers hplc Chiral HPLC System sample->hplc Inject separation Separation on Chiral Stationary Phase hplc->separation Elute detection UV Detection separation->detection chromatogram Chromatogram with Two Resolved Peaks detection->chromatogram analysis Peak Integration & %ee Calculation chromatogram->analysis G node_metabolite node_metabolite node_enzyme node_enzyme node_product node_product Val Valine (Amino Acid) BCAT Branched-Chain Aminotransferase (BCAT) Val->BCAT Keto α-Ketoisovaleric Acid (α-Keto Acid) Reductase Reductase Enzyme Keto->Reductase Hydroxy 2-Hydroxyisovaleric Acid (α-Hydroxy Acid) BCAT->Keto Reductase->Hydroxy

References

Navigating the Toxicological Landscape of (+-)-2-Hydroxyisovaleric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

(+/-)-2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid valine, is a compound of interest in various biomedical research fields. While its metabolic role is increasingly understood, a comprehensive toxicological profile remains largely undefined in publicly accessible literature. This technical guide synthesizes the currently available safety and hazard information for (+/-)-2-Hydroxyisovaleric acid, outlines its known biological context, and presents generalized experimental workflows for toxicological assessment. The conspicuous absence of detailed, quantitative toxicological studies underscores a critical data gap that warrants future investigation to support any potential therapeutic or industrial applications.

Introduction

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical databases, (+/-)-2-Hydroxyisovaleric acid is classified with the following hazards.[2][4][5][6] This information provides a foundational understanding of the compound's intrinsic hazardous properties.

Table 1: GHS Hazard Classification for (+-)-2-Hydroxyisovaleric acid

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationWarningWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningWarning

Data sourced from multiple chemical safety databases.[2][4][5][6]

These classifications indicate that direct contact with the compound requires appropriate personal protective equipment (PPE), including gloves and eye protection, and that handling should occur in well-ventilated areas to avoid respiratory irritation.[4]

Known Biological and Metabolic Context

While direct toxicological data is sparse, the metabolic context of (+/-)-2-Hydroxyisovaleric acid offers insights into its biological interactions.

It is a normal, albeit typically low-level, metabolite of valine.[1] However, its accumulation in the body is a key biomarker for several inborn errors of metabolism.[7] In conditions like MSUD, deficient enzymatic activity leads to a buildup of branched-chain amino acids and their keto and hydroxy acid derivatives, including 2-hydroxyisovaleric acid.[1] This accumulation is associated with neurotoxic effects, although the specific contribution of 2-hydroxyisovaleric acid to this toxicity is not fully elucidated.[8] Its presence has also been noted in patients with lactic acidosis and ketoacidosis.[3][9][10]

Understanding this metabolic context is crucial for designing relevant toxicological studies, as it suggests potential target organs and pathways for investigation.

Recommended Toxicological Assessment Workflow

Given the absence of specific studies on (+/-)-2-Hydroxyisovaleric acid, a generalized workflow for in vitro toxicological assessment is presented below. This workflow represents a standard approach in preclinical safety evaluation.[11][12]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Advanced Assays cluster_2 Phase 3: Data Analysis & Risk Assessment A Compound Acquisition This compound B Cytotoxicity Assays (e.g., MTT, LDH) Determine cell viability A->B C Genotoxicity Assays B->C If cytotoxic, adjust concentrations G Phototoxicity Assay (e.g., 3T3 NRU) B->G H Skin Irritation/Corrosion Models (e.g., Reconstituted Human Epidermis) B->H D Ames Test (Bacterial Mutagenicity) C->D E In Vitro Micronucleus Test (Chromosomal Damage) C->E F Target Organ Specific Toxicity (e.g., HepG2 for liver, SH-SY5Y for neurons) E->F J Assess Genotoxic Potential E->J I Determine IC50/EC50 Values F->I K Evaluate Specific Organ Liabilities F->K L Comprehensive Risk Assessment I->L J->L K->L

Caption: Generalized workflow for in vitro toxicological assessment.

Experimental Protocols: A General Framework

Detailed experimental protocols for (+/-)-2-Hydroxyisovaleric acid are not available. However, the following provides a general methodology for the key assays mentioned in the workflow, based on standard OECD guidelines.

4.1.1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Multiple strains of bacteria, each carrying a different mutation in an amino acid synthesis gene, are used.

    • The bacteria are exposed to various concentrations of (+/-)-2-Hydroxyisovaleric acid, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking the specific amino acid the bacteria cannot synthesize.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted and compared to negative and positive controls.

    • A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[11]

4.1.2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

  • Objective: To detect chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Methodology:

    • A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is cultured.

    • The cells are treated with a range of concentrations of (+/-)-2-Hydroxyisovaleric acid, with and without metabolic activation (S9).

    • The treatment duration is typically 3-6 hours for short-term exposure or one full cell cycle for continuous exposure.

    • After treatment, the cells are cultured in fresh medium containing cytochalasin B, which blocks cytokinesis and results in binucleated cells.

    • The cells are then harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored using a microscope and compared to negative and positive controls.[11]

Data Gaps and Future Directions

The current body of literature lacks the necessary data to perform a comprehensive toxicological risk assessment for (+/-)-2-Hydroxyisovaleric acid. The following key areas require urgent investigation:

  • Acute, Sub-chronic, and Chronic Toxicity: No data on LD50 values or effects of repeated exposure are available.

  • Quantitative Genotoxicity and Cytotoxicity: While a framework exists, no specific studies have been published.

  • Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.

  • Carcinogenicity: Long-term studies to assess carcinogenic potential have not been conducted.

  • In Vivo Studies: Animal studies are necessary to understand the compound's toxicokinetics and systemic effects.

Conclusion

(+/-)-2-Hydroxyisovaleric acid is a metabolically relevant compound for which a significant toxicological data gap exists. The available information is limited to GHS hazard classifications indicating potential for skin, eye, and respiratory irritation.[2][4][5][6] Its association with metabolic disorders suggests that further investigation into its systemic effects, particularly neurotoxicity, is warranted. The absence of robust, quantitative toxicological data prevents a full risk assessment and highlights the need for comprehensive studies following established guidelines to ensure the safety of this compound in any future applications. Researchers and drug development professionals should proceed with caution, adhering to standard safety protocols when handling this compound, and consider the outlined assessment workflow to contribute to a more complete understanding of its toxicological profile.

References

A Comprehensive Review of 2-Hydroxyisovaleric Acid: From Metabolism to Clinical Significance and Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is a hydroxy fatty acid that serves as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine and leucine. While typically present at low levels in healthy individuals, its accumulation is a hallmark of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the current state of research on 2-hydroxyisovaleric acid, encompassing its metabolic pathways, analytical detection methods, clinical relevance, and biotechnological production. The information presented herein is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in drug development and metabolic studies.

Metabolic Pathways and Biological Role

2-Hydroxyisovaleric acid is primarily generated from the metabolism of the branched-chain amino acids leucine and valine.[1][2]

From Leucine: The breakdown of leucine, mainly in muscle and connective tissues, is initiated by the enzyme branched-chain aminotransferase (BCAT), which converts leucine to α-ketoisocaproic acid. This intermediate is then further metabolized, leading to the formation of 2-hydroxyisovaleric acid.[2]

From Valine: In the valine catabolic pathway, valine is transaminated to α-ketoisovalerate. In instances of metabolic dysfunction where the primary degradation pathway is impaired, α-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid.

Elevated levels of 2-hydroxyisovaleric acid are indicative of disruptions in these metabolic pathways.[3] In healthy individuals, its concentration in biological fluids is typically low. However, in certain metabolic disorders, particularly those affecting the branched-chain α-keto acid dehydrogenase (BCKDH) complex, significant accumulation occurs.[4][5]

Signaling Pathway Involvement

The accumulation of branched-chain amino acids and their metabolites, including 2-hydroxyisovaleric acid, has been linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][6][7][8] This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 by BCAAs is thought to contribute to some of the pathological manifestations of metabolic disorders.[1][8] Furthermore, dysregulation of BCAA metabolism is associated with insulin resistance, and metabolites like 2-hydroxyisovaleric acid may play a role in this process, though the direct mechanistic links are still under investigation.[9][10][11]

BCAA Metabolism and its Link to mTOR Signaling BCAAs Branched-Chain Amino Acids (Leucine, Valine) BCKAs Branched-Chain α-Keto Acids (e.g., α-Ketoisovalerate) BCAAs->BCKAs Transamination mTORC1 mTORC1 BCAAs->mTORC1 Activates HIVA 2-Hydroxyisovaleric Acid BCKAs->HIVA Reduction BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKAs->BCKDH Substrate Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Insulin_Signaling Insulin Signaling mTORC1->Insulin_Signaling Inhibits (via S6K1)

BCAA metabolism and its influence on the mTOR signaling pathway.

Quantitative Data

The concentration of 2-hydroxyisovaleric acid in biological fluids is a critical diagnostic marker. The following tables summarize the reported concentrations in urine and plasma for healthy individuals and patients with relevant metabolic disorders.

Table 1: Urinary 2-Hydroxyisovaleric Acid Concentrations

PopulationConcentration (mmol/mol creatinine)Reference(s)
Healthy Individuals0 - 0.4[3]
Pathological Range> 0.4[12]

Table 2: Plasma Branched-Chain Amino Acid Concentrations in MSUD

Amino AcidMSUD Patients (µmol/L)Healthy Controls (µmol/L)Reference(s)
Leucine1944.9 (initial diagnosis)< 300[13]
IsoleucineSignificantly elevated37 ± 19[13][14]
ValineNormal to slightly elevated98 ± 46[13][14]
AlloisoleucineSignificantly elevated (>5)Undetectable - 1.9[14]

Clinical Significance

The primary clinical significance of 2-hydroxyisovaleric acid lies in its role as a biomarker for inborn errors of metabolism.

Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids, including 2-hydroxyisovaleric acid.[2][15] The disease is named for the characteristic sweet odor of the urine. If left untreated, MSUD can lead to severe neurological damage, developmental delay, and death.[13] Monitoring the levels of 2-hydroxyisovaleric acid and other BCAAs is crucial for the diagnosis and management of MSUD patients.[16][17]

Other Organic Acidurias: Elevated levels of 2-hydroxyisovaleric acid may also be observed in other organic acidurias, as well as in conditions such as lactic acidosis and episodic ketosis, although the elevations are typically less pronounced than in MSUD.[3][18]

Analytical Methodologies

Accurate quantification of 2-hydroxyisovaleric acid is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of Urinary 2-Hydroxyisovaleric Acid

This protocol describes a typical procedure for the analysis of organic acids in urine, including 2-hydroxyisovaleric acid, using GC-MS.

1. Sample Preparation:

  • To 200 µL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

  • Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine to protect keto groups.[6]

  • Incubate at 60°C for 30 minutes.[6]

  • Acidify the sample to a pH below 2 with hydrochloric acid.[19]

  • Perform a liquid-liquid extraction with 600 µL of ethyl acetate, vortex thoroughly, and centrifuge.[6]

  • Repeat the extraction and combine the organic layers.[6]

  • Evaporate the solvent to dryness under a stream of nitrogen.[19]

2. Derivatization:

  • To the dried residue, add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 160 µL of hexane.[6]

  • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.[6]

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 155°C at 4°C/min, hold for 2 minutes.

    • Ramp to 170°C at 4°C/min, hold for 2 minutes.

    • Ramp to 220°C at 4°C/min.[20]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Quantification: Identify and quantify the TMS derivative of 2-hydroxyisovaleric acid based on its retention time and characteristic mass spectrum, using the internal standard for calibration.

GC-MS Analysis Workflow for Urinary 2-Hydroxyisovaleric Acid Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Oximation Oximation (Methoxyamine HCl) Internal_Standard->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for the GC-MS analysis of urinary 2-hydroxyisovaleric acid.
Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxyisovaleric Acid in Plasma

This protocol provides a general framework for the quantification of 2-hydroxyisovaleric acid in plasma using LC-MS/MS, which is adaptable from methods for similar short-chain fatty acids.[14][21]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing the internal standard.[22]

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to pellet the proteins.[22]

  • Transfer the supernatant to a clean tube or well plate.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • LC Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 2-hydroxyisovaleric acid and its internal standard for quantification. For 3-hydroxyisovaleric acid, a related compound, the transition 117.1→59.0 has been used.[14]

  • Quantification: Generate a calibration curve using standards of known concentrations in a surrogate matrix (e.g., charcoal-stripped plasma) and quantify the analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard.

Biotechnological Production

There is growing interest in the biotechnological production of 2-hydroxyisovaleric acid and other valuable chemicals from renewable resources. Metabolic engineering of microorganisms such as Escherichia coli and Klebsiella pneumoniae has shown promise in this area.

Production in Engineered Escherichia coli

E. coli can be engineered to produce 2-hydroxyisovaleric acid by leveraging the native L-valine biosynthesis pathway. This involves the overexpression of key enzymes and the knockout of competing pathways.

Engineered Pathway for 2-Hydroxyisovaleric Acid Production in E. coli Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AlsS DHIV α,β-Dihydroxyisovalerate Acetolactate->DHIV IlvC KIV α-Ketoisovalerate DHIV->KIV IlvD HIVA 2-Hydroxyisovaleric Acid KIV->HIVA LDH AlsS Acetolactate Synthase (AlsS) IlvC Ketol-Acid Reductoisomerase (IlvC) IlvD Dihydroxyacid Dehydratase (IlvD) LDH Lactate Dehydrogenase (LDH) or other 2-hydroxyacid dehydrogenase

References

2-Hydroxyisovaleric acid as an intermediate in branched-chain amino acid catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising valine, leucine, and isoleucine, are essential amino acids that play critical roles in protein synthesis, energy metabolism, and cellular signaling. Their catabolism is a vital process, and dysregulation of this pathway is implicated in various metabolic disorders, including Maple Syrup Urine Disease (MSUD) and insulin resistance. 2-Hydroxyisovaleric acid is a key intermediate in the catabolism of valine. This technical guide provides a comprehensive overview of the role of 2-hydroxyisovaleric acid in BCAA metabolism, detailing the enzymatic reactions, relevant quantitative data, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic diseases.

Introduction

The catabolism of branched-chain amino acids is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The initial two steps are common for all three BCAAs: a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT) and an irreversible oxidative decarboxylation reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] The products of these initial reactions, branched-chain acyl-CoA esters, then enter specific catabolic pathways.

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is a metabolite derived from the catabolism of the BCAA valine.[2] It is formed from its corresponding α-keto acid, α-ketoisovaleric acid (KIV). Elevated levels of 2-hydroxyisovaleric acid in biological fluids are a key diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), a disorder characterized by a deficiency in the BCKDH complex.[3][4] In MSUD, the accumulation of BCAAs and their corresponding α-keto acids, including KIV, leads to a metabolic "overflow" where KIV is alternatively reduced to 2-hydroxyisovaleric acid. The presence of 2-hydroxyisovaleric acid has also been noted in patients with lactic acidosis and ketoacidosis.[5][6]

This guide will delve into the specifics of 2-hydroxyisovaleric acid's position in the valine catabolic pathway, the enzymes governing its formation, and its significance in metabolic health and disease. Furthermore, we will present quantitative data and detailed experimental protocols for its analysis.

The Role of 2-Hydroxyisovaleric Acid in Valine Catabolism

The breakdown of valine occurs through a series of enzymatic reactions, primarily within the mitochondria. After the initial common steps of BCAA catabolism, the resulting isobutyryl-CoA from valine undergoes further oxidation. 2-Hydroxyisovaleric acid arises from the reduction of α-ketoisovaleric acid (KIV), a reaction that becomes significant when the primary catabolic pathway is impaired.

The key enzyme responsible for the reversible conversion of 2-ketoisovalerate to D-2-hydroxyisovalerate is D-hydroxyisovalerate dehydrogenase .[1][7] This enzyme has been characterized in the fungus Fusarium sambucinum and is NADPH-dependent.[1][7] In mammals, the precise enzyme and its physiological significance under normal conditions are less well-characterized, but its activity is evident in pathological states like MSUD.

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of valine, leading to the formation of 2-hydroxyisovaleric acid, is depicted in the following pathway diagram.

BCAA_Catabolism Valine Valine KIV α-Ketoisovaleric Acid (KIV) Valine->KIV Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid KIV->Hydroxyisovaleric_Acid Hydroxyisovalerate Dehydrogenase (NADPH-dependent) Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Complex (Impaired in MSUD) Hydroxyisovaleric_Acid->KIV Hydroxyisovalerate Dehydrogenase (NADP+-dependent) Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Further Oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Valine Catabolism Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the BCAA catabolic pathway, with a focus on 2-hydroxyisovaleric acid.

Table 1: Enzyme Kinetic Properties
EnzymeSubstrateKmCoenzymeOrganismReference
D-Hydroxyisovalerate Dehydrogenase2-Ketoisovalerate200 µMNADPHFusarium sambucinum[1][7]
D-Hydroxyisovalerate DehydrogenaseD-Hydroxyisovalerate9 mMNADP+Fusarium sambucinum[7]
D-Hydroxyisovalerate DehydrogenaseNADPH333 µM-Fusarium sambucinum[1][7]
D-Hydroxyisovalerate DehydrogenaseNADP+350 µM-Fusarium sambucinum[7]
Table 2: Concentrations of 2-Hydroxyisovaleric Acid
Biological FluidConditionConcentration RangeReference
UrineHealthy IndividualsNot typically detected[5][6]
UrineMaple Syrup Urine Disease (MSUD)Significantly elevated[2]
UrineLactic Acidosis / KetoacidosisDetected[5][6]
UrineOptimal Range (as per some lab standards)0 - 0.4 mmol/mol creatinine
PlasmaNormal Glucose Tolerance (NGT)61 (36) µmol/L (median, IQR) for 2-HB[8]
PlasmaType 2 Diabetes (T2D)74 (4.0) µmol/L (median, IQR) for 2-HB[8]

Note: Data for 2-hydroxyisovaleric acid concentrations in human plasma under normal and pathological conditions are limited. The provided plasma values are for the related compound 2-hydroxybutyrate (2-HB) and are included for comparative context.

Experimental Protocols

Accurate quantification of 2-hydroxyisovaleric acid is crucial for the diagnosis and monitoring of metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Quantification of 2-Hydroxyisovaleric Acid in Urine by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including 2-hydroxyisovaleric acid, in urine.

4.1.1. Sample Preparation

  • Urine Collection and Normalization: Collect a random urine sample. To account for variations in urine dilution, normalize the sample volume based on creatinine concentration. For example, use a volume of urine that contains 1 µmol of creatinine.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 2-hydroxyisovaleric acid or another non-endogenous organic acid) to the urine sample.

  • Acidification: Acidify the urine to a pH below 2 by adding hydrochloric acid (HCl).

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether or ethyl acetate. This will transfer the organic acids from the aqueous urine sample to the organic phase.

  • Evaporation: Carefully evaporate the organic solvent to dryness under a gentle stream of nitrogen. The temperature during evaporation should be controlled to prevent the loss of volatile analytes.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This step converts the non-volatile organic acids into volatile derivatives suitable for GC analysis. Heat the sample to ensure complete derivatization.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject the derivatized sample into the GC.

  • Oven Temperature Program: Employ a temperature gradient to separate the different organic acids based on their boiling points and column interactions.

  • Mass Spectrometer: Operate the MS in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-hydroxyisovaleric acid and other specific organic acids.

4.1.3. Data Analysis

  • Identify the peak corresponding to the derivatized 2-hydroxyisovaleric acid based on its retention time and mass spectrum.

  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Normalization Normalize to Creatinine Urine_Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Acidification Acidify (pH < 2) Internal_Standard->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Derivatization Derivatize (e.g., with BSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Figure 2: GC-MS Workflow for Urine Organic Acid Analysis.
Quantification of 2-Hydroxyisovaleric Acid in Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites in complex biological matrices like plasma.

4.2.1. Sample Preparation

  • Plasma Collection: Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA) and centrifuge to separate the plasma.

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent such as methanol or acetonitrile containing an internal standard. This will precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of small polar molecules.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection of the target analyte. Specific precursor-to-product ion transitions for 2-hydroxyisovaleric acid and the internal standard should be optimized.

4.2.3. Data Analysis

  • Integrate the peak areas for the MRM transitions of 2-hydroxyisovaleric acid and the internal standard.

  • Calculate the concentration of 2-hydroxyisovaleric acid in the plasma sample using a calibration curve prepared with known concentrations of the analyte.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation with Internal Standard Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporate and Reconstitute Supernatant_Transfer->Evaporation_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis (MRM) Evaporation_Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis and Quantification LC_MSMS_Analysis->Data_Analysis

Figure 3: LC-MS/MS Workflow for Plasma Metabolite Analysis.

Conclusion

2-Hydroxyisovaleric acid is a significant intermediate in the catabolism of the branched-chain amino acid valine. While present at very low or undetectable levels in healthy individuals, its accumulation is a hallmark of certain metabolic disorders, particularly Maple Syrup Urine Disease. Understanding the enzymatic pathways leading to its formation and the analytical methods for its precise quantification is essential for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. The information and protocols provided in this technical guide offer a solid foundation for researchers and clinicians working in the field of BCAA metabolism and its associated pathologies. Further research is warranted to fully elucidate the role of 2-hydroxyisovaleric acid and its regulating enzymes in human physiology and disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyisovaleric Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is a metabolite derived from the breakdown of the branched-chain amino acid, valine.[1][2] Its quantification in urine is a valuable tool for diagnosing and monitoring certain metabolic disorders. Elevated levels of 2-hydroxyisovaleric acid are particularly associated with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder where the body cannot process certain amino acids properly.[1][3] Monitoring its concentration can also provide insights into lactic acidosis, episodic ketosis, and potential deficiencies in thiamine or lipoic acid.[1]

This document provides detailed application notes and protocols for the quantification of 2-hydroxyisovaleric acid in urine samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. The metabolic process primarily occurs in the mitochondria of various tissues.

Simplified Metabolic Pathway of Valine to 2-Hydroxyisovaleric Acid Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH complex Two_Hydroxyisovaleric_acid 2-Hydroxyisovaleric acid alpha_Ketoisovalerate->Two_Hydroxyisovaleric_acid Reduction

Simplified metabolic pathway.

Quantitative Data Summary

The concentration of 2-hydroxyisovaleric acid in urine can vary significantly between healthy individuals and those with metabolic disorders. The following tables summarize typical quantitative data found in the literature.

Table 1: Reference Ranges for 2-Hydroxyisovaleric Acid in Urine

PopulationConditionConcentration Range (mmol/mol creatinine)Source
GeneralHealthy/Optimal0 - 0.4[1]
GeneralReference Range< 2[3]

Table 2: Clinical Significance of 2-Hydroxyisovaleric Acid Levels

LevelAssociated ConditionsClinical Implications
Slight to Moderate Increase Lactic acidosis, episodic ketosis, thiamine/lipoic acid deficiency.[1]May indicate metabolic stress or nutritional deficiencies.
Significant Increase Maple Syrup Urine Disease (MSUD), pyruvate dehydrogenase deficiency.[1]Strong indicator of an inborn error of metabolism requiring immediate medical attention.

Experimental Protocols

Accurate quantification of 2-hydroxyisovaleric acid in urine requires careful sample preparation to remove interfering substances and to derivatize the analyte for GC-MS analysis. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common sample preparation techniques.[4][5]

Protocol 1: Quantification of 2-Hydroxyisovaleric Acid using GC-MS with Liquid-Liquid Extraction (LLE)

This protocol details a common method for the extraction and derivatization of 2-hydroxyisovaleric acid from urine for GC-MS analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter.[6]

    • Transfer 1 mL of the supernatant to a clean glass centrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the urine sample.

  • Acidification:

    • Acidify the sample by adding 50 µL of 1 M HCl to protonate the carboxylic acid groups, which enhances their extraction into an organic solvent.[7]

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the organic acids.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic extracts.[8]

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent loss of volatile compounds.[9]

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[8][10] Pyridine acts as a catalyst and solvent.

    • Cap the tube tightly and heat at 70-75°C for 30-60 minutes to facilitate the derivatization reaction, which converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[7][11]

  • GC-MS Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial.

    • Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Acidification Acidification (HCl) Supernatant_Collection->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying (Na2SO4) LLE->Drying Evaporation Evaporation (Nitrogen) Drying->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Workflow for sample preparation and analysis.
Protocol 2: Quantification of 2-Hydroxyisovaleric Acid using GC-MS with Solid-Phase Extraction (SPE)

SPE can offer higher recoveries for a wider range of compounds compared to LLE and can be more easily automated.[5][12] This protocol outlines a general procedure using a strong anion exchange column.

Materials:

  • Urine sample

  • Internal Standard

  • Barium hydroxide (Ba(OH)2), 0.01 M

  • Strong anion exchange (SAX) SPE cartridge

  • Methanol

  • Distilled water

  • Acetic acid, 1 M

  • Elution solvent (e.g., n-butanol/formic acid mixture)

  • Derivatization reagents (as in Protocol 1)

  • GC-MS system

Procedure:

  • SPE Cartridge Activation:

    • Activate the SAX SPE cartridge by washing it sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 M acetic acid.[4]

    • Rinse the column with distilled water until the pH of the eluate is neutral.[4]

  • Sample Preparation:

    • Take an amount of urine containing a known amount of creatinine (e.g., 1 mg).

    • Add an equal volume of 0.01 M Ba(OH)2 to precipitate sulfate and phosphate anions.[13]

    • Add a known amount of the internal standard.

    • Vortex and centrifuge the sample.

    • Take the supernatant and dilute it with three volumes of distilled water.

    • Adjust the pH of the sample to 8-8.5.[13]

  • Solid-Phase Extraction:

    • Load the prepared sample onto the activated SAX cartridge.

    • Wash the cartridge with water to remove neutral and basic compounds.[13]

    • Dry the cartridge by rinsing with methanol and diethyl ether.[5]

  • Elution:

    • Elute the organic acids from the cartridge with an appropriate elution solvent, such as a mixture of n-butanol and formic acid.[13]

  • Drying and Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Proceed with the derivatization step as described in Protocol 1 (Step 6).

  • GC-MS Analysis:

    • Analyze the derivatized sample using GC-MS as described in Protocol 1 (Step 7).

Conclusion

The quantification of 2-hydroxyisovaleric acid in urine is a critical diagnostic tool for certain inborn errors of metabolism. The choice between LLE and SPE for sample preparation will depend on the specific laboratory setup, desired throughput, and the range of organic acids being analyzed. Both methods, when coupled with GC-MS analysis following appropriate derivatization, can provide accurate and reliable quantitative results. Careful optimization of each step is crucial for achieving high-quality data.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutanoic acid) is a key organic acid metabolite derived from the catabolism of the branched-chain amino acid, leucine.[1] Its quantification in biological matrices such as urine and plasma is of significant interest in clinical and research settings. Elevated levels of 2-hydroxyisovaleric acid can be indicative of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1] In MSUD, the deficiency of the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids. Monitoring the levels of 2-hydroxyisovaleric acid can, therefore, aid in the diagnosis and management of such metabolic disorders.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of small, volatile, and thermally stable molecules. However, due to the polar nature and low volatility of 2-hydroxyisovaleric acid, direct analysis by GC-MS is not feasible. Chemical derivatization is a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. The most common derivatization approach for hydroxy acids is silylation, which involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.

This document provides a comprehensive overview of the GC-MS analysis of 2-hydroxyisovaleric acid, including detailed experimental protocols for sample preparation and analysis, as well as a summary of quantitative data.

Metabolic Pathway of 2-Hydroxyisovaleric Acid Formation

2-Hydroxyisovaleric acid is formed from the essential amino acid leucine through a series of enzymatic reactions. The pathway begins with the transamination of leucine to its corresponding α-keto acid, α-ketoisocaproic acid. This is followed by a reduction reaction to form 2-hydroxyisocaproic acid (leucic acid), which is subsequently metabolized to 2-hydroxyisovaleric acid.[1]

Metabolic Pathway of 2-Hydroxyisovaleric Acid Metabolic Pathway of 2-Hydroxyisovaleric Acid Formation Leucine Leucine a_Ketoisocaproic_Acid α-Ketoisocaproic Acid Leucine->a_Ketoisocaproic_Acid Branched-chain aminotransferase (BCAT) Two_Hydroxyisocaproic_Acid 2-Hydroxyisocaproic Acid (Leucic Acid) a_Ketoisocaproic_Acid->Two_Hydroxyisocaproic_Acid α-ketoisocaproate oxygenase Two_Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid Two_Hydroxyisocaproic_Acid->Two_Hydroxyisovaleric_Acid Further metabolism

Metabolic pathway from Leucine to 2-Hydroxyisovaleric acid.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and GC-MS analysis of 2-hydroxyisovaleric acid from biological samples.

Protocol 1: Sample Preparation and Extraction from Urine

This protocol is adapted from established methods for the extraction of organic acids from urine.

Materials:

  • Urine sample

  • 5M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid or a structurally similar compound not present in the sample)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine in a glass centrifuge tube, add a known amount of the internal standard.

  • Acidify the sample to a pH below 2 by adding approximately 100 µL of 5M HCl.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Protocol 2: Derivatization (Silylation)

This protocol describes the conversion of the extracted 2-hydroxyisovaleric acid into its more volatile trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of pyridine (optional) and 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and vortex briefly to dissolve the residue.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions (for TMS derivative)To be determined from the mass spectrum of a standard. Expected prominent ions include m/z 147 [COOTMS]+ and others specific to the derivatized molecule.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the GC-MS analysis of 2-Hydroxyisovaleric acid. The values for LOD, LOQ, and Linearity Range are based on data for the structurally similar compound 3-hydroxyisovaleric acid and should be validated for 2-hydroxyisovaleric acid in the user's laboratory.

ParameterExpected ValueReference
Retention Time (RT) Dependent on the specific GC column and conditions. Should be determined by injecting a pure derivatized standard.-
Mass Spectrum (TMS derivative) Key fragments (m/z) to be confirmed with a standard. The NIST database shows characteristic ions for the di-TMS derivative.NIST Mass Spectrometry Data Center
Limit of Detection (LOD) Estimated to be in the low µmol/L range.Based on data for 3-hydroxyisovaleric acid and other similar organic acids.
Limit of Quantification (LOQ) Estimated to be in the low to mid µmol/L range.Based on data for 3-hydroxyisovaleric acid and other similar organic acids.
Linearity Range Expected to be in the range of ~10 to 700 µmol/L.Based on data for 3-hydroxyisovaleric acid.[2]
Precision (RSD%) < 15%General requirement for bioanalytical method validation.
Accuracy (%) 85-115%General requirement for bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 2-Hydroxyisovaleric acid is depicted in the following diagram.

Experimental Workflow for 2-Hydroxyisovaleric Acid Analysis Experimental Workflow for 2-Hydroxyisovaleric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction Sample_Collection->Extraction Acidification, addition of internal standard and organic solvent Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Workflow for GC-MS analysis of 2-Hydroxyisovaleric acid.

Conclusion

The described GC-MS method, incorporating a robust sample preparation protocol involving liquid-liquid extraction and silylation, provides a sensitive and specific approach for the quantification of 2-hydroxyisovaleric acid in biological samples. This application note and the detailed protocols serve as a valuable resource for researchers, scientists, and drug development professionals investigating metabolic disorders and the role of branched-chain amino acid metabolism in health and disease. It is essential to perform a full method validation in the respective laboratory to ensure the accuracy and reliability of the results.

References

Liquid chromatography-mass spectrometry (LC-MS) method for 2-Hydroxyisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note and Protocol for the Quantitative Analysis of 2-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-Hydroxyisovaleric acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). 2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine. Elevated levels of this organic acid in biological fluids can be indicative of certain metabolic disorders, including the genetic condition known as Maple Syrup Urine Disease (MSUD). Accurate and sensitive quantification of 2-Hydroxyisovaleric acid is crucial for the diagnosis, monitoring, and understanding of these metabolic conditions.

This application note details the experimental procedures for sample preparation from plasma and urine, optimized LC-MS/MS parameters, and data analysis. The provided protocols are intended to serve as a robust starting point for researchers, and can be further optimized based on specific instrumentation and sample types.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the LC-MS/MS method described herein. These values are based on established methods for similar analytes and should be validated in the user's laboratory.

Parameter2-Hydroxyisovaleric acid
Linearity Range0.1 - 10.0 µg/mL
Lower Limit of Quantification (LLOQ)0.008 µg/mL[1]
Limit of Detection (LOD)0.003 µg/mL[1]
Recovery90 - 110%
Precision (%CV)< 15%
Accuracy (%RE)± 15%

Signaling Pathway and Experimental Workflow

The metabolic pathway of leucine leading to the formation of 2-Hydroxyisovaleric acid is a key area of interest in the study of metabolic disorders. The following diagram illustrates this pathway.

Leucine Leucine alpha_Ketoisocaproic_acid alpha_Ketoisocaproic_acid Leucine->alpha_Ketoisocaproic_acid Branched-chain aminotransferase HICA α-Hydroxyisocaproic acid (HICA) alpha_Ketoisocaproic_acid->HICA α-ketoisocaproate oxygenase Two_Hydroxyisovaleric_acid 2-Hydroxyisovaleric acid HICA->Two_Hydroxyisovaleric_acid Metabolism

Figure 1: Metabolic pathway of Leucine to 2-Hydroxyisovaleric acid.

The general workflow for the quantitative analysis of 2-Hydroxyisovaleric acid from biological samples is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma or Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Figure 2: Experimental workflow for 2-Hydroxyisovaleric acid analysis.

Experimental Protocols

Materials and Reagents
  • 2-Hydroxyisovaleric acid standard (Sigma-Aldrich or equivalent)

  • Isotopically labeled internal standard (e.g., 2-Hydroxyisovaleric acid-d7)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma and urine (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex the mixture for 15 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended. For challenging isomer separations, consider a phenyl or embedded polar group column.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.35 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    2-Hydroxyisovaleric acid 117.1 59.0 Optimize for specific instrument

    | Internal Standard (d7) | 124.1 | Optimize | Optimize for specific instrument |

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific mass spectrometer being used.

Calibration and Quality Control
  • Prepare a stock solution of 2-Hydroxyisovaleric acid in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution.

  • Spike the working standards into the appropriate biological matrix (plasma or urine) to prepare calibration standards covering the desired concentration range (e.g., 0.1 to 10.0 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Process the calibration standards and QC samples alongside the unknown samples using the described sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • The concentration of 2-Hydroxyisovaleric acid in the unknown samples is then determined from the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 2-Hydroxyisovaleric acid in biological matrices. The described protocols for sample preparation and instrumental analysis are designed to offer high sensitivity and specificity, which are essential for clinical and research applications. As with any analytical method, it is crucial to perform a full validation in the end-user's laboratory to ensure its performance meets the required standards for the intended application.

References

Protocol for Derivatatization of 2-Hydroxyisovaleric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyisovaleric acid, a key intermediate in the metabolism of branched-chain amino acids, is a crucial biomarker for several metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of such small, volatile molecules.[1] However, the inherent polarity and low volatility of 2-Hydroxyisovaleric acid, due to the presence of both a hydroxyl and a carboxyl group, necessitate a chemical derivatization step prior to GC-MS analysis.[1][2] Derivatization chemically modifies the analyte by replacing the active hydrogen atoms on the polar functional groups with nonpolar moieties, thereby increasing its volatility and thermal stability.[2][3][4][5] This application note provides a detailed protocol for the silylation of 2-Hydroxyisovaleric acid, a common and effective derivatization method, to enable robust and sensitive GC-MS analysis.[2][6]

Principle of Derivatization

Silylation is a widely used derivatization technique where active hydrogens in hydroxyl (-OH) and carboxyl (-COOH) groups are replaced by a trimethylsilyl (TMS) group.[2][3][5] This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.[3][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this purpose.[7][8][9] The resulting TMS-derivatives are thermally stable and exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.[5]

Materials and Reagents

  • 2-Hydroxyisovaleric acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • GC-MS grade vials with caps

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Experimental Protocol

Sample Preparation (from biological matrix, e.g., serum or urine)
  • Extraction: To 100 µL of the sample (e.g., serum, urine), add 400 µL of cold ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of organic acids.[1]

  • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial.[1]

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water. Let it stand for 5 minutes.

  • Transfer the dried organic extract to a new clean GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (30-40°C).[1] The dried residue contains the extracted organic acids.

Derivatization Protocol (Silylation)
  • To the dried residue from step 4.1, add 50 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[10]

  • Seal the vial tightly.

  • Vortex the mixture for 30 seconds to ensure all the residue is dissolved.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[10] The reaction time and temperature can be optimized depending on the specific analytes and matrix.[8][9]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. An aliquot of the derivatized sample can be injected into the GC-MS system.[1]

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying of Organic Phase (Anhydrous Na2SO4) Centrifugation->Drying Evaporation Evaporation to Dryness (Nitrogen Stream) Drying->Evaporation Add_Reagents Add Pyridine and BSTFA + 1% TMCS Evaporation->Add_Reagents Reaction Vortex and Heat (e.g., 70°C for 60 min) Add_Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling GCMS_Injection GC-MS Injection Cooling->GCMS_Injection

Figure 1. Experimental workflow for the derivatization and GC-MS analysis of 2-Hydroxyisovaleric acid.

GC-MS Parameters (Example)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

Quantitative analysis of 2-Hydroxyisovaleric acid should be performed using a calibration curve generated from standards of known concentrations that have undergone the same extraction and derivatization procedure. The results should be summarized in a clear and structured table.

ParameterResult
Linearity (r²) 0.9958 - 0.9996[7]
Limit of Detection (LOD) 0.04 - 0.42 µmol/L[7]
Limit of Quantification (LOQ) Typically 3x LOD
Precision (%RSD) 0.32 - 13.76%[7]
Accuracy (Recovery %) 82.97 - 114.96%[7]
Stability (5 days, %CV) 1.01 - 12.01%[7]

Note: The values presented in the table are examples based on a validated method for 26 organic acids and may vary depending on the specific instrumentation and experimental conditions.[7]

Signaling_Pathway_Example cluster_analyte cluster_reagent cluster_product cluster_analysis Analyte 2-Hydroxyisovaleric Acid (Polar, Non-volatile) Product TMS-derivatized 2-Hydroxyisovaleric Acid (Non-polar, Volatile) Analyte->Product Derivatization (Silylation) Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product Analysis GC-MS Analysis Product->Analysis

Figure 2. Logical relationship of the derivatization process for GC-MS analysis.

Conclusion

This protocol outlines a robust and reliable method for the derivatization of 2-Hydroxyisovaleric acid using silylation for subsequent GC-MS analysis. Proper sample preparation and complete derivatization are critical for achieving accurate and reproducible quantitative results. The provided workflow and example data serve as a valuable guide for researchers and scientists in the fields of metabolomics and clinical diagnostics.

References

Application Notes and Protocols: (+-)-2-Hydroxyisovaleric Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is an organic acid metabolite derived from the catabolism of the branched-chain amino acids (BCAAs), primarily leucine and valine.[1][2] Under normal physiological conditions, it is present in low concentrations in biological fluids. However, in certain inborn errors of metabolism and other metabolic disturbances, the concentration of this compound can be significantly elevated, making it a valuable biomarker for the diagnosis and monitoring of these conditions.[1] This document provides detailed application notes and protocols for the use of this compound as a biomarker for metabolic disorders.

Biochemical Basis

The metabolism of BCAAs—leucine, isoleucine, and valine—is a crucial process for protein synthesis and energy production. The initial step in their catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective α-keto acids.[3][4] These α-keto acids are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids.[1] In such conditions, alternative metabolic pathways are activated, leading to the formation and increased excretion of other metabolites, including 2-hydroxyisovaleric acid.[1]

dot

BCAA_Metabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism Leucine Leucine a_KIC α-Ketoisocaproate (a-KIC) Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH (Deficient in MSUD) HICA 2-Hydroxyisocaproic acid (HICA) a_KIC->HICA Alternative Pathway Metabolites_Leu Further Metabolites Isovaleryl_CoA->Metabolites_Leu HIVAL_Leu 2-Hydroxyisovaleric acid HICA->HIVAL_Leu Valine Valine a_KIV α-Ketoisovalerate (a-KIV) Valine->a_KIV BCAT Isobutyryl_CoA Isobutyryl-CoA a_KIV->Isobutyryl_CoA BCKDH (Deficient in MSUD) HIVAL_Val 2-Hydroxyisovaleric acid a_KIV->HIVAL_Val Alternative Pathway Metabolites_Val Further Metabolites Isobutyryl_CoA->Metabolites_Val

Caption: Branched-Chain Amino Acid (BCAA) Catabolism and Formation of 2-Hydroxyisovaleric Acid.

Associated Metabolic Disorders

Elevated levels of this compound are primarily associated with the following metabolic disorders:

  • Maple Syrup Urine Disease (MSUD): This is the most significant disorder associated with markedly elevated levels of 2-hydroxyisovaleric acid.[1] MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex, leading to the accumulation of BCAAs and their corresponding α-keto acids in blood and urine.[1][6] The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of these accumulated metabolites.

  • Lactic Acidosis and Ketoacidosis: Moderate increases in 2-hydroxyisovaleric acid have been observed in patients with lactic acidosis and ketoacidosis.[1][7] These conditions can result from various metabolic disturbances where there is an overproduction and accumulation of lactic acid and ketone bodies, respectively.

  • Pyruvate Dehydrogenase Deficiency: A significant increase in branched-chain amino acid metabolites, including 2-hydroxyisovaleric acid, is associated with this genetic disorder.[2]

  • Thiamine or Lipoic Acid Deficiency: Moderate increases in 2-hydroxyisovaleric acid may also be due to deficiencies in these vitamins, which are cofactors for the BCKDH complex.[2]

Quantitative Data

The concentration of this compound in biological fluids is a key indicator for diagnosing and monitoring metabolic disorders. The following tables summarize the typical quantitative data found in urine and plasma.

Table 1: Urinary this compound Concentrations

ConditionConcentration Range (mmol/mol creatinine)Reference
Healthy Individuals0 - 0.4[2]
Healthy Individuals< 2[1]
Lactic Acidosis / KetoacidosisModerately Increased[1]
Maple Syrup Urine Disease (MSUD)Significantly Increased[1][2]

Table 2: Plasma this compound Concentrations

ConditionConcentration RangeReference
Healthy IndividualsNot typically measured; expected to be very low
Maple Syrup Urine Disease (MSUD)Significantly elevated[1]
Isovaleric Acidemia (during attack)Increased (in parallel with isovaleric acid)[8]

Experimental Protocols

Accurate quantification of this compound is crucial for its clinical application. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.

Protocol 1: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including 2-hydroxyisovaleric acid, in urine using GC-MS.

dot

GCMS_Workflow start Urine Sample Collection normalization Normalize sample volume based on creatinine concentration start->normalization extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) normalization->extraction derivatization Derivatization to form volatile esters (e.g., TMS derivatives with BSTFA) extraction->derivatization gc_separation Gas Chromatography (GC) Separation of derivatives derivatization->gc_separation ms_detection Mass Spectrometry (MS) Detection and Quantification gc_separation->ms_detection data_analysis Data Analysis and Concentration Calculation ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of urinary organic acids.

1. Sample Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.

  • Store the sample at -20°C until analysis.[9]

  • Thaw the sample at room temperature and vortex before use.

  • Determine the creatinine concentration of the urine sample.

  • Normalize the urine volume for extraction based on the creatinine value (e.g., use a volume of urine containing 1 µmol of creatinine).[10]

  • Acidify the urine sample to a pH below 2 with HCl.[11]

  • Add an internal standard.

2. Extraction:

  • Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate.[10][11]

  • Separate the organic phase.

  • Dry the organic extract, for example, under a stream of nitrogen.

3. Derivatization:

  • To increase volatility for GC analysis, derivatize the dried extract to form trimethylsilyl (TMS) derivatives.[10][12]

  • A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[10]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • Injection Volume: 1-2 µL.

    • Injector Temperature: e.g., 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different organic acids, for example, starting at a lower temperature and ramping up to a higher temperature.[13]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: A suitable mass range to detect the characteristic ions of the derivatized 2-hydroxyisovaleric acid.

    • Quantification: Use selected ion monitoring (SIM) for specific and sensitive quantification of the target analyte and internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the quantitative analysis of metabolites in biological fluids.

dot

LCMSMS_Workflow start Plasma or Urine Sample sample_prep Sample Preparation (Protein precipitation for plasma; Dilute-and-shoot for urine) start->sample_prep lc_separation Liquid Chromatography (LC) Separation of analytes sample_prep->lc_separation msms_detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification (MRM) lc_separation->msms_detection data_analysis Data Analysis and Concentration Calculation msms_detection->data_analysis

Caption: General workflow for LC-MS/MS analysis of 2-hydroxyisovaleric acid.

1. Sample Preparation:

  • Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Centrifuge to pellet the precipitated proteins and use the supernatant for analysis.[14]

  • Urine: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with an appropriate buffer or mobile phase containing an internal standard.[14]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column or a HILIC column for polar compounds.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typical flow rates for analytical LC are in the range of 0.2-0.6 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 2-hydroxyisovaleric acid and its internal standard.

Conclusion

This compound is a valuable biomarker for the differential diagnosis of inborn errors of metabolism, particularly Maple Syrup Urine Disease. Its quantification in urine and plasma, primarily through GC-MS and LC-MS/MS, provides crucial information for clinicians and researchers. The protocols outlined in this document provide a framework for the reliable measurement of this important metabolite. Further research may explore its utility in monitoring therapeutic interventions and in understanding the pathophysiology of other metabolic disorders.

References

Application Notes and Protocols: 2-Hydroxyisovaleric Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as α-hydroxyisovaleric acid, is a branched-chain α-hydroxy acid derived from the metabolism of the essential amino acids valine and leucine.[1] In recent cell culture studies, particularly with Chinese Hamster Ovary (CHO) cells, it has emerged as a promising supplement for modulating cellular metabolism. This document provides detailed application notes and protocols for the use of 2-Hydroxyisovaleric acid in cell culture, focusing on its established role in reducing lactate accumulation and exploring its potential impact on other cellular processes.

Key Applications in Cell Culture

The primary and most well-documented application of 2-Hydroxyisovaleric acid in cell culture is the reduction of lactate accumulation, a common challenge in high-density cultures of rapidly proliferating cells like CHO cells.

Mechanism of Action: Lactate Reduction

Many cultured mammalian cells, including CHO cells, exhibit a phenomenon known as the "Warburg effect," characterized by high rates of glycolysis and lactate production even in the presence of sufficient oxygen. The accumulation of lactate in the culture medium can lead to a decrease in pH and has been shown to inhibit cell growth and productivity.

2-Hydroxyisovaleric acid mitigates lactate accumulation by acting as a competitive substrate for the enzyme Lactate Dehydrogenase (LDH).[2] LDH catalyzes the interconversion of pyruvate and lactate. By competing with pyruvate for the active site of LDH, 2-Hydroxyisovaleric acid effectively reduces the rate of pyruvate conversion to lactate, thereby lowering the concentration of lactate secreted into the culture medium.

cluster_glycolysis Glycolysis cluster_ldh_reaction LDH-Mediated Reactions Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle Lactate Accumulation Lactate Accumulation Lactate->Lactate Accumulation HIVA 2-Hydroxyisovaleric Acid LDH LDH HIVA->LDH Competitive Inhibition

Figure 1: Mechanism of Lactate Reduction by 2-Hydroxyisovaleric Acid.

Data Presentation

The following table summarizes the typical effects of 2-Hydroxyisovaleric acid supplementation on CHO cell culture performance.

ParameterControl (No Supplement)5 mM 2-Hydroxyisovaleric AcidFold Change
Peak Viable Cell Density (x10^6 cells/mL)8.2 ± 0.58.0 ± 0.6~0.98
Cell Viability at Day 10 (%)88 ± 487 ± 5~0.99
Final Lactate Concentration (g/L)4.5 ± 0.31.8 ± 0.2~0.40
Recombinant Protein Titer (g/L)1.5 ± 0.11.7 ± 0.15~1.13

Disclaimer: The quantitative data presented in this table is a representative example based on published findings and is intended for illustrative purposes.[2] Optimal concentrations and effects will vary depending on the specific cell line, media formulation, and process conditions.

Experimental Protocols

Protocol 1: Preparation of 2-Hydroxyisovaleric Acid Stock Solution

This protocol describes the preparation of a sterile stock solution of 2-Hydroxyisovaleric acid for addition to cell culture media.

Materials:

  • 2-Hydroxyisovaleric acid (powder)

  • Cell culture grade water or Phosphate-Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile conical tubes or bottles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 2-Hydroxyisovaleric acid powder.

  • Add a portion of the cell culture grade water or PBS to begin dissolving the powder.

  • Slowly add 1 M NaOH dropwise while gently stirring or swirling to aid dissolution and adjust the pH to ~7.2-7.4. The amount of NaOH required will be approximately equimolar to the 2-Hydroxyisovaleric acid.

  • Once fully dissolved, add cell culture grade water or PBS to reach the final desired concentration (e.g., 500 mM).

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage container.

  • Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Treatment of CHO Cells with 2-Hydroxyisovaleric Acid

This protocol outlines the general procedure for supplementing CHO cell cultures with 2-Hydroxyisovaleric acid.

Materials:

  • CHO cells in suspension culture

  • Appropriate CHO cell culture medium

  • Sterile 2-Hydroxyisovaleric acid stock solution (from Protocol 1)

  • Shake flasks or bioreactors

Procedure:

  • Seed CHO cells at the desired density in your chosen culture vessel containing the appropriate volume of culture medium.

  • Aseptically add the required volume of the sterile 2-Hydroxyisovaleric acid stock solution to achieve the desired final concentration (e.g., 5 mM).

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm).

  • Monitor cell growth, viability, and metabolite concentrations at regular intervals.

start Seed CHO cells in culture medium add_hiva Add 2-Hydroxyisovaleric Acid stock solution to desired concentration start->add_hiva culture Incubate under standard culture conditions add_hiva->culture monitor Monitor cell growth, viability, and metabolites culture->monitor

Figure 2: Experimental Workflow for Treating CHO Cells.
Protocol 3: Measurement of Lactate Concentration

This protocol describes the measurement of lactate in cell culture supernatant using a commercially available colorimetric assay kit.

Materials:

  • Cell culture supernatant

  • Lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or similar)

  • Microplate reader

Procedure:

  • Collect a sample of the cell culture medium at the desired time point.

  • Centrifuge the sample at 1,000 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • Follow the manufacturer's instructions for the specific lactate assay kit. This typically involves:

    • Preparing a standard curve with the provided lactate standard.

    • Adding the reaction mix to the standards and samples in a 96-well plate.

    • Incubating the plate for the recommended time at the specified temperature.

    • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the lactate concentration in your samples based on the standard curve.

Protocol 4: Assessment of Cell Viability using Trypan Blue Exclusion

This protocol details a standard method for determining cell viability.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the cell viability using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Potential Impact on Cellular Redox State

The activity of LDH plays a crucial role in maintaining the cellular redox balance by regenerating NAD+ from NADH. By acting as a competitive inhibitor of LDH, 2-Hydroxyisovaleric acid can potentially alter the intracellular NAD+/NADH ratio. An increase in this ratio may have downstream effects on various metabolic pathways.

HIVA 2-Hydroxyisovaleric Acid LDH Lactate Dehydrogenase HIVA->LDH Inhibits Pyruvate_Lactate Pyruvate to Lactate Conversion LDH->Pyruvate_Lactate Catalyzes NAD_NADH NAD+ / NADH Ratio Pyruvate_Lactate->NAD_NADH Influences

References

Topic: Synthesis and Application of Isotopically Labeled 2-Hydroxyisovaleric Acid for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleric acid (2-HIV), a metabolite of branched-chain amino acids, is a critical biomarker for inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD).[1][2][3][4] Stable isotope-labeled 2-HIV serves as an invaluable tracer for elucidating metabolic pathways, quantifying metabolic flux, and investigating disease pathophysiology in a dynamic biological system. This application note provides a comprehensive guide to the synthesis of isotopically labeled 2-HIV, focusing on a robust and accessible protocol via the chemical reduction of a labeled precursor. We detail the rationale behind experimental choices, provide step-by-step protocols for synthesis and purification, and discuss the application of the resulting tracer in metabolic research.

Introduction: The Significance of 2-Hydroxyisovaleric Acid in Metabolism

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutyric acid) is an organic acid produced from the breakdown of the branched-chain amino acids (BCAAs) valine and leucine.[2][5][6] In healthy individuals, BCAAs are catabolized via an initial transamination to their respective α-keto acids (e.g., α-ketoisovaleric acid from valine).[7][8] These α-keto acids are typically decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[3][4] However, when this pathway is impaired, such as in the genetic disorder Maple Syrup Urine Disease (MSUD), or under conditions of significant metabolic stress like ketoacidosis, these α-keto acids accumulate.[3][6][9] They are then alternatively reduced to their corresponding α-hydroxy acids, including 2-HIV.[1][5]

The concentration of 2-HIV in urine and blood is therefore a key diagnostic marker for monitoring MSUD and other metabolic disturbances.[1][2][5] While static measurements of biomarker levels are informative, they do not capture the dynamic nature of metabolic pathways. By using stable isotope tracers, researchers can track the movement of atoms through a metabolic network in real-time.[10][11] Synthesizing isotopically labeled 2-HIV ([¹³C]-2-HIV or [²H]-2-HIV) provides a powerful tool to investigate BCAA catabolism, probe enzyme kinetics, and understand how metabolic fluxes are rerouted in disease states.[11][12]

Strategic Choices in Isotopic Labeling

The choice of isotope and its position within the molecule are critical decisions that dictate the type of biological information that can be obtained.

  • Carbon-13 (¹³C): As a heavy isotope of carbon, ¹³C is ideal for tracing the fate of the carbon skeleton of 2-HIV.[13][14][] For example, using [U-¹³C₅]-2-HIV (where all five carbons are ¹³C) allows researchers to track its conversion to downstream metabolites via mass spectrometry by observing the corresponding mass shifts. This is the preferred method for metabolic flux analysis.

  • Deuterium (²H or D): Replacing hydrogen with deuterium is useful for several applications.[16] If deuterium is placed at a position that undergoes an enzyme-catalyzed bond cleavage, it can be used to study the kinetic isotope effect (KIE) of that reaction.[17] Deuterated compounds also serve as excellent internal standards for quantitative mass spectrometry due to their similar chemical behavior to the endogenous analyte but distinct mass.[16]

For the purposes of this guide, we will focus on a synthetic route that is adaptable for both ¹³C and ²H labeling, starting from a commercially available labeled precursor.

Synthetic Strategy: Reduction of Labeled α-Ketoisovaleric Acid

The most direct and reliable method for synthesizing isotopically labeled 2-HIV is the chemical reduction of its corresponding α-keto acid, α-ketoisovaleric acid. This strategy is advantageous because isotopically labeled α-ketoisovaleric acid is commercially available, minimizing the need for complex multi-step syntheses from basic labeled precursors.[18]

The core of this synthesis is the reduction of a ketone functional group to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity; it readily reduces ketones and aldehydes without affecting the carboxylic acid group.

Causality Behind Experimental Choices:
  • Starting Material: Using a pre-labeled precursor like α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 99%; 3-D, 98%) simplifies the entire process and ensures high isotopic enrichment at specific positions from the outset.[18]

  • Reducing Agent:

    • To synthesize ¹³C-labeled 2-HIV, standard Sodium Borohydride (NaBH₄) is used. It provides a hydride ion (H⁻) to reduce the ketone.

    • To introduce a deuterium label at the C-2 position (the carbon bearing the hydroxyl group), Sodium Borodeuteride (NaBD₄) is used. This reagent provides a deuteride ion (D⁻), directly and specifically placing the label at the site of the reaction.

  • Solvent: A protic solvent like ethanol or methanol is used to dissolve the reactants and to protonate the intermediate alkoxide formed during the reduction.

  • Purification: Purification via solid-phase extraction (SPE) or flash column chromatography is necessary to remove unreacted starting material, salts, and any minor byproducts, ensuring high purity of the final tracer.

Workflow for Synthesis of Labeled 2-Hydroxyisovaleric Acid

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Start Labeled α-Ketoisovaleric Acid (e.g., [¹³C₂]-α-KIV) Solvent Dissolve in Ethanol/Water Start->Solvent Reducer Add Reducing Agent (NaBH₄ or NaBD₄) Stir at 0°C to RT Solvent->Reducer Quench Quench with Acid (e.g., dilute HCl) Reducer->Quench Extract Solvent Extraction (e.g., with Ethyl Acetate) Quench->Extract Dry Dry & Evaporate Extract->Dry Purify Purify via Chromatography (SPE or Flash) Dry->Purify Analyze Characterize Product (LC-MS, NMR) Purify->Analyze G cluster_MSUD MSUD Block Valine Valine / Leucine (from diet/protein) KIV α-Ketoisovaleric Acid (α-Keto Acid) Valine->KIV BCAT (Transamination) HIV [¹³C]-2-Hydroxyisovaleric Acid (Tracer Input) KIV->HIV Reductase / LDH (Accumulation Pathway) BCKAD BCKAD Complex KIV->BCKAD Normal Metabolism HIV->KIV LDH (Reverse Reaction) Metabolites Downstream Metabolites BCKAD->Metabolites

References

Animal Models for Investigating 2-Hydroxyisovaleric Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid (BCAA) leucine.[1] Under normal physiological conditions, its presence in biological fluids is minimal. However, in certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia (IVA), the concentration of 2-hydroxyisovaleric acid can become significantly elevated, making it a crucial biomarker for diagnosis and monitoring of these disorders.[1][2] Animal models that accurately recapitulate the metabolic phenotype of these diseases are indispensable tools for elucidating the pathophysiology of 2-hydroxyisovaleric acid accumulation and for the development and preclinical evaluation of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the metabolism of 2-hydroxyisovaleric acid. The focus will be on murine models of MSUD, as they are the most relevant and well-characterized models for studying the accumulation of leucine-derived metabolites.

Data Presentation: Metabolite Levels in Metabolic Disorders

The following tables summarize the typical elevations of key metabolites, including 2-hydroxyisovaleric acid, in patients with MSUD and IVA. While specific quantitative data for 2-hydroxyisovaleric acid in murine models is not extensively reported in the literature, the data from human patients provides a crucial reference for expected changes in animal models.

Table 1: Typical Metabolite Concentrations in Maple Syrup Urine Disease (MSUD)

MetaboliteBiological FluidConditionConcentration RangeReference
LeucinePlasmaClassic MSUD (untreated)760 - 4560 µmol/LChuang & Shih (2001)
IsoleucinePlasmaClassic MSUD (untreated)152 - 912 µmol/LChuang & Shih (2001)
ValinePlasmaClassic MSUD (untreated)304 - 1824 µmol/LChuang & Shih (2001)
2-Hydroxyisovaleric acidUrineMSUDSignificantly elevated[1][3]
AlloisoleucinePlasmaMSUDPathognomonic elevation[1]

Table 2: Typical Metabolite Concentrations in Isovaleric Acidemia (IVA)

MetaboliteBiological FluidConditionConcentration RangeReference
IsovalerylglycineUrineIVAMarkedly elevated[4][5]
3-Hydroxyisovaleric acidUrineIVAElevated[4][5]
Isovalerylcarnitine (C5)Plasma/Blood SpotIVAElevated[4]

Signaling and Metabolic Pathways

Leucine Catabolism and 2-Hydroxyisovaleric Acid Formation

The accumulation of 2-hydroxyisovaleric acid is a direct consequence of a blockage in the normal catabolic pathway of leucine. In MSUD, the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids. The elevated α-ketoisocaproate is then alternatively metabolized to 2-hydroxyisovaleric acid.

Leucine_Metabolism Leucine Leucine BCAT Branched-chain aminotransferase (BCAT) Leucine->BCAT aKIC α-Ketoisocaproate BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex (Deficient in MSUD) aKIC->BCKDH aKICO α-ketoisocaproate oxygenase aKIC->aKICO Alternative Pathway BCAT->aKIC IsovalerylCoA Isovaleryl-CoA Metabolites Further Metabolism IsovalerylCoA->Metabolites BCKDH->IsovalerylCoA HICA 2-Hydroxyisocaproic acid (HICA) twoHIVA 2-Hydroxyisovaleric acid HICA->twoHIVA aKICO->HICA

Figure 1. Leucine catabolism and the formation of 2-hydroxyisovaleric acid.

Experimental Protocols

Protocol 1: Generation of a Murine Model of Maple Syrup Urine Disease (MSUD)

This protocol describes the generation of a murine model for classic MSUD by knocking out the Dbt gene, which encodes the E2 subunit of the BCKDH complex.[6][7]

Materials:

  • Embryonic stem (ES) cells (e.g., from a 129/SvJ mouse strain)

  • Dbt targeting vector with a selectable marker (e.g., neomycin resistance gene)

  • Electroporator

  • ES cell culture reagents

  • Blastocysts from a donor mouse strain (e.g., C57BL/6J)

  • Pseudopregnant foster female mice

  • Genotyping reagents (primers for PCR)

Methodology:

  • Construct the Targeting Vector: Design and construct a targeting vector to disrupt the Dbt gene. This typically involves replacing a critical exon with a neomycin resistance cassette flanked by homologous arms to the Dbt gene.

  • ES Cell Transfection: Electroporate the targeting vector into ES cells.

  • Selection of Recombinant ES Cells: Culture the electroporated ES cells in a medium containing a selection agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the targeting vector.

  • Screening for Homologous Recombination: Screen the selected ES cell clones by PCR and Southern blot analysis to identify those with the correctly targeted Dbt allele.

  • Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of pseudopregnant foster female mice. The resulting offspring will be chimeric.

  • Breeding for Germline Transmission: Breed the male chimeric mice with wild-type female mice. Screen the offspring for the presence of the targeted Dbt allele to confirm germline transmission.

  • Generation of Heterozygous and Homozygous Mice: Intercross heterozygous (Dbt+/-) mice to generate homozygous knockout (Dbt-/-) mice, which will serve as the classic MSUD model. Wild-type (Dbt+/+) littermates should be used as controls.

Protocol 2: Induction of Metabolic Decompensation in MSUD Mice

MSUD patients are prone to acute metabolic decompensation during periods of illness or increased protein intake.[3][8] This can be modeled in mice to study the acute effects of metabolite accumulation.

Materials:

  • Intermediate MSUD (iMSUD) mouse model (e.g., Dbt knockout with partial rescue)

  • High-protein diet or a leucine solution for oral gavage

  • Standard mouse chow

  • Gavage needles

  • Blood collection supplies

Methodology:

  • Baseline Measurements: House iMSUD mice and wild-type controls on a standard diet. Collect baseline blood and urine samples for metabolite analysis.

  • Induction of Decompensation:

    • High-Protein Diet: Switch the diet of a cohort of iMSUD and control mice to a high-protein diet. Monitor the animals closely for clinical signs of decompensation (e.g., lethargy, ataxia, seizures).

    • Leucine Gavage: Alternatively, administer a single high dose of leucine via oral gavage.

  • Sample Collection during Decompensation: Collect blood and urine samples at specific time points after the dietary switch or gavage to monitor the changes in metabolite levels, including 2-hydroxyisovaleric acid.

  • Clinical Monitoring: Continuously monitor the animals for the severity of clinical symptoms.

  • Termination of Experiment: Euthanize the animals at the end of the experiment or if they reach a humane endpoint, and collect tissues for further analysis.

Protocol 3: Collection and Preparation of Biological Samples from Mice

Proper sample collection and handling are critical for accurate metabolomic analysis.[9][10]

Materials:

  • Metabolic cages for urine collection

  • Capillary tubes or microvette tubes for blood collection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

  • Centrifuge

Methodology:

  • Urine Collection:

    • Place individual mice in metabolic cages for a defined period (e.g., 24 hours) to collect urine.

    • Centrifuge the collected urine to remove any debris.

    • Immediately freeze the supernatant in liquid nitrogen and store at -80°C.

  • Plasma Collection:

    • Anesthetize the mouse.

    • Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant, freeze it in liquid nitrogen, and store at -80°C.

  • Tissue Collection (e.g., Brain):

    • Following blood collection, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Quickly dissect the brain on a cold surface.

    • Immediately freeze the brain tissue in liquid nitrogen and store at -80°C.

Protocol 4: Quantitative Analysis of 2-Hydroxyisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of organic acids in biological fluids.[1][11]

Materials:

  • Urine or deproteinized plasma sample

  • Internal standard (e.g., a stable isotope-labeled version of an organic acid)

  • Hydroxylamine hydrochloride

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • GC-MS system with a suitable capillary column

Methodology:

  • Sample Preparation:

    • Thaw the urine or plasma sample on ice.

    • Add a known amount of internal standard to the sample.

    • For urine, normalize the sample volume to creatinine concentration.

  • Oximation:

    • Add hydroxylamine hydrochloride to the sample to convert keto-acids to their oxime derivatives.

    • Incubate the mixture.

  • Extraction:

    • Acidify the sample.

    • Perform a liquid-liquid extraction of the organic acids using ethyl acetate.

    • Collect the organic phase.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add pyridine and BSTFA with TMCS to the dried residue to form trimethylsilyl (TMS) derivatives of the organic acids.

    • Incubate at an elevated temperature (e.g., 70°C) to complete the derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the organic acids on the capillary column using a suitable temperature program.

    • Detect and quantify the TMS derivative of 2-hydroxyisovaleric acid and the internal standard using mass spectrometry in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the concentration of 2-hydroxyisovaleric acid in the original sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating 2-hydroxyisovaleric acid metabolism using a murine model of MSUD.

Experimental_Workflow cluster_model Animal Model Generation cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_outcome Outcome Assessment Model Generate Dbt-/- Mouse Model Induce Induce Metabolic Decompensation (e.g., high leucine diet) Model->Induce Collect Collect Biological Samples (Urine, Plasma, Tissues) Induce->Collect Prepare Sample Preparation (Extraction & Derivatization) Collect->Prepare Analyze GC-MS Analysis of 2-Hydroxyisovaleric Acid Prepare->Analyze Data Quantitative Data Analysis Analyze->Data Interpret Interpretation of Results Data->Interpret

Figure 2. Experimental workflow for studying 2-hydroxyisovaleric acid.

References

Application Notes and Protocols for High-Throughput Screening Assays for 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid is an organic acid metabolite derived from the breakdown of the branched-chain amino acid leucine.[1] Elevated levels of 2-hydroxyisovaleric acid in biological fluids are associated with certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1] In MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their derivatives, including 2-hydroxyisovaleric acid, which can cause severe neurological damage.[1] Therefore, the identification of compounds that can modulate the levels of 2-hydroxyisovaleric acid is of significant interest for the development of potential therapeutics for such metabolic disorders.

High-throughput screening (HTS) provides a rapid and efficient means to test large compound libraries for their effects on specific biological pathways. This document outlines detailed application notes and protocols for proposed biochemical and cell-based HTS assays to identify modulators of 2-hydroxyisovaleric acid metabolism.

Metabolic Pathway of 2-Hydroxyisovaleric Acid

2-Hydroxyisovaleric acid is formed through the catabolism of leucine. The initial step is the reversible transamination of L-leucine to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferase (BCAT).[2] Subsequently, KIC is converted to 2-hydroxyisocaproic acid (HICA), also known as leucic acid, by the enzyme α-ketoisocaproate oxygenase. A further metabolic step then leads to the formation of 2-hydroxyisovaleric acid.[1]

Leucine Catabolism Pathway Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-chain aminotransferase (BCAT) HICA 2-Hydroxyisocaproic Acid (HICA) KIC->HICA α-Ketoisocaproate oxygenase HIVA 2-Hydroxyisovaleric Acid HICA->HIVA Metabolism

Caption: Metabolic pathway of 2-Hydroxyisovaleric acid from L-Leucine.

Biochemical Assay: High-Throughput Screening for Inhibitors of Branched-Chain Aminotransferase (BCAT)

This assay is designed to identify compounds that inhibit the activity of BCAT, a key enzyme in the metabolic pathway leading to the formation of 2-hydroxyisovaleric acid. The assay is based on a coupled-enzyme reaction that measures the production of glutamate, a co-product of the BCAT-catalyzed transamination of leucine. The amount of glutamate produced is determined by a subsequent reaction catalyzed by glutamate dehydrogenase, which results in the consumption of NADH. The decrease in NADH is monitored by a decrease in fluorescence.

Experimental Workflow

BCAT HTS Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Plating Dispense Compounds (384-well plate) Add Enzyme Mix Add Enzyme Mix to wells Compound Plating->Add Enzyme Mix Enzyme Mix Prepare BCAT/ GDH Enzyme Mix Enzyme Mix->Add Enzyme Mix Substrate Mix Prepare Leucine/ α-KG/NADH Mix Add Substrate Mix Add Substrate Mix to start reaction Substrate Mix->Add Substrate Mix Incubate 1 Short Incubation (Compound-Enzyme) Add Enzyme Mix->Incubate 1 Incubate 1->Add Substrate Mix Incubate 2 Incubate at 37°C Add Substrate Mix->Incubate 2 Read Fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) Incubate 2->Read Fluorescence Data Analysis Calculate % Inhibition Read Fluorescence->Data Analysis

Caption: Workflow for the BCAT fluorescence-based HTS assay.

Experimental Protocol

Materials:

  • Human recombinant Branched-Chain Aminotransferase (BCAT)

  • Glutamate Dehydrogenase (GDH)

  • L-Leucine

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 0.1 mM EDTA, 0.01% Tween-20

  • 384-well, low-volume, black, flat-bottom plates

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (DMSO for negative control, known BCAT inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Mix Preparation: Prepare a 2X enzyme mix containing BCAT and GDH in assay buffer. The final concentration in the assay should be optimized for robust signal, for example, 10 nM BCAT and 1 U/mL GDH.

  • Substrate Mix Preparation: Prepare a 2X substrate mix containing L-Leucine, α-KG, and NADH in assay buffer. Final concentrations in the assay could be, for example, 1 mM L-Leucine, 2 mM α-KG, and 50 µM NADH.

  • Enzyme Addition: Add 5 µL of the 2X enzyme mix to each well of the compound plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 2X substrate mix to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a plate reader.

Data Presentation
Compound IDConcentration (µM)Raw Fluorescence% InhibitionZ'-factor
DMSO (Negative Control)-85,43200.78
Known Inhibitor (Positive Control)1023,119100
Hit Compound 11035,67880
Hit Compound 21041,23471
Non-Hit Compound 31082,1095

Calculation of % Inhibition:

% Inhibition = [1 - (Fluorescencecompound - Fluorescencemin) / (Fluorescencemax - Fluorescencemin)] * 100

Where:

  • Fluorescencecompound is the fluorescence of the well with the test compound.

  • Fluorescencemin is the average fluorescence of the positive control wells.

  • Fluorescencemax is the average fluorescence of the negative control wells.

Cell-Based Assay: Monitoring Mitochondrial Dysfunction Induced by 2-Hydroxyisovaleric Acid

This cell-based assay is designed to identify compounds that can mitigate the cellular stress and mitochondrial dysfunction potentially caused by elevated levels of 2-hydroxyisovaleric acid. The assay utilizes a cell line relevant to metabolic disorders (e.g., HepG2 human hepatoma cells) and measures changes in cell viability as an indicator of cellular health. A decrease in cell viability upon exposure to high concentrations of 2-hydroxyisovaleric acid would indicate cellular toxicity, and compounds that rescue this effect would be identified as hits.

Experimental Workflow

Cell-Based HTS Workflow cluster_prep Cell & Compound Plating cluster_treatment Treatment & Incubation cluster_readout Viability Measurement Cell Seeding Seed HepG2 cells (384-well plate) Compound Plating Dispense Compounds Cell Seeding->Compound Plating Add HIVA Add 2-Hydroxyisovaleric Acid (to induce stress) Compound Plating->Add HIVA Incubate Incubate for 48h Add HIVA->Incubate Add Viability Reagent Add CellTiter-Glo® Incubate->Add Viability Reagent Read Luminescence Read Luminescence Add Viability Reagent->Read Luminescence Data Analysis Calculate % Viability Read Luminescence->Data Analysis

Caption: Workflow for the cell-based HTS assay monitoring viability.

Experimental Protocol

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Hydroxyisovaleric acid

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well, white, clear-bottom tissue culture plates

  • Compound library dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HepG2 cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Compound Plating: Add 100 nL of test compounds and controls (DMSO for vehicle control, a known cytoprotective agent for positive control) to the cell plates.

  • Induction of Cellular Stress: Prepare a stock solution of 2-Hydroxyisovaleric acid in culture medium and add 10 µL to each well to achieve a final concentration that induces a partial reduction in cell viability (e.g., EC20-EC50, to be determined empirically).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Presentation
Compound IDConcentration (µM)Raw Luminescence% ViabilityZ'-factor
Vehicle Control (HIVA only)-45,21050 (normalized)0.65
Untreated Control (No HIVA)-90,500100
Hit Compound 41078,93487
Hit Compound 51072,11179
Non-Hit Compound 61046,01251

Calculation of % Viability:

% Viability = [(Luminescencecompound - Luminescencemin) / (Luminescencemax - Luminescencemin)] * 100

Where:

  • Luminescencecompound is the luminescence of the well with the test compound and 2-Hydroxyisovaleric acid.

  • Luminescencemin is the average luminescence of the vehicle control wells (with 2-Hydroxyisovaleric acid only).

  • Luminescencemax is the average luminescence of the untreated control wells (no compound, no 2-Hydroxyisovaleric acid).

Conclusion

The described biochemical and cell-based HTS assays provide robust platforms for the discovery of novel modulators of 2-hydroxyisovaleric acid metabolism and its associated cellular effects. The biochemical assay directly targets a key enzyme in the production pathway, offering a clear mechanism of action for identified hits. The cell-based assay provides a more physiologically relevant context by assessing the ability of compounds to protect cells from the detrimental effects of elevated 2-hydroxyisovaleric acid levels. Together, these assays can serve as a powerful screening funnel to identify and characterize promising lead compounds for the development of therapies for metabolic disorders. Further hit validation and mechanism of action studies will be essential to advance the most promising candidates.

References

Solid-Phase Extraction of 2-Hydroxyisovaleric Acid from Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is a metabolite of the branched-chain amino acid valine. Elevated levels of this organic acid in plasma and urine can be indicative of certain metabolic disorders, including maple syrup urine disease and pyruvate dehydrogenase deficiency. Accurate and reliable quantification of 2-hydroxyisovaleric acid in plasma is crucial for the diagnosis and monitoring of these conditions. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.

This application note provides a detailed protocol for the extraction of 2-hydroxyisovaleric acid from human plasma using a mixed-mode solid-phase extraction method. This approach combines reversed-phase and anion exchange mechanisms to achieve high selectivity and efficient removal of plasma matrix components, such as proteins and phospholipids, which can interfere with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of 2-Hydroxyisovaleric Acid

A thorough understanding of the analyte's physicochemical properties is essential for developing a robust SPE method.

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol [1]
pKa (Strongest Acidic)4.14[2]
Water Solubility350 mg/mL[2]
logP (o/w)0.013 (est)[3]

The pKa of 4.14 indicates that 2-hydroxyisovaleric acid is a weak acid.[2] This property is exploited in the mixed-mode SPE protocol by adjusting the pH of the sample and wash solutions to control its retention and elution from the sorbent.

Experimental Protocol

This protocol is a recommended starting point for method development and may require further optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • 2-Hydroxyisovaleric acid analytical standard

  • Stable isotope-labeled internal standard (e.g., 2-Hydroxyisovaleric acid-d6)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (~28-30%)

  • Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridges (e.g., 30 mg/1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Pre-treatment
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 3000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the plasma supernatant with 10 µL of the internal standard solution.

  • Add 200 µL of 2% formic acid in water to the plasma mixture.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • The resulting supernatant is the pre-treated sample.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the mixed-mode SAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove nonpolar interferences, such as phospholipids.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the 2-hydroxyisovaleric acid and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Quantitative Data Summary

The following tables summarize the expected performance of the SPE method coupled with LC-MS/MS analysis. These values are representative of a validated method for similar organic acids and should be established during in-house method validation.

Table 1: Recovery and Matrix Effect

AnalyteRecovery (%)RSD (%)Matrix Effect (%)RSD (%)
2-Hydroxyisovaleric acid92.54.898.26.1

Recovery was determined by comparing the peak area of the analyte extracted from spiked plasma to the peak area of a pure standard solution at the same concentration. Matrix effect was calculated by comparing the peak area of the analyte spiked into extracted blank plasma to the peak area of a pure standard solution.

Table 2: Linearity, Limit of Detection (LOD), and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (µg/mL)LOD (µg/mL)LLOQ (µg/mL)
2-Hydroxyisovaleric acid0.1 - 20>0.9950.030.1

Linearity was assessed using a weighted (1/x) linear regression of the calibration curve. LOD and LLOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Method Workflow and Signaling Pathway Diagrams

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) is Internal Standard (10 µL) vortex1 Vortex plasma->vortex1 acid 2% Formic Acid (200 µL) is->vortex1 acid->vortex1 centrifuge1 Centrifuge (10,000 x g) vortex1->centrifuge1 supernatant Supernatant centrifuge1->supernatant load Load Sample supernatant->load Load condition Condition (Methanol, Water) equilibrate Equilibrate (2% Formic Acid) condition->equilibrate equilibrate->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry wash2->dry elute Elute (5% NH4OH in Methanol) dry->elute dry_down Dry-down elute->dry_down Eluate reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: SPE workflow for 2-Hydroxyisovaleric acid from plasma.

Retention_Mechanism cluster_sorbent Mixed-Mode Sorbent cluster_analyte Analyte (2-Hydroxyisovaleric acid) sorbent Positively Charged Anion Exchange Group & Nonpolar C18 Chains analyte_ionized Ionized (Negative Charge) at pH > pKa analyte_ionized->sorbent Ionic Interaction (Retention) analyte_neutral Neutral at pH < pKa analyte_neutral->sorbent Nonpolar Interaction (Retention)

Caption: Retention mechanism on the mixed-mode SPE sorbent.

Conclusion

The described mixed-mode solid-phase extraction protocol provides an effective and robust method for the isolation of 2-hydroxyisovaleric acid from human plasma. The combination of anion exchange and reversed-phase retention mechanisms allows for the selective capture of the analyte while efficiently removing interfering matrix components. This clean-up procedure is crucial for achieving the sensitivity and accuracy required for the quantitative analysis of 2-hydroxyisovaleric acid by LC-MS/MS in a clinical research setting. The provided protocol serves as a solid foundation for method development and validation for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

How to improve the extraction efficiency of 2-Hydroxyisovaleric acid from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-Hydroxyisovaleric acid from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 2-Hydroxyisovaleric acid and other small organic acids from tissue samples.

Issue 1: Low Yield of 2-Hydroxyisovaleric Acid

Possible Causes and Solutions:

  • Incomplete Cell Lysis and Homogenization: The tough extracellular matrix and cellular membranes can prevent the complete release of intracellular metabolites.

    • Solution: Ensure thorough homogenization of the tissue. Cryogenic grinding (cryomilling) of snap-frozen tissue in liquid nitrogen is highly effective for disrupting tissue structure before solvent extraction.[1] Mechanical disruption using bead beaters or rotor-stators can also be employed. For tougher tissues, increasing the homogenization time or using more rigorous methods may be necessary.[1][2]

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical for selectively and efficiently solubilizing 2-Hydroxyisovaleric acid.

    • Solution: For polar organic acids, a polar solvent system is generally recommended. A common and effective solvent mixture is a cold solution of methanol, acetonitrile, and water. An acidic solvent can improve the extraction of acidic compounds.[2] For instance, a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid can be effective for both quenching metabolism and extracting polar metabolites.[2]

  • Metabolite Degradation: Enzymatic activity can continue post-tissue collection, leading to the degradation of target analytes.

    • Solution: Rapidly quench metabolic activity by snap-freezing the tissue in liquid nitrogen immediately after collection.[3] All subsequent sample preparation steps should be performed at low temperatures (e.g., on dry ice or at 4°C) to minimize enzymatic degradation.

  • Insufficient Solvent Volume: An inadequate volume of extraction solvent can lead to incomplete extraction.

    • Solution: A general guideline is to use a solvent-to-tissue ratio of at least 10:1 (v/w). For example, use 1 mL of extraction solvent for every 100 mg of tissue.

Issue 2: Poor Reproducibility Between Replicates

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Variations in the time between tissue collection and freezing, or temperature fluctuations during storage and processing, can lead to variable metabolite profiles.

    • Solution: Standardize the entire workflow from tissue collection to extraction. Ensure all samples are treated identically, with consistent timing and temperature control.

  • Heterogeneity of Tissue Samples: Different sections of a tissue can have varying cellular composition and metabolic activity.

    • Solution: If possible, homogenize the entire tissue sample before taking aliquots for extraction. For larger tissues, taking multiple small, representative samples from different regions can help to average out the heterogeneity.

  • Incomplete Protein Precipitation: Residual proteins in the extract can interfere with downstream analysis and lead to inconsistent results.

    • Solution: Ensure complete protein precipitation by using an appropriate method, such as the addition of a cold organic solvent like methanol or acetonitrile.[4] Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time at a low temperature to pellet all precipitated proteins.

Issue 3: Presence of Interfering Substances in the Final Extract

Possible Causes and Solutions:

  • Co-extraction of Lipids and Other Macromolecules: Non-polar solvents or single-phase extractions can lead to the co-extraction of lipids and other molecules that can interfere with the analysis of polar metabolites.

    • Solution: Employ a biphasic extraction method, such as a modified Folch extraction (chloroform/methanol/water), to partition polar metabolites into the aqueous phase, separating them from lipids in the organic phase. Alternatively, a solid-phase extraction (SPE) step can be used to clean up the extract.

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 2-Hydroxyisovaleric acid, leading to inaccurate quantification.

    • Solution: Incorporate a robust sample cleanup procedure. Solid-phase extraction (SPE) using an anion exchange sorbent is particularly effective for isolating organic acids from complex matrices.[5][6] Additionally, using a stable isotope-labeled internal standard for 2-Hydroxyisovaleric acid can help to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing tissue samples for 2-Hydroxyisovaleric acid extraction?

A1: For optimal disruption of tissue and release of intracellular metabolites, cryogenic grinding is highly recommended. This involves freezing the tissue in liquid nitrogen and then grinding it to a fine powder using a pre-chilled mortar and pestle or a cryomill.[1] This method effectively disrupts the tissue architecture while minimizing heat generation and enzymatic activity.

Q2: Which extraction solvent is most suitable for 2-Hydroxyisovaleric acid?

A2: Since 2-Hydroxyisovaleric acid is a polar organic acid, a polar solvent system is the most appropriate choice. A commonly used and effective solvent is a mixture of cold methanol and water (e.g., 80% methanol). The addition of a small amount of acid, such as formic acid, to the extraction solvent can improve the recovery of acidic analytes by keeping them in their protonated form.

Q3: How can I remove proteins from my tissue extract?

A3: Protein precipitation is a crucial step. This is typically achieved by adding a cold organic solvent like methanol or acetonitrile to the tissue homogenate.[4] The solvent denatures and precipitates the proteins. After thorough mixing, the sample is centrifuged at high speed, and the supernatant containing the metabolites is collected.

Q4: Should I use a single-phase or two-phase extraction?

A4: The choice depends on the complexity of your sample and the required purity of the extract.

  • Single-phase extraction (e.g., with 80% methanol) is simpler and faster but may result in the co-extraction of some interfering substances.

  • Two-phase (or liquid-liquid) extraction (e.g., using a chloroform/methanol/water system) provides a cleaner extract by partitioning polar metabolites like 2-Hydroxyisovaleric acid into the aqueous phase and lipids into the organic phase. This is often preferred for complex tissues with high lipid content.

Q5: What is Solid-Phase Extraction (SPE) and when should I use it for 2-Hydroxyisovaleric acid?

A5: Solid-Phase Extraction (SPE) is a sample cleanup technique that uses a solid sorbent to selectively retain the analyte of interest or interfering compounds. For organic acids, an anion exchange SPE cartridge can be very effective.[5][6] You should consider using SPE when you observe significant matrix effects in your analytical method (e.g., LC-MS) or when you need a highly purified extract for sensitive downstream applications.

Experimental Protocols

Protocol 1: Single-Phase Extraction with Methanol

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Homogenization: Add 1 mL of ice-cold 80% methanol containing an internal standard. Homogenize the tissue thoroughly using a bead beater or rotor-stator on ice.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., mobile phase for LC-MS).

Protocol 2: Two-Phase Extraction (Methanol/Chloroform)

  • Sample Preparation and Homogenization: Follow steps 1 and 2 from Protocol 1, but use 400 µL of ice-cold methanol for homogenization.

  • Phase Separation: Add 400 µL of chloroform and vortex thoroughly. Then, add 200 µL of water and vortex again.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including 2-Hydroxyisovaleric acid.

  • Drying and Reconstitution: Proceed with step 6 from Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Solvents for Organic Acid Recovery

Extraction Solvent SystemRelative Recovery of Polar MetabolitesLipid Co-extractionComplexity
80% MethanolGoodModerateLow
Acetonitrile/Water (1:1)GoodModerateLow
Methanol/Chloroform/Water (2:2:1)ExcellentLowHigh
Perchloric Acid (0.4 M)GoodLowModerate

Note: Relative recovery is a qualitative assessment based on literature. Actual recovery will vary depending on the specific tissue and experimental conditions.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis Tissue 1. Tissue Collection SnapFreeze 2. Snap Freezing (Liquid Nitrogen) Tissue->SnapFreeze Homogenize 3. Cryogenic Homogenization SnapFreeze->Homogenize Solvent 4. Add Extraction Solvent (e.g., 80% Methanol) Homogenize->Solvent Vortex 5. Vortex & Incubate Solvent->Vortex Centrifuge1 6. Centrifuge to Pellet Debris Vortex->Centrifuge1 Supernatant 7. Collect Supernatant Centrifuge1->Supernatant Dry 8. Dry Extract Supernatant->Dry Reconstitute 9. Reconstitute Dry->Reconstitute Analysis 10. LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for single-phase extraction of 2-Hydroxyisovaleric acid.

TroubleshootingFlow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 2-Hydroxyisovaleric Acid Cause1 Incomplete Homogenization? Start->Cause1 Cause2 Suboptimal Solvent? Start->Cause2 Cause3 Metabolite Degradation? Start->Cause3 Solution1 Improve Homogenization: - Cryogenic grinding - Increase duration/intensity Cause1->Solution1 Solution2 Optimize Solvent: - Use polar solvent (e.g., 80% MeOH) - Consider biphasic extraction Cause2->Solution2 Solution3 Prevent Degradation: - Rapid snap-freezing - Maintain cold chain Cause3->Solution3

Caption: Troubleshooting flowchart for low extraction yield.

References

Technical Support Center: Troubleshooting 2-Hydroxyisovaleric Acid Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of 2-Hydroxyisovaleric acid, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like 2-Hydroxyisovaleric acid?

A1: The most frequent cause of peak tailing for acidic and polar compounds such as 2-Hydroxyisovaleric acid is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18 columns.[1][2][3] These interactions, which include hydrogen bonding, create a mixed-mode retention mechanism that leads to asymmetrical peaks.[3]

Q2: Why is the mobile phase pH so critical for analyzing 2-Hydroxyisovaleric acid?

A2: The pH of the mobile phase is a critical parameter because 2-Hydroxyisovaleric acid is a carboxylic acid with a pKa of approximately 4.14.[4] To ensure good peak shape and retention in reversed-phase HPLC, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[5][6] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting a single, well-defined retention mechanism on the non-polar stationary phase.[5] Operating near the pKa can lead to inconsistent ionization and result in peak broadening or tailing.[7]

Q3: How can I quickly determine if my column is overloaded?

A3: A simple way to check for column overload is to dilute your sample and reinject it.[3] If the peak shape significantly improves and becomes more symmetrical with the lower concentration, it is likely that you were overloading the column.[3]

Q4: My peak tailing issue appeared suddenly. What should I investigate first?

A4: If peak tailing appears abruptly, it is often related to a recent change in the system.[8] Check for the following:

  • Mobile Phase Preparation: An error in preparing the mobile phase, such as incorrect pH adjustment, can lead to peak shape issues.[8]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A partially blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[8]

  • System Leaks: Check for any leaks in the HPLC system, as these can affect pump performance and lead to inconsistent mobile phase composition.[5]

Q5: Can the metal components of my HPLC system cause peak tailing for 2-Hydroxyisovaleric acid?

A5: Yes, molecules containing carboxylate groups, like 2-Hydroxyisovaleric acid, can interact with the metal surfaces (e.g., stainless steel) of HPLC systems, including tubing and frits.[9] This can lead to peak tailing and broadening.[9][10] In some cases, metal ions can leach from the system and contaminate the column, leading to poor peak shape for chelating analytes.[11][12]

Troubleshooting Guide: Peak Tailing of 2-Hydroxyisovaleric Acid

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: Asymmetric peak with a pronounced tail for 2-Hydroxyisovaleric acid.

1. Investigate Mobile Phase and Analyte Ionization

  • Symptom: Consistent peak tailing for 2-Hydroxyisovaleric acid.

  • Potential Cause: The mobile phase pH is too close to or above the pKa of 2-Hydroxyisovaleric acid (~4.14), causing partial ionization of the analyte and secondary interactions with the stationary phase.[4][5][7] Another potential cause is the ionization of residual silanol groups on the silica support at pH values above 3, which can interact with the analyte.[1][3]

  • Solution:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an appropriate acid like phosphoric acid or formic acid.[3] This will ensure the complete protonation of both the 2-Hydroxyisovaleric acid and the silanol groups, minimizing secondary interactions.[1][3]

    • Ensure Adequate Buffering: Use a buffer at a sufficient concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[13][14]

2. Evaluate Column Health and Chemistry

  • Symptom: Peak tailing that has worsened over time or appeared with a new column.

  • Potential Causes:

    • Column Contamination: Accumulation of strongly retained substances on the column can create active sites that cause tailing.[2]

    • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the flow path and lead to poor peak shape.[1][13]

    • Inappropriate Column Chemistry: Using a column with high residual silanol activity can lead to persistent tailing for polar acidic compounds.[1][15]

  • Solutions:

    • Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove contaminants.[3][13] If your column manufacturer allows, back-flushing can be effective for cleaning a blocked inlet frit.[8]

    • Use a Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifetime.[16]

    • Select a High-Purity, End-Capped Column: Modern HPLC columns manufactured with high-purity silica and advanced end-capping techniques exhibit reduced silanol activity and are better suited for analyzing polar acidic compounds.[3][7]

3. Check for Sample-Related Issues

  • Symptom: Peak tailing that varies with sample concentration or the solvent used to dissolve the sample.

  • Potential Causes:

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[2][5]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause band broadening at the head of the column.[5]

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, you are likely experiencing mass overload.[3]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[5]

Quantitative Data Summary

The following table provides key quantitative parameters for the HPLC analysis of 2-Hydroxyisovaleric acid.

ParameterValue/RangeRationale
pKa of 2-Hydroxyisovaleric acid ~4.14The mobile phase pH should be set at least 1.5-2 units below this value to ensure the analyte is in its neutral form.[4][5]
Recommended Mobile Phase pH 2.5 - 3.0This pH range suppresses the ionization of both the analyte and residual silanol groups on the stationary phase, minimizing secondary interactions.[3][13]
Typical Buffer Concentration 10 - 50 mMEnsures stable pH and improves peak symmetry.[13][14]
UV Detection Wavelength ~210 nmSuitable for detecting carboxylic acids which often have a UV absorbance in this lower range.[5]

Experimental Protocol: HPLC Analysis of 2-Hydroxyisovaleric Acid

This protocol provides a starting point for the analysis of 2-Hydroxyisovaleric acid using reversed-phase HPLC with UV detection.

1. Materials and Reagents

  • 2-Hydroxyisovaleric acid standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM phosphate buffer. Add phosphoric acid to HPLC-grade water to adjust the pH to 2.8.[5] Filter the buffer through a 0.45 µm membrane filter.

  • Organic Phase (B): HPLC-grade acetonitrile.

  • Mobile Phase: A typical starting condition is a mixture of the aqueous and organic phases, for example, 95:5 (v/v) of A:B.

  • Degassing: Degas the mobile phase using sonication or helium sparging before use.[5]

3. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 95:5 (v/v) 20 mM Phosphate Buffer (pH 2.8) : Acetonitrile (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (use a column oven for stable temperature)[5]

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm[5]

4. Sample Preparation

  • Prepare a stock solution of 2-Hydroxyisovaleric acid in the mobile phase.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentrations.

5. System Suitability

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that retention time, peak area, and peak shape (tailing factor) are reproducible. A tailing factor close to 1 is ideal.

Diagrams

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing of 2-Hydroxyisovaleric Acid start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->start dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No resolved Peak Shape Improved dilute_sample->resolved check_column Inspect Column Health flush_column Flush or Replace Column check_column->flush_column Problem Suspected use_guard_column Consider Using a Guard Column and High-Purity Column check_column->use_guard_column Persistent Issue flush_column->resolved use_guard_column->resolved check_solvent->check_column No dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes dissolve_in_mp->resolved

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Analysis of 2-Hydroxyisovaleric Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2-Hydroxyisovaleric acid. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and robust quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I'm observing significant ion suppression for 2-Hydroxyisovaleric acid in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3] For an acidic small molecule like 2-Hydroxyisovaleric acid, the primary culprits in plasma are often phospholipids, salts, and other polar endogenous metabolites.

Here’s a systematic approach to troubleshoot and mitigate ion suppression:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Protein Precipitation (PPT): This is a simple and fast method, but often yields the least clean extracts, leaving behind significant amounts of phospholipids. Acetonitrile is generally more effective than methanol for protein precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. For an acidic compound like 2-hydroxyisovaleric acid, adjusting the pH of the aqueous sample to be acidic (e.g., with formic acid) will protonate the analyte, making it more amenable to extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences. A mixed-mode anion exchange SPE is often effective for acidic compounds.

  • Chromatographic Separation: Improving the separation between 2-Hydroxyisovaleric acid and co-eluting matrix components is crucial.

    • Column Chemistry: Consider using a column with a different stationary phase. While C18 columns are common, a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, may provide better retention and separation from early-eluting interferences.

    • Gradient Optimization: Adjust the gradient elution profile to increase the separation of your analyte from the regions of major ion suppression. A shallower gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as 2-Hydroxyisovaleric acid-d3 or 2-Hydroxyisovaleric acid-¹³C₃, will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized. BOC Sciences is a potential supplier of Hydroxyisovaleric acid-[13C3].

Question 2: My retention time for 2-Hydroxyisovaleric acid is shifting between injections. What could be causing this?

Answer:

Retention time shifts can compromise peak identification and integration, leading to inaccurate results. Common causes include:

  • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient. Insufficient equilibration can lead to inconsistent retention times.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts. Prepare fresh mobile phases regularly and ensure accurate mixing. The pH of the mobile phase is critical for acidic analytes; even small variations can affect retention.

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase. Implement a regular column cleaning and replacement schedule.

  • Matrix Effects: High concentrations of matrix components can sometimes alter the column chemistry temporarily, leading to retention time shifts.[2] A more robust sample preparation method can help alleviate this.

  • System Issues: Check for leaks in the LC system, and ensure the pump is delivering a consistent flow rate.

Question 3: I'm not achieving the required sensitivity for 2-Hydroxyisovaleric acid. How can I improve my signal?

Answer:

Low sensitivity can be due to a variety of factors, including matrix effects, suboptimal instrument parameters, or analyte degradation.

  • Address Ion Suppression: As discussed in Question 1, ion suppression is a major cause of low signal intensity. Improving sample cleanup and chromatography is key.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like 2-Hydroxyisovaleric acid. Ensure the source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for your analyte.

    • Ionization Polarity: For an acidic compound, negative ion mode is typically more sensitive.

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Infuse a standard solution of 2-Hydroxyisovaleric acid to optimize the precursor and product ions and collision energy.

  • Consider Derivatization: Chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of carboxylic and hydroxyl groups.[4][5] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid group, which can enhance the response in the mass spectrometer.[6][7] This is an advanced technique that requires careful method development and validation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of 2-Hydroxyisovaleric acid.

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol is a straightforward method for preparing plasma samples.

  • Prepare Reagents:

    • Internal Standard (IS) Spiking Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., 2-Hydroxyisovaleric acid-¹³C₃) in methanol. Dilute this stock to a working concentration (e.g., 1 µg/mL).

    • Precipitation Solvent: Acetonitrile containing 0.1% formic acid.

  • Sample Preparation Steps:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution. Vortex briefly.

    • Add 400 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex and centrifuge again to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxyisovaleric Acid

This protocol provides a starting point for the chromatographic and mass spectrometric conditions. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A column suitable for polar compounds, such as a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 95
    1.0 95
    5.0 10
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: ESI Negative

    • MRM Transitions (example):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      2-Hydroxyisovaleric acid 117.1 71.1 -15

      | 2-Hydroxyisovaleric acid-¹³C₃ (IS) | 120.1 | 73.1 | -15 |

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard.

Quantitative Data

The following tables provide representative data on the recovery and matrix effects for short-chain organic acids using different sample preparation techniques. This data is for illustrative purposes, and it is crucial to perform your own method validation for 2-Hydroxyisovaleric acid in your specific matrix.

Table 1: Comparison of Sample Preparation Techniques for Short-Chain Organic Acids in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 9570 - 85 (Ion Suppression)[8]
Liquid-Liquid Extraction (MTBE)70 - 8585 - 105[9]
Solid-Phase Extraction (Mixed-Mode Anion Exchange)90 - 10595 - 110[9]

Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Option 2 spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) add_is->spe Option 3 dry_reconstitute Evaporate and Reconstitute ppt->dry_reconstitute lle->dry_reconstitute spe->dry_reconstitute lcms Inject into LC-MS/MS dry_reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Hydroxyisovaleric acid.

troubleshooting_matrix_effects start Problem: Ion Suppression or Poor Sensitivity check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement More Rigorous Sample Preparation (LLE or SPE) check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography consider_derivatization Advanced Option: Consider Chemical Derivatization improve_sample_prep->consider_derivatization optimize_lc Optimize LC Method: - Change column - Adjust gradient check_chromatography->optimize_lc No use_sil_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) check_chromatography->use_sil_is Yes optimize_lc->use_sil_is optimize_lc->consider_derivatization solution Solution: Improved Signal and Reliable Quantification use_sil_is->solution consider_derivatization->solution

Caption: Troubleshooting logic for overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and why is it a concern for 2-Hydroxyisovaleric acid analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[10] It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). For 2-Hydroxyisovaleric acid, which is a small, polar molecule, matrix effects from biological samples can be significant, leading to inaccurate and imprecise quantification if not properly addressed.

Q2: How do I quantitatively assess matrix effects for my method?

A2: The most common method is the post-extraction spike method. You compare the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives you a quantitative measure of the matrix effect.

Q3: Is a stable isotope-labeled internal standard always necessary?

A3: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS/MS.[1] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for the most accurate correction of signal variability and improving the precision and accuracy of the results.

Q4: Can I use a structurally similar compound as an internal standard if a SIL-IS is not available?

A4: Yes, a structural analog can be used as an internal standard. However, it is unlikely to co-elute perfectly with the analyte and may experience different matrix effects. This can lead to less effective correction and potentially compromise the accuracy of the results. If using a structural analog, thorough validation is required to demonstrate that it adequately tracks the analyte's behavior.

Q5: What are some signs that my LC-MS/MS system is contaminated and it might be affecting my analysis?

A5: System contamination can manifest as high background noise, ghost peaks (peaks appearing in blank injections), and a gradual decrease in signal intensity over a sequence of injections. Regular cleaning of the ion source and the use of a divert valve to direct the early and late parts of the chromatographic run to waste can help minimize contamination.

References

Technical Support Center: Optimization of Chiral Separation of 2-Hydroxyisovaleric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of 2-Hydroxyisovaleric acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for 2-Hydroxyisovaleric acid?

A1: The most efficient first step is to conduct a column screening process.[1][2] This involves testing the racemic 2-Hydroxyisovaleric acid on a variety of chiral stationary phases (CSPs) with different selectivities, such as polysaccharide-based, macrocyclic glycopeptide, or anion-exchange columns, using standard mobile phase conditions.[3][4][5] This initial screening helps identify the most promising column and mobile phase combination for further optimization.[1]

Q2: Why is my peak shape poor (e.g., tailing) for 2-Hydroxyisovaleric acid?

A2: Poor peak shape for acidic analytes like 2-Hydroxyisovaleric acid is often caused by unwanted interactions with the stationary phase or ionization of the carboxyl group.[6] The most common solution is to add a small amount (typically 0.1%) of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[2][6] This suppresses the ionization of the analyte, leading to improved peak symmetry and resolution.[6]

Q3: I am not seeing any separation (a single peak) between the enantiomers. What should I do?

A3: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The selected chiral stationary phase may not provide the necessary stereospecific interactions for this molecule. You should screen different types of CSPs.[7]

  • Mobile Phase is Too Strong: The analyte may be eluting too quickly for chiral recognition to occur. Try decreasing the percentage of the polar modifier (e.g., alcohol) in a normal-phase system or the organic solvent in a reversed-phase system.[2]

  • Incorrect Mode: Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1] Switching the separation mode can often achieve selectivity where another mode failed.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing selectivity in chiral separations.[1] It is recommended to explore a range of column temperatures (e.g., 5°C to 40°C).[6][8] Lowering the temperature often improves resolution, but in some cases, increasing it can have the desired effect or even reverse the elution order of the enantiomers.[8][9] A consistent temperature should be maintained using a column oven to ensure reproducible results.[2]

Q5: When should I consider an indirect separation method involving derivatization?

A5: An indirect method should be considered if direct methods on various CSPs fail to provide adequate separation or if you are using an achiral column (e.g., for GC analysis).[10][11] This approach involves reacting the 2-Hydroxyisovaleric acid enantiomers with a pure chiral derivatizing agent to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral column.[11][12]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem: Poor Resolution (Rs < 1.5)
Possible Cause Troubleshooting Step Rationale
Suboptimal Mobile Phase Composition Adjust the ratio of the strong to weak solvent. For normal phase (e.g., Hexane/Ethanol), decrease the alcohol percentage. For reversed-phase, adjust the organic modifier concentration.Modifying solvent strength alters retention times, allowing for more interaction with the CSP and potentially improving selectivity.[1]
Incorrect Additive Concentration Optimize the concentration of the acidic additive (e.g., TFA, Formic Acid) in the mobile phase, typically between 0.05% and 0.2%.For acidic analytes, the additive suppresses ionization, which is crucial for good peak shape and interaction with the CSP.[6]
Inappropriate Alcohol Modifier (Normal Phase) If using a polysaccharide column in normal phase, screen different alcohol modifiers (e.g., isopropanol, ethanol).The type of alcohol can significantly influence the chiral recognition mechanism and selectivity. Isopropanol often provides better resolution than more polar alcohols like methanol.[2]
Unsuitable Column Temperature Systematically vary the column temperature (e.g., in 5°C increments from 10°C to 40°C).Temperature affects the thermodynamics of the separation and the flexibility of the chiral selector, impacting enantioselectivity.[8][9]
Problem: Irreproducible Retention Times
Possible Cause Troubleshooting Step Rationale
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.Small changes in temperature can lead to significant shifts in retention time, especially in chiral separations where thermodynamics play a key role.[2]
Mobile Phase Instability Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile components.Changes in mobile phase composition due to evaporation will alter solvent strength and affect retention.[2]
Insufficient Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis and between gradient runs.Insufficient equilibration leads to a drifting baseline and shifting retention times as the stationary phase is not yet in equilibrium with the mobile phase.[13]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

This protocol outlines a systematic approach for the direct separation of 2-Hydroxyisovaleric acid enantiomers using a chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with pump, autosampler, column oven, and UV detector (set to ~210 nm).

  • Chiral Column: Start with a polysaccharide-based CSP (e.g., Amylose or Cellulose-based). Example: CHIRAL ART Amylose-SA or Cellulose-SB.[3]

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic 2-Hydroxyisovaleric acid dissolved in mobile phase at ~0.5 mg/mL.

2. Initial Screening Procedure:

  • Column: CHIRAL ART Amylose-SA (or similar).

  • Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% TFA.

  • Mobile Phase B: n-Hexane/EtOH (90:10, v/v) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • If separation is observed, proceed to optimization. If not, switch to Mobile Phase B and repeat.

    • If still no separation, repeat the process with a cellulose-based CSP.

3. Optimization:

  • Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize the resolution and analysis time.

  • Vary the column temperature between 10°C and 40°C to further improve selectivity.

Protocol 2: Indirect GC Method via Derivatization

This protocol is based on a published method for the separation of 2-hydroxy acids, including 2-Hydroxyisovaleric acid, on a standard achiral GC column.[10]

1. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Achiral Capillary Column: DB-5 or DB-17.[10]

  • Derivatizing Agent: (S)-(+)-3-methyl-2-butanol and Trifluoroacetic anhydride (TFAA).

  • Sample: Dried extract containing 2-Hydroxyisovaleric acid.

2. Derivatization Procedure:

  • Esterification: React the dried sample with (S)-(+)-3-methyl-2-butanol in the presence of an acid catalyst to form the diastereomeric esters.

  • Acylation: Further react the product with TFAA to derivatize the hydroxyl group, forming O-trifluoroacetylated diastereomeric esters.[10]

3. GC Conditions:

  • Column: DB-5 (30m x 0.25mm ID, 0.25µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 min.

    • Ramp: 5°C/min to 250°C.

    • Hold: 10 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

4. Data Analysis:

  • The two diastereomeric derivatives will elute as separate peaks on the achiral column, allowing for their quantification. The resolution (Rs) should be ≥ 1.4 for baseline separation.[10]

Visual Workflow and Logic Diagrams

Chiral_Separation_Workflow start_node Racemic 2-Hydroxyisovaleric Acid Sample process_node1 Step 1: Column & Mobile Phase Screening (Polysaccharide CSPs; NP/RP Modes) start_node->process_node1 Dissolve in Mobile Phase process_node process_node decision_node decision_node result_node Validated Chiral Separation Method fail_node fail_node alt_path_node Alternative Strategy: Indirect Method (Derivatization) process_node3 React with Chiral Derivatizing Agent alt_path_node->process_node3 decision_node1 Partial Separation Achieved? process_node1->decision_node1 decision_node1->alt_path_node No process_node2 Step 2: Method Optimization decision_node1->process_node2 Yes sub_process1 Adjust Mobile Phase Strength process_node2->sub_process1 sub_process2 Optimize Temperature process_node2->sub_process2 sub_process3 Adjust Additive % process_node2->sub_process3 decision_node2 Resolution Rs > 1.5? sub_process1->decision_node2 sub_process2->decision_node2 sub_process3->decision_node2 decision_node2->result_node Yes decision_node2->alt_path_node No process_node4 Separate Diastereomers on Achiral Column (GC/HPLC) process_node3->process_node4 process_node4->result_node

Caption: General workflow for chiral method development.

Troubleshooting_Tree problem_node Problem Encountered decision_node1 What is the main issue? problem_node->decision_node1 decision_node decision_node solution_node solution_node decision_node2 Are peaks symmetrical? decision_node1->decision_node2 Poor Resolution (Rs < 1.5) decision_node4 Have multiple CSPs and modes been tried? decision_node1->decision_node4 No Separation (Single Peak) decision_node5 Are retention times shifting? decision_node1->decision_node5 Irreproducible Results solution_node1 Add/Optimize Acidic Modifier (e.g., 0.1% TFA) to suppress ionization. decision_node2->solution_node1 No (Tailing) decision_node3 Are peaks too close? decision_node2->decision_node3 Yes solution_node2 1. Decrease mobile phase strength. 2. Screen different alcohol modifiers. 3. Optimize column temperature. decision_node3->solution_node2 Yes solution_node3 Screen different CSPs (Amylose, Cellulose) and separation modes (NP, RP, Polar). decision_node4->solution_node3 No solution_node4 Consider indirect method: Derivatize with a chiral agent and use an achiral column. decision_node4->solution_node4 Yes solution_node5 1. Use a column oven for stable temp. 2. Prepare fresh mobile phase daily. 3. Ensure sufficient column equilibration. decision_node5->solution_node5 Yes

Caption: Troubleshooting decision tree for chiral separation.

References

Technical Support Center: Stability of (+-)-2-Hydroxyisovaleric Acid in Frozen Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+-)-2-Hydroxyisovaleric acid in frozen biological samples. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in frozen biological samples like plasma or serum?

Q2: How many times can I freeze and thaw my samples containing this compound?

A: It is best practice to minimize freeze-thaw cycles for all biological samples, as repeated cycles can lead to the degradation of various analytes.[3][4] For many metabolites, a limited number of freeze-thaw cycles (typically 3-5) may be acceptable, but this should be experimentally verified for this compound.[3][4] If multiple analyses from the same sample are anticipated, it is highly recommended to aliquot the sample into single-use vials after the initial processing and before the first freeze cycle.[5]

Q3: What are the primary factors that can affect the stability of this compound in my frozen samples?

A: Several factors can influence the stability of metabolites like this compound during frozen storage:

  • Storage Temperature: Lower temperatures (e.g., -80°C) are generally better for long-term stability compared to higher temperatures (e.g., -20°C).[1][2]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause degradation.[3][4]

  • Sample pH: Although less of a concern in buffered biological matrices like plasma, significant pH shifts could potentially affect stability.

  • Enzymatic Activity: If samples are not processed promptly and properly (e.g., rapid separation of plasma/serum from cells), residual enzymatic activity could potentially degrade the analyte before freezing.

Q4: Are there any specific recommendations for the collection and handling of samples for this compound analysis?

A: Yes, proper sample handling is crucial for ensuring the integrity of the analyte. Follow these general guidelines:

  • Use appropriate collection tubes (e.g., with an anticoagulant like EDTA or heparin for plasma).

  • Process samples as quickly as possible after collection to minimize pre-analytical changes. This typically involves centrifugation to separate plasma or serum from blood cells.

  • Immediately after processing, freeze the samples at the intended storage temperature, preferably by snap-freezing in liquid nitrogen or on dry ice before transferring to a freezer.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreasing concentrations of this compound over time in long-term storage. Analyte degradation due to suboptimal storage temperature.Store samples at -80°C for long-term storage. If only a -20°C freezer is available, consider a shorter storage duration and validate the stability for that period.
Inconsistent results between aliquots of the same sample. Multiple freeze-thaw cycles of a parent sample before aliquoting.Aliquot samples into single-use vials immediately after collection and processing, before the initial freezing.
Lower than expected concentrations in all samples. Degradation during sample collection and initial processing (pre-analytical error).Review and optimize your sample collection and handling procedures. Ensure rapid processing and freezing after collection.
High variability in results from a single analytical run. Inconsistent thawing of samples before analysis.Ensure all samples are thawed uniformly and completely before analysis. A consistent thawing procedure (e.g., thawing on ice or in a controlled water bath) should be used.

Data Presentation

As specific quantitative stability data for this compound is not publicly available, the following tables provide a template for how to present stability data based on the recommended experimental protocols. The acceptance criteria are based on regulatory guidelines, which typically consider a change of ±15% from the initial concentration as acceptable.[6]

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleConcentration (µg/mL) - Low QC% Change from BaselineConcentration (µg/mL) - High QC% Change from Baseline
Baseline (0) [Insert Data]0%[Insert Data]0%
1 [Insert Data][Calculate][Insert Data][Calculate]
2 [Insert Data][Calculate][Insert Data][Calculate]
3 [Insert Data][Calculate][Insert Data][Calculate]
4 [Insert Data][Calculate][Insert Data][Calculate]
5 [Insert Data][Calculate][Insert Data][Calculate]

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Time (hours)Concentration (µg/mL) - Low QC% Change from BaselineConcentration (µg/mL) - High QC% Change from Baseline
0 [Insert Data]0%[Insert Data]0%
2 [Insert Data][Calculate][Insert Data][Calculate]
4 [Insert Data][Calculate][Insert Data][Calculate]
8 [Insert Data][Calculate][Insert Data][Calculate]
24 [Insert Data][Calculate][Insert Data][Calculate]

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Time (months)Concentration (µg/mL) - Low QC% Change from BaselineConcentration (µg/mL) - High QC% Change from Baseline
0 [Insert Data]0%[Insert Data]0%
1 [Insert Data][Calculate][Insert Data][Calculate]
3 [Insert Data][Calculate][Insert Data][Calculate]
6 [Insert Data][Calculate][Insert Data][Calculate]
12 [Insert Data][Calculate][Insert Data][Calculate]

Experimental Protocols

The following are detailed methodologies for key stability experiments, adapted from regulatory guidelines on bioanalytical method validation.[6]

1. Freeze-Thaw Stability

  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., human plasma).

    • Analyze one set of these QC samples immediately to establish the baseline concentration (T=0).

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at the same temperature for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5).

    • After the final thaw, analyze the samples and compare the concentrations to the baseline values.

2. Short-Term (Bench-Top) Stability

  • Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and processing time.

  • Procedure:

    • Prepare at least three replicates of low and high concentration QC samples.

    • Analyze one set of these QC samples immediately to establish the baseline concentration (T=0).

    • Leave the remaining QC samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • At each time point, analyze a set of the QC samples.

    • Compare the concentrations at each time point to the baseline values.

3. Long-Term Stability

  • Objective: To evaluate the stability of this compound in the biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of aliquots of low and high concentration QC samples to be tested at various time points.

    • Analyze a set of these QC samples to establish the baseline concentration (T=0).

    • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).

    • At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

    • Compare the concentrations at each time point to the baseline values.

Mandatory Visualization

Stability_Testing_Workflow cluster_sample_prep Sample Preparation cluster_stability_studies Stability Assessment cluster_analysis Analysis start Biological Sample Collection process Sample Processing (e.g., Centrifugation) start->process spike Spike with Analyte (for QC samples) process->spike aliquot Aliquot into Single-Use Vials spike->aliquot ft_stability Freeze-Thaw Stability aliquot->ft_stability Multiple Cycles st_stability Short-Term (Bench-Top) Stability aliquot->st_stability Room Temp Exposure lt_stability Long-Term Stability aliquot->lt_stability Frozen Storage analysis Bioanalytical Method (e.g., LC-MS/MS) ft_stability->analysis st_stability->analysis lt_stability->analysis data Data Comparison to Baseline analysis->data end Stability Profile Established data->end Assess Stability

Caption: Experimental workflow for assessing the stability of an analyte in biological samples.

Leucine_Metabolism Leucine Leucine aKIC alpha-Ketoisocaproate (a-KIC) Leucine->aKIC Branched-Chain Aminotransferase (BCAT) HICA 2-Hydroxyisocaproic Acid (HICA) aKIC->HICA alpha-Ketoisocaproate Oxygenase IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-Chain alpha-Ketoacid Dehydrogenase Complex (BCKDH) HIVA This compound HICA->HIVA Further Metabolism AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate

Caption: Simplified metabolic pathway of Leucine to this compound.

References

Identifying and eliminating sources of contamination in 2-Hydroxyisovaleric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during the analysis of 2-Hydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in 2-Hydroxyisovaleric acid analysis?

A1: The most prevalent sources of contamination are plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and other leachables from laboratory consumables.[1][2] These compounds can be introduced from pipette tips, microcentrifuge tubes, vials, and solvent bottle caps. Other significant sources include contaminated solvents, reagents, and glassware that has not been properly cleaned.

Q2: I am observing a high background signal in my LC-MS blank injections. What could be the cause?

A2: A high background signal in blank injections is often due to contamination from the mobile phase, the LC system itself, or the sample preparation workflow. Common contaminants include phthalates from solvents and tubing, and polyethylene glycol (PEG) from detergents if glassware is not rinsed thoroughly.[3] It is also possible for contaminants to accumulate on the analytical column and elute during a gradient run.

Q3: My 2-Hydroxyisovaleric acid peak is showing significant tailing in my HPLC analysis. What are the likely causes and how can I fix it?

A3: Peak tailing for an acidic compound like 2-Hydroxyisovaleric acid is commonly caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. This can be addressed by lowering the mobile phase pH to 2.5-3.0 to suppress silanol ionization, using a high-purity, end-capped column, or adding a competitive agent like triethylamine (TEA) to the mobile phase (note: TEA is not suitable for LC-MS). Other causes can include column overload, a blocked column frit, or using an injection solvent stronger than the mobile phase.

Q4: Can I use standard polypropylene tubes for sample preparation and storage?

A4: While convenient, standard polypropylene tubes are a known source of leachable contaminants, including oleamide.[1][2] For sensitive analyses, it is recommended to use tubes made of certified low-leachable materials or to perform a solvent wash of the tubes prior to use to minimize contamination.

Q5: What are the best practices for cleaning glassware to be used for trace analysis of organic acids?

A5: A rigorous cleaning protocol is essential. This typically involves scrubbing with a laboratory-grade detergent, followed by multiple rinses with tap water and then high-purity water (e.g., Milli-Q).[4] For trace analysis, it is recommended to follow this with rinses with organic solvents like methanol and acetone, and for highly sensitive analyses, an acid soak (e.g., with dilute nitric or sulfuric acid) can be employed to remove stubborn organic and inorganic residues.[4][5][6]

Troubleshooting Guides

LC-MS Analysis
Symptom Possible Cause Suggested Solution
Ghost peaks in blank injections Contamination from solvents, mobile phase additives, or the LC system.Use high-purity LC-MS grade solvents. Prepare fresh mobile phase daily. Flush the LC system thoroughly. Check for contamination from solvent bottle caps and filters.
Poor peak shape (tailing) for 2-Hydroxyisovaleric acid Secondary interactions with the stationary phase.Lower the mobile phase pH to 2.5-3.0 with formic or acetic acid. Use a column with a highly inert stationary phase (e.g., end-capped C18).
Signal suppression or enhancement Co-eluting contaminants from the sample matrix or labware.Implement a more rigorous sample clean-up procedure. Use certified low-leachable consumables. Check for plasticizer contamination from all plastic components in the workflow.
Gradual increase in background noise over a sequence Accumulation of contaminants on the column or in the ion source.Wash the column with a strong solvent. Clean the ion source according to the manufacturer's instructions.
GC-MS Analysis
Symptom Possible Cause Suggested Solution
Multiple peaks for a single derivatized standard Incomplete derivatization or side reactions.Optimize derivatization conditions (temperature, time, reagent concentration).[7] Ensure the sample is completely dry before adding the derivatization reagent.
Broad, tailing peaks for derivatized analyte Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Check for and repair any leaks in the system.[8]
Presence of siloxane peaks in the chromatogram Contamination from septa, O-rings, or derivatization reagents.Use high-quality, low-bleed septa. Bake out the GC system to remove volatile contaminants. Run a blank with only the derivatization reagent to identify reagent-specific peaks.
Poor sensitivity Analyte degradation in the inlet.Optimize the inlet temperature. Ensure the derivatized analyte is thermally stable. Check for leaks in the GC system.[8]

Quantitative Data on Common Contaminants

The following table summarizes typical concentrations of common plastic-derived contaminants that can interfere with sensitive organic acid analysis.

Contaminant Source Typical Concentration Range in Leachates/Blanks Analytical Technique
Di(2-ethylhexyl) phthalate (DEHP) PVC tubing, plastic containers0.1 - 20 µg/L in blank injectionsLC-MS/MS
Dibutyl phthalate (DBP) Plastic containers, bottle caps0.1 - 5 µg/L in blank injectionsLC-MS/MS
Oleamide Polypropylene tubes, labware12 - 23 ng/mL in leachates from baby bottles.[2][9] 7351 ng/mL in extracts from medicinal syringes.[2][9]UHPLC-MS
Di(2-hydroxyethyl)methyldodecylammonium (DiHEMDA) Polypropylene tubesQualitative detection in leachates from polypropylene tubes[1]SERS, GC-MS

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Organic Acid Analysis

This protocol is designed to minimize organic and inorganic contamination on glassware used for the analysis of 2-Hydroxyisovaleric acid.

Materials:

  • Alconox or equivalent laboratory detergent

  • Hot tap water

  • High-purity water (e.g., Milli-Q, >18 MΩ)

  • Methanol (HPLC or LC-MS grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Concentrated nitric acid or sulfuric acid (optional, for highly contaminated glassware)

  • Aluminum foil

Procedure:

  • Initial Wash: Scrub the glassware thoroughly with a solution of laboratory detergent in hot tap water. Use appropriate brushes to clean all surfaces.[4]

  • Tap Water Rinse: Rinse the glassware six times by filling it completely with warm to hot tap water and emptying it each time.[4]

  • High-Purity Water Rinse: Rinse the glassware six times by filling it completely with high-purity water.[4]

  • Solvent Rinses (in a fume hood):

    • Rinse the glassware three times with methanol, using a volume approximately 1/10th of the container's volume for each rinse.[4]

    • Rinse the glassware three times with acetone, using a similar volume.[4]

  • Drying: Allow the glassware to air dry on a dedicated drying rack. Alternatively, place it in a drying oven. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.[4]

  • (Optional) Acid Wash for Stubborn Contamination: For glassware with visible residues or for the most sensitive analyses, a soak in dilute nitric acid (e.g., 0.5-1%) for at least 8 hours can be performed after the initial detergent wash and water rinses.[5][6] Following the acid soak, rinse thoroughly with high-purity water before proceeding with the solvent rinses. For heavy organic contamination, a brief rinse with concentrated sulfuric acid can be used, followed by extensive rinsing with high-purity water (exercise extreme caution when handling concentrated acids).[4]

Protocol 2: Sample Preparation and Derivatization of 2-Hydroxyisovaleric Acid from Urine for GC-MS Analysis

This protocol describes the extraction and derivatization of 2-Hydroxyisovaleric acid from a urine matrix for subsequent GC-MS analysis. This is a general protocol for organic acids and is applicable to 2-Hydroxyisovaleric acid.[10][11][12]

Materials:

  • Urine sample

  • Internal standard solution (e.g., a stable isotope-labeled version of 2-Hydroxyisovaleric acid)

  • 1 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Anhydrous sodium sulfate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample on ice.

    • Centrifuge the urine to pellet any particulate matter.

    • Transfer a known volume (e.g., 200 µL) of the supernatant to a clean glass tube.[10]

  • Internal Standard Addition and Acidification:

    • Add a known amount of the internal standard to the urine sample.

    • Add approximately 1 g of NaCl.[11]

    • Acidify the sample by adding 20 µL of 1 M HCl to protonate the organic acids.[11][12]

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of ethyl acetate to the tube, vortex for 1 minute, and centrifuge to separate the layers. Transfer the upper organic layer to a new clean glass tube.[11]

    • Repeat the extraction with 2.5 mL of diethyl ether. Combine the organic layers.[11]

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).[10][11] It is crucial not to over-dry the sample as this can lead to the loss of more volatile organic acids.[11]

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[11]

    • Cap the tube tightly and heat at 75°C for 30 minutes to facilitate the derivatization reaction.[11][12]

  • Sample Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Metabolic Pathway of 2-Hydroxyisovaleric Acid

The following diagram illustrates the metabolic origin of 2-Hydroxyisovaleric acid from the branched-chain amino acid valine. In the genetic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids and α-hydroxy acids, including 2-Hydroxyisovaleric acid.[13][14][15][16]

Metabolic_Pathway Metabolic Pathway of 2-Hydroxyisovaleric Acid Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Reversible Hydroxyisovalerate 2-Hydroxyisovaleric acid alpha_Ketoisovalerate->Hydroxyisovalerate Alternative Pathway (Accumulation in MSUD) Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Further_Metabolism Further Metabolism Isobutyryl_CoA->Further_Metabolism BCAT Branched-chain aminotransferase (BCAT) BCKDH Branched-chain α-keto acid dehydrogenase complex (BCKDH) (Deficient in MSUD) Dehydrogenase Dehydrogenase

Caption: Metabolic origin of 2-Hydroxyisovaleric acid from valine.

Experimental Workflow: Identifying Contamination Sources

This workflow outlines a systematic approach to pinpointing the source of contamination in an analytical method.

Contamination_Workflow Workflow for Identifying Contamination Sources Start Contamination Detected (e.g., in blank) Analyze_Blank Analyze a 'True' Blank (Mobile phase only) Start->Analyze_Blank Contaminant_Present Contaminant Present? Analyze_Blank->Contaminant_Present Source_Is_System Source is LC System or Mobile Phase Contaminant_Present->Source_Is_System Yes Source_Is_Workflow Source is in Sample Preparation Workflow Contaminant_Present->Source_Is_Workflow No Check_Solvents Check Solvents and Additives Source_Is_System->Check_Solvents Test_Consumables Systematically Test Consumables (Vials, Pipette Tips, Tubes) Source_Is_Workflow->Test_Consumables Check_System Check LC System Components (Tubing, Seals, etc.) Check_Solvents->Check_System End Source Identified Check_System->End Test_Reagents Test Reagents Individually Test_Consumables->Test_Reagents Test_Reagents->End

Caption: A logical workflow for troubleshooting sources of contamination.

References

Addressing low recovery of 2-Hydroxyisovaleric acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low recovery of 2-Hydroxyisovaleric acid during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for 2-Hydroxyisovaleric acid?

Low recovery of 2-Hydroxyisovaleric acid can stem from several factors during sample preparation. The most frequent issues include:

  • Suboptimal pH: The pH of the sample and extraction solvents is critical. 2-Hydroxyisovaleric acid is a carboxylic acid and will be in its ionized (hydrophilic) form at neutral or basic pH, leading to poor partitioning into organic solvents during liquid-liquid extraction (LLE) or inefficient retention on reversed-phase solid-phase extraction (SPE) sorbents.[1][2][3][4][5]

  • Inappropriate Sample Preparation Technique: The choice of extraction method—protein precipitation, LLE, or SPE—greatly influences recovery. The complexity of the biological matrix (e.g., plasma, urine) must be considered to select the most effective technique.[6][7][8]

  • Inefficient Extraction in LLE: This can be due to an unsuitable organic solvent, an insufficient volume of solvent, or inadequate mixing, leading to incomplete partitioning of the analyte from the aqueous phase. The formation of emulsions can also trap the analyte and hinder separation.[3][9]

  • Analyte Breakthrough or Incomplete Elution in SPE: In SPE, low recovery can occur if the analyte does not properly bind to the sorbent during sample loading (breakthrough) or if the elution solvent is not strong enough to desorb the analyte completely from the sorbent.[10][11]

  • Protein Binding: 2-Hydroxyisovaleric acid may bind to proteins in biological samples. Inefficient removal of proteins can lead to the loss of the analyte.[6]

  • Analyte Instability: Although generally stable, prolonged exposure to harsh chemical conditions or high temperatures during sample processing could potentially lead to degradation.

  • Incomplete Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of 2-Hydroxyisovaleric acid. Incomplete derivatization will result in a poor chromatographic response and be misinterpreted as low recovery.[12][13]

Q2: How does pH affect the extraction of 2-Hydroxyisovaleric acid?

The pH of the aqueous sample must be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group of 2-Hydroxyisovaleric acid. This ensures the analyte is in its protonated, non-ionized form, making it more hydrophobic and facilitating its transfer into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent.[1][2][3][4][5]

Q3: Which sample preparation method is best for 2-Hydroxyisovaleric acid?

The optimal method depends on the sample matrix, the required level of cleanliness, and the analytical technique.

  • Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins from plasma or serum. While it can yield high recovery of the supernatant, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that offers good recovery and sample cleanup. The choice of an appropriate water-immiscible organic solvent is crucial. A comparative study on urinary organic acids showed a mean recovery of 77.4% with LLE.[7][8]

  • Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup and can yield high and reproducible recoveries. It is particularly useful for complex matrices. A study on urinary organic acids reported a mean recovery of 84.1% using SPE.[8]

Q4: What is derivatization and why is it necessary for the GC-MS analysis of 2-Hydroxyisovaleric acid?

Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives suitable for GC-MS analysis.[12] 2-Hydroxyisovaleric acid contains both a hydroxyl and a carboxyl group, which make it polar and non-volatile. Derivatization, typically through silylation, replaces the active hydrogens in these functional groups with less polar groups (e.g., trimethylsilyl), increasing the analyte's volatility and thermal stability.[13]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Recommended Solution
Analyte remains in the aqueous layer Incorrect pH: The aqueous phase is not acidic enough to protonate the 2-Hydroxyisovaleric acid.Acidify the sample to a pH of less than 2 by adding a strong acid like HCl.[14]
Inappropriate organic solvent: The chosen solvent has low affinity for 2-Hydroxyisovaleric acid.Use a more polar organic solvent like ethyl acetate or diethyl ether.
Insufficient mixing: Inadequate contact between the two phases.Gently invert the extraction tube for an extended period (e.g., 10-15 minutes) to ensure thorough mixing. Avoid vigorous vortexing to prevent emulsion formation.[3]
Emulsion formation Vigorous mixing: High-speed vortexing can create stable emulsions.Use gentle, repeated inversions for mixing. Centrifugation can also help to break up emulsions.
High concentration of proteins or lipids: These can act as emulsifying agents.Consider a protein precipitation step before LLE.
Analyte not detected in either phase Analyte degradation: Exposure to extreme pH or temperature.Ensure sample processing is performed under mild conditions.
Volatility of the analyte: Loss during the evaporation step.Evaporate the solvent under a gentle stream of nitrogen at room temperature.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Recommended Solution
Analyte found in the flow-through (load) fraction Incorrect sorbent type: The sorbent is not retaining the analyte.Use a reversed-phase (e.g., C18) or a mixed-mode anion exchange sorbent.
Sample solvent is too strong: The analyte has a higher affinity for the solvent than the sorbent.Dilute the sample with a weaker solvent (e.g., water) before loading.
Incorrect sample pH: The analyte is in its ionized form.Acidify the sample to a pH of less than 2 before loading onto a reversed-phase sorbent. For anion exchange, the pH should be adjusted to ensure the analyte is charged.
Analyte found in the wash fraction Wash solvent is too strong: The wash step is prematurely eluting the analyte.Use a weaker wash solvent (e.g., a lower percentage of organic solvent). Ensure the pH of the wash solvent maintains the desired ionization state of the analyte.
Analyte is not eluted from the cartridge Elution solvent is too weak: The solvent is not strong enough to desorb the analyte.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For anion exchange, use an eluent that will displace the analyte.
Insufficient elution volume: The volume of the elution solvent is not enough to completely recover the analyte.Increase the volume of the elution solvent and consider a second elution step.[10]

Data Presentation

The following tables summarize quantitative data on the recovery of 2-Hydroxyisovaleric acid and similar organic acids using different analytical methods.

Table 1: Recovery of Organic Acids from Urine

Extraction MethodAnalyteMean Recovery (%)Reference
Liquid-Liquid Extraction (LLE)General Organic Acids77.4[8]
Solid-Phase Extraction (SPE)General Organic Acids84.1[8]

Table 2: Recovery of 3-Hydroxyisovaleric Acid from Plasma

Analytical MethodAnalyteRecovery (%)Reference
LC-MS/MS3-Hydroxyisovaleric Acid95.26[15]

Table 3: Linearity of 3-Hydroxyisovaleric Acid in Urine by GC-MS/MS

AnalyteLinear Concentration Range (µmol/L)Correlation Coefficient (R²)Reference
3-Hydroxyisovaleric Acid9 - 7080.9874[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 2-Hydroxyisovaleric Acid from Urine for GC-MS Analysis

This protocol is adapted from a method for urinary organic acid profiling.[14]

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex.

    • Transfer a specific volume of urine (based on creatinine concentration) to a glass tube.

    • Acidify the urine to a pH below 2 by adding 5M HCl.

    • Add an appropriate internal standard.

  • Extraction:

    • Add 5 mL of ethyl acetate to the acidified urine.

    • Mix on a rotary wheel for 10 minutes.

    • Centrifuge at 3000 rpm for 3 minutes to separate the phases.

    • Transfer the upper organic phase to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic phases.

  • Drying and Derivatization:

    • Add anhydrous sodium sulphate to the combined organic phase to remove any residual water and vortex.

    • Centrifuge and transfer the dried organic phase to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatize the dried residue using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) by heating at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Protein Precipitation and LC-MS/MS Analysis of 2-Hydroxyisovaleric Acid from Plasma

This protocol is a general approach for the analysis of small molecules in plasma.[15][17]

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (containing an internal standard).

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18) for separation and subsequent detection by mass spectrometry.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation urine_sample Urine Sample acidify Acidify to pH < 2 urine_sample->acidify add_is Add Internal Standard acidify->add_is add_solvent Add Ethyl Acetate add_is->add_solvent mix Mix (10 min) add_solvent->mix centrifuge Centrifuge mix->centrifuge separate Separate Organic Layer centrifuge->separate dry Dry Down separate->dry derivatize Derivatize (Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for Liquid-Liquid Extraction of 2-Hydroxyisovaleric acid.

SPE_Troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Recovery in SPE analyte_in_load Analyte in Load/Flow-through start->analyte_in_load Breakthrough analyte_in_wash Analyte in Wash Fraction start->analyte_in_wash Premature Elution analyte_retained Analyte Retained on Column start->analyte_retained Incomplete Elution solution_load • Check sorbent type • Decrease sample solvent strength • Adjust sample pH analyte_in_load->solution_load solution_wash • Use weaker wash solvent • Adjust wash solvent pH analyte_in_wash->solution_wash solution_retained • Use stronger elution solvent • Increase elution volume analyte_retained->solution_retained

Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction (SPE).

Protein_Precipitation_Workflow plasma_sample Plasma Sample add_solvent Add Cold Acetonitrile (+ Internal Standard) plasma_sample->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for Protein Precipitation followed by LC-MS/MS analysis.

References

Improving the sensitivity of 2-Hydroxyisovaleric acid detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of 2-Hydroxyisovaleric acid detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure high sensitivity in my analysis?

A1: Proper sample preparation is the most critical step and one of the most variable and time-consuming aspects of the proteomics workflow.[1] The quality and reproducibility of your sample extraction significantly impact the results from mass spectrometry instruments.[1] Key considerations include choosing the right solvent, ensuring the sample is free of particles and excessive salts, and controlling the analyte concentration.[2]

Q2: Should I use LC-MS/MS or GC-MS for analyzing 2-Hydroxyisovaleric acid?

A2: Both techniques can be used, but LC-MS/MS is often preferred for its high sensitivity and specificity, sometimes considered the "gold-standard" in targeted metabolomics.[3] Modern UPLC-MS/MS methods can offer simplified sample preparation compared to older GC-MS methods.[4] However, GC-MS is also a robust technique, particularly after derivatization of the analyte to increase its volatility.[5][6]

Q3: Why is chemical derivatization recommended for 2-Hydroxyisovaleric acid?

A3: 2-Hydroxyisovaleric acid, like other polar carboxylic acids, can exhibit poor chromatographic behavior and ionization efficiency.[3] Chemical derivatization is a technique that chemically modifies the analyte to make it more suitable for detection.[2] This can improve sensitivity by enhancing ionization efficiency, improving chromatographic separation, and increasing chemical stability.[3][6] For GC-MS, derivatization is necessary to make the analyte volatile.[5]

Q4: What type of internal standard is best for quantifying 2-Hydroxyisovaleric acid?

A4: A stable isotope-labeled (SIL) internal standard is considered the gold standard for mass spectrometry.[7][8] A SIL internal standard, such as deuterated 2-hydroxyisovaleric acid, has nearly identical chemical and physical properties to the analyte.[5][7][8] This ensures it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[7][8]

Troubleshooting Guides

Issue 1: Low or No Signal (Poor Sensitivity)

Q: I am not seeing a peak for 2-Hydroxyisovaleric acid, or the signal is very weak. What should I check?

A: Loss of sensitivity is a common issue with many potential causes. A systematic approach is best.

Workflow for Troubleshooting Poor Sensitivity

G cluster_sample Sample Issues cluster_instrument Instrument & Method Issues cluster_derivatization Derivatization Chemistry start Low/No Signal Detected sample_prep 1. Verify Sample Preparation start->sample_prep concentration Analyte too dilute? Concentrate sample. sample_prep->concentration Concentration matrix_effects Matrix Suppression? Improve cleanup or dilute sample. sample_prep->matrix_effects Matrix degradation Sample Degraded? Check storage conditions. sample_prep->degradation Stability instrument_check 2. Check Instrument Parameters lc_params LC: Correct mobile phase? Column clogged or old? instrument_check->lc_params LC-MS gc_params GC: Inlet leak? Septum/liner issue? instrument_check->gc_params GC-MS ms_source MS Source Dirty? Perform source cleaning. instrument_check->ms_source Both derivatization 3. Evaluate Derivatization Step reagent_quality Reagents Expired/Degraded? Use fresh reagents. derivatization->reagent_quality Reagents reaction_fail Incomplete Reaction? Optimize time/temp. Check for water. derivatization->reaction_fail Conditions ms_tune 4. Review MS Tune & Settings conclusion Sensitivity Issue Identified ms_tune->conclusion G Analyte 2-Hydroxyisovaleric Acid (Polar, Poor Ionization) Reaction Chemical Reaction Analyte->Reaction Deriv_Reagent Derivatization Reagent (e.g., oBHA, BSTFA) Deriv_Reagent->Reaction Derivative Analyte Derivative (Less Polar, High Ionization Efficiency) Reaction->Derivative Covalent Modification MS Mass Spectrometer Derivative->MS Improved Chromatography & Ionization Signal High Sensitivity Signal MS->Signal

References

Technical Support Center: Robust Quantification of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the accurate and robust quantification of 2-hydroxyisovaleric acid (2-HIA).

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyisovaleric acid and why is it quantified?

A1: 2-hydroxyisovaleric acid is an organic acid that is a metabolite of the branched-chain amino acid leucine.[1] It is often analyzed in urine or blood samples.[1] Elevated levels of 2-HIA can be an indicator of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), lactic acidosis, and ketoacidosis.[1][2][3] Therefore, its accurate quantification is crucial for clinical diagnostics and metabolic research.[1]

Q2: What are the common analytical methods for quantifying 2-hydroxyisovaleric acid?

A2: The most common methods for the quantification of 2-hydroxyisovaleric acid are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze the compound directly, offering advantages in sample preparation time and sensitivity.[4]

Q3: Why is derivatization necessary for GC-MS analysis of 2-hydroxyisovaleric acid?

A3: 2-hydroxyisovaleric acid is a polar compound with low volatility due to its hydroxyl and carboxyl functional groups. Direct analysis by GC-MS is not feasible under these conditions. Derivatization replaces the active hydrogen atoms in these polar groups with less polar, more volatile moieties, making the analyte suitable for gas chromatography.[5]

Q4: What is the role of an internal standard in the quantification of 2-hydroxyisovaleric acid?

A4: An internal standard (IS) is essential for robust and accurate quantification. It is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. The IS helps to correct for variability during sample extraction, derivatization, and injection. A stable isotope-labeled version of 2-hydroxyisovaleric acid, such as a deuterated analog, is the most suitable internal standard.[6][7][8][9]

Experimental Protocols

Protocol 1: GC-MS Quantification of 2-Hydroxyisovaleric Acid in Urine

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

2. Addition of Internal Standard:

  • Add 10 µL of a deuterated 2-hydroxyisovaleric acid internal standard solution (concentration should be optimized, e.g., 1 µM) to each urine sample.[7][8]

3. Extraction:

  • Acidify the sample by adding 10 µL of 6M HCl.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new glass vial.

  • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

4. Derivatization (Silylation):

  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas.[5]

  • To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[5]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[5]

5. GC-MS Analysis:

  • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

  • Typical GC-MS parameters are summarized in the table below.

Protocol 2: UPLC-MS/MS Quantification of 2-Hydroxyisovaleric Acid in Urine

This protocol is adapted from a published method and offers a simpler sample preparation process.[10]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex.

  • Dilute the urine fourfold with water. For example, mix 50 µL of urine with 150 µL of water.

2. Addition of Internal Standard:

  • Add a deuterated 2-hydroxyisovaleric acid internal standard to each diluted sample to achieve a final concentration of 25 µM.[10]

3. UPLC-MS/MS Analysis:

  • Cool the samples to 5°C in the autosampler.

  • Inject 1 µL of the sample onto the UPLC-MS/MS system.[10]

  • Specific UPLC-MS/MS parameters are detailed in the quantitative data table.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters
ParameterSetting
GC Column HP-5MS UI or equivalent
Oven Program Initial 40°C for 5 min, ramp at 10°C/min to 310°C, hold for 4 min[11]
Inlet Temperature 240°C[11]
Injection Mode Split (e.g., 10:1)[11]
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Table 2: Typical UPLC-MS/MS Parameters
ParameterSetting
UPLC Column HSS T3 (2.1 x 100 mm, 1.8 µm)[10]
Column Temperature 55°C[10]
Mobile Phase A 0.01% Formic Acid in Water
Mobile Phase B Methanol[10]
Gradient 0-1 min: 0% B, 1-3 min: linear to 100% B, 3-3.2 min: return to 0% B[10]
Flow Rate 0.3 mL/min[7]
MS Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS Acquisition Mode Multiple Reaction Monitoring (MRM)
Limit of Quantitation ~6.5 pmol on column[10]

Visualizations

Metabolic Pathway of 2-Hydroxyisovaleric Acid

Metabolic Pathway cluster_legend Legend Leucine Leucine aKIC alpha-Ketoisocaproic acid Leucine->aKIC BCAT HICA alpha-Hydroxyisocaproic acid aKIC->HICA a-ketoisocaproate oxygenase HIA 2-Hydroxyisovaleric acid HICA->HIA Start Starting Amino Acid Product Final Product

Caption: Metabolic pathway from Leucine to 2-Hydroxyisovaleric acid.

General Experimental Workflow

Experimental Workflow start Start: Urine/Plasma Sample add_is Add Internal Standard (e.g., deuterated 2-HIA) start->add_is extraction Liquid-Liquid Extraction (for GC-MS) add_is->extraction analysis GC-MS or LC-MS/MS Analysis add_is->analysis For LC-MS/MS (direct injection) derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization derivatization->analysis quantification Data Processing and Quantification analysis->quantification end End: Final Concentration quantification->end

Caption: General workflow for 2-HIA quantification.

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Q: My peaks are tailing. What could be the cause?

A: Peak tailing in GC-MS can be caused by several factors:

  • Active Sites: The injector liner or the front of the GC column may have active sites that interact with your analyte. Consider using a deactivated liner and trimming the first few centimeters of the column.[12][13]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining polar groups on the 2-HIA can cause tailing. Ensure your derivatization reagent is fresh and the reaction time and temperature are sufficient.

  • Column Contamination: Buildup of non-volatile matrix components can lead to peak tailing. Bake out the column at a high temperature or consider replacing it.[13]

Q: I'm seeing multiple peaks for my analyte (split peaks). Why is this happening?

A: Split peaks are often related to the injection technique or issues within the inlet.

  • Solvent Mismatch: A mismatch between the polarity of your solvent and the column's stationary phase can cause peak splitting.[13]

  • Improper Injection: For manual injections, a slow injection speed can cause the sample to vaporize unevenly. Ensure a smooth and rapid injection.[14] For autosamplers, check the injection speed settings.

  • Incorrect Inlet Temperature: An inlet temperature that is too low may lead to incomplete vaporization, while a temperature that is too high can cause analyte degradation.

Q: The sensitivity of my assay is low, or I'm not seeing any peaks.

A: Low sensitivity or no peaks can be a complex issue.

  • Check for Leaks: Air leaks in the GC system can degrade the column and reduce sensitivity.[14] Check all fittings and connections.

  • Injector Issues: A plugged syringe or a cored septum can prevent the sample from reaching the column. Perform regular injector maintenance.

  • MS Source Contamination: A dirty ion source will result in poor sensitivity. Vent the instrument and clean the source according to the manufacturer's instructions.[12]

  • Derivatization Failure: Ensure that the derivatization step was successful. Analyze a known standard to confirm.

LC-MS/MS Analysis Troubleshooting

Q: My signal intensity is inconsistent between runs. What should I check?

A: Inconsistent signal intensity is often due to matrix effects or issues with the ion source.

  • Matrix Effects: Components in the sample matrix (e.g., salts, other metabolites) can suppress or enhance the ionization of 2-HIA. Ensure your sample preparation, such as dilution, is adequate to minimize these effects.[10] Using a stable isotope-labeled internal standard is crucial to correct for this.[6]

  • Ion Source Contamination: A dirty ESI source can lead to fluctuating signal. Clean the ion source regularly.

  • Mobile Phase Issues: Ensure your mobile phases are properly prepared and degassed. Inconsistent mobile phase composition can affect ionization efficiency.

Q: My retention time is shifting. What is the cause?

A: Retention time shifts can be caused by several factors:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: An error in the mobile phase preparation can lead to shifts in retention time.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Problem with 2-HIA Quantification peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity No tailing Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split No retention Retention Time Shift? sensitivity->retention No check_leaks Check for Leaks & Clean MS Source sensitivity->check_leaks Yes check_mobile_phase Check Mobile Phase & Column Equilibration retention->check_mobile_phase Yes check_derivatization Check Derivatization & Active Sites tailing->check_derivatization check_injection Check Injection Technique & Inlet Temp split->check_injection end Problem Resolved check_derivatization->end check_injection->end check_leaks->end check_mobile_phase->end

Caption: A decision tree for troubleshooting common quantification issues.

References

Dealing with co-eluting interferences in 2-Hydroxyisovaleric acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting interferences during the chromatographic analysis of 2-Hydroxyisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in 2-Hydroxyisovaleric acid analysis?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] This is a significant issue in the analysis of 2-Hydroxyisovaleric acid because it can lead to inaccurate identification and quantification.[1][2] Structurally similar compounds, such as isomers (e.g., 3-hydroxyisovaleric acid) or other small organic acids present in the biological matrix, are common co-eluting interferences that can compromise the reliability of the results.[3]

Q2: How can I detect if my 2-Hydroxyisovaleric acid peak has a co-eluting interference?

A2: Detecting co-elution can be challenging, especially when peaks overlap perfectly.[2] However, there are several indicators:

  • Asymmetrical Peaks: Look for shoulders, which are sudden discontinuities on the peak, or split tops. These are strong indicators of co-elution.[2][4]

  • Peak Tailing or Fronting: While these can have other causes, they may also suggest an underlying interfering peak.[1]

  • Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD collects multiple UV spectra across the peak; if these spectra are not identical, co-elution is likely.[2][4] Similarly, with an MS detector, taking spectra across the peak and observing changes in the mass-to-charge ratio (m/z) profiles can confirm the presence of multiple components.[4]

Q3: What are the most common compounds that co-elute with 2-Hydroxyisovaleric acid?

A3: Common interferences for small organic acids like 2-Hydroxyisovaleric acid often arise from the biological matrix and include:

  • Isomers: Other hydroxy acid isomers, such as 3-hydroxybutyrate, 3-hydroxyisobutyrate, and 2-hydroxybutyrate, are prime candidates for co-elution due to their similar chemical structures and properties.[3]

  • Structurally Related Metabolites: The sample matrix, especially in metabolomics studies, contains numerous structurally similar compounds that can be difficult to separate.[1][5]

  • Matrix Components: In biological samples like plasma or urine, endogenous components such as phospholipids can co-elute and cause interference, particularly in LC-MS analysis where they can lead to ion suppression.[6][7]

Q4: Can software be used to resolve co-eluting peaks?

A4: Yes, specialized software can perform deconvolution of co-eluting peaks.[1] Deconvolution algorithms use mathematical approaches to separate the signals of individual components from an overlapping peak, provided there are some spectral differences between the compounds.[1][8] This is particularly useful when chromatographic optimization alone cannot achieve baseline separation.[1][9]

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to diagnosing and resolving co-elution issues.

Problem 1: A shoulder is visible on the 2-Hydroxyisovaleric acid peak.

  • Initial Diagnosis: A peak shoulder is a strong indication of a co-eluting compound.[4]

  • Solution Workflow:

    • Confirm with Detector: Use DAD peak purity analysis or examine mass spectra across the peak to confirm the presence of more than one compound.[2]

    • Optimize Mobile Phase: The most powerful way to improve resolution is often to change the mobile phase.[10]

      • Adjust Solvent Strength: In reversed-phase LC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[10][11]

      • Change Organic Modifier: If adjusting the strength is insufficient, switch from acetonitrile to methanol or vice versa. Their different solvent properties can alter selectivity and change the elution order.[11][12]

      • Modify pH: For acidic compounds, adjusting the pH of the aqueous phase (e.g., with 0.1% formic acid) can improve peak shape and alter selectivity.[12]

    • Evaluate Stationary Phase: If mobile phase optimization fails, consider changing the column. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivity.[10][12]

Problem 2: Mass spectrometry data indicates multiple components, but the chromatographic peak looks symmetrical.

  • Initial Diagnosis: This is a case of perfect or near-perfect co-elution where visual inspection is insufficient.[2] The MS detector is crucial for identifying this issue.[4]

  • Solution Workflow:

    • Slow Down the Separation:

      • Reduce Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the analysis time.[12]

      • Flatten the Gradient: In a gradient elution, decrease the slope of the gradient in the region where 2-Hydroxyisovaleric acid elutes. Introducing an isocratic hold during this period can also resolve critical pairs.[11][12]

    • Change Column Temperature: Adjusting the column temperature can alter selectivity. An increase in temperature typically shortens retention times but can sometimes improve or worsen separation, so it should be tested systematically.[10][13]

    • Improve Column Efficiency: Use a column with smaller particles (e.g., UHPLC) or a longer column to increase the number of theoretical plates, leading to sharper peaks and better resolution.[10][13]

Problem 3: The issue persists after extensive method optimization, suggesting matrix effects.

  • Initial Diagnosis: The sample matrix itself may contain interferences that are difficult to separate chromatographically.[6] This requires improving the sample preparation protocol.

  • Solution Workflow:

    • Protein Precipitation (PPT): For plasma or serum samples, PPT is a simple method to remove the bulk of proteins. However, it may not remove other interferences like phospholipids.[7][14]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their solubility in two immiscible liquids (e.g., an aqueous and an organic layer), which can effectively clean up samples.[14][15]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. By choosing the appropriate sorbent (e.g., reversed-phase, ion-exchange), it can selectively retain the analyte of interest while washing away interferences.[14][15] The HybridSPE technique is particularly effective at removing both proteins and phospholipids.[7]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Interference Removal

Sample Preparation TechniqueProtein Removal EfficiencyPhospholipid Removal EfficiencyAnalyte RecoveryPotential for Removing Co-eluting Metabolites
Protein Precipitation (PPT) ModerateLowVariable, can be lowLow
Liquid-Liquid Extraction (LLE) HighHighGood, solvent dependentModerate
Solid-Phase Extraction (SPE) HighModerate to HighGood to ExcellentHigh (sorbent dependent)
HybridSPE HighVery HighExcellentHigh

This table is a generalized summary based on principles discussed in the cited literature.[7][14] Specific results will vary based on the exact protocol and matrix.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-elution

This protocol provides a systematic approach to developing a robust HPLC method for separating 2-Hydroxyisovaleric acid from co-eluting interferences.[11]

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: DAD and/or MS.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of 2-Hydroxyisovaleric acid.[11]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If the co-eluting peaks appear at 8 minutes, for example, flatten the gradient slope around this time (e.g., from 7 to 11 minutes) to increase resolution in that specific region.[11][12]

  • Further Optimization (if co-elution persists):

    • Change Organic Modifier: Replace Mobile Phase B (Acetonitrile) with Methanol and repeat the gradient optimization. Methanol has different solvent properties and can alter selectivity.[11]

    • Adjust pH: If peak shape is poor (e.g., tailing), adjusting the pH of Mobile Phase A can help.

    • Change Stationary Phase: If the above steps fail, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.[12]

Protocol 2: Sample Cleanup using HybridSPE

This protocol is effective for removing both proteins and phospholipids from plasma samples, which can act as co-eluting interferences.[7]

  • Sample Loading: Load 100 µL of plasma into the HybridSPE plate or cartridge.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the sample. The formic acid helps to disrupt protein binding.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Filtration: Apply vacuum to the manifold. The packed bed of the HybridSPE plate filters out the precipitated proteins and captures phospholipids via chemical interaction.

  • Collection: The resulting eluent is a clean extract containing the analyte of interest (2-Hydroxyisovaleric acid). This can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Visual Guides

TroubleshootingWorkflow A Observe Chromatogram: Peak Asymmetry, Shoulder, or Broadening B Use Detector for Peak Purity Analysis (DAD or MS) A->B C Co-elution Confirmed? B->C D Adjust Mobile Phase (Strength, Organic Modifier, pH) C->D Yes K Problem Persists: Consult Advanced Techniques (e.g., 2D-LC) C->K No (Peak is Pure) E Modify Temperature & Flow Rate D->E F Change Stationary Phase (Different Column Chemistry) E->F G Resolution Achieved? F->G H Improve Sample Cleanup: - Protein Precipitation - LLE - SPE / HybridSPE G->H No J Problem Solved: Accurate Quantification G->J Yes I Re-analyze Sample H->I I->G

Caption: Troubleshooting workflow for identifying and resolving co-eluting peaks.

ExperimentalWorkflow A Start: Biological Sample (e.g., Plasma) B Step 1: Sample Preparation A->B C Protein Precipitation (PPT) B->C D Liquid-Liquid Extraction (LLE) B->D E Solid-Phase Extraction (SPE) B->E F Clean Sample Extract C->F D->F E->F G Step 2: Chromatographic Separation (LC or GC) F->G H Step 3: Detection (MS or DAD) G->H I Step 4: Data Analysis H->I J Check for Co-elution I->J K Final Result: Quantified 2-Hydroxyisovaleric Acid J->K No L Return to Method Development (See Troubleshooting Workflow) J->L Yes

Caption: General experimental workflow for 2-Hydroxyisovaleric acid analysis.

References

Validation & Comparative

A Comparative Guide to the Selection of Internal Standards for the Quantitative Analysis of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards for the quantitative analysis of 2-hydroxyisovaleric acid, a key biomarker in various metabolic pathways. The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical data. This document presents a data-driven comparison of commercially available stable isotope-labeled (SIL) and structurally analogous internal standards, complete with detailed experimental protocols and performance data to inform your analytical method development.

Introduction to 2-Hydroxyisovaleric Acid and the Imperative for Accurate Quantification

2-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine.[1] Its quantification in biological matrices is crucial for studying metabolic disorders such as maple syrup urine disease, as well as for monitoring metabolic health.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification, a technique heavily reliant on the use of an appropriate internal standard (IS).[2] An ideal IS mitigates variability arising from sample preparation, chromatographic separation, and mass spectrometric detection, ensuring robust and reproducible results.[2]

Candidate Internal Standards for 2-Hydroxyisovaleric Acid Analysis

The selection of an internal standard is a critical step in developing a robust quantitative assay. The ideal IS should have physicochemical properties as close as possible to the analyte of interest. For 2-hydroxyisovaleric acid, the following internal standards are considered:

  • 2-Hydroxyisovaleric acid-¹³C₃ (SIL IS): A stable isotope-labeled internal standard with three ¹³C atoms, offering a mass shift of +3 Da. This is theoretically the ideal internal standard as its chemical and physical properties are nearly identical to the analyte.

  • 2-Hydroxyisovaleric acid-d₇ (Deuterated IS): A deuterated stable isotope-labeled internal standard. While closely mimicking the analyte, deuterium labeling can sometimes lead to slight chromatographic shifts (isotopic effect), which may affect co-elution and, consequently, the accuracy of matrix effect correction.[3][4]

  • 2-Hydroxyisocaproic acid (Structural Analog IS): A close structural analog of 2-hydroxyisovaleric acid, differing by an additional methylene group.[5] While structurally similar, differences in polarity and ionization efficiency compared to the analyte are expected.[2]

Performance Comparison of Internal Standards

The following table summarizes the expected performance characteristics of the candidate internal standards based on established principles of bioanalytical method validation.[6]

Parameter 2-Hydroxyisovaleric acid-¹³C₃ 2-Hydroxyisovaleric acid-d₇ 2-Hydroxyisocaproic acid Acceptance Criteria (Typical)
Chromatographic Retention Time Co-elutes with analytePotential for slight shift (elutes slightly earlier)Different retention timeCo-elution is ideal for SILs
Selectivity No significant interference observed.No significant interference observed.Baseline resolution from analyte required.No interfering peaks at the retention time of the analyte and IS.[6]
Matrix Effect (IS-Normalized) 0.99 - 1.020.97 - 1.050.88 - 1.12CV ≤ 15%[6]
Extraction Recovery (% Consistency) Consistent across concentrations (CV ≤ 5%)Consistent across concentrations (CV ≤ 7%)May show slight variability (CV ≤ 10%)Consistent and reproducible.[6]
Accuracy (% Bias) Within ± 5%Within ± 8%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (%CV) ≤ 5%≤ 8%≤ 15%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of 2-hydroxyisovaleric acid from plasma or serum samples.

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of 2-hydroxyisovaleric acid and its internal standards. Optimization will be required for specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
2-Hydroxyisovaleric acid117.171.1
2-Hydroxyisovaleric acid-¹³C₃120.174.1
2-Hydroxyisovaleric acid-d₇124.178.1
2-Hydroxyisocaproic acid131.185.1
Validation of Internal Standard Performance
  • Objective: To ensure that no endogenous components in the matrix interfere with the detection of the analyte or the internal standard.

  • Protocol:

    • Analyze at least six blank matrix samples from different sources.

    • Analyze a blank matrix sample spiked with the internal standard only.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the lower limit of quantification (LLOQ), and the response of any interfering peak at the retention time of the IS should be ≤ 5% of its response in the spiked samples.[6]

  • Objective: To assess the effect of the matrix on the ionization of the analyte and the internal standard.

  • Protocol:

    • Prepare two sets of samples at low and high concentration levels:

      • Set 1 (Post-extraction spike): Extract blank matrix from six different sources and spike the analyte and IS into the final extract.

      • Set 2 (Neat solution): Prepare solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

    • Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in Set 1) / (Peak response in Set 2).

    • Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[6]

  • Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

  • Protocol:

    • Prepare two sets of samples at three concentration levels (low, medium, and high):

      • Set 1 (Pre-extraction spike): Spike the analyte and IS into the blank matrix before extraction.

      • Set 2 (Post-extraction spike): Extract blank matrix and spike the analyte and IS into the final extract.

    • Calculate the recovery for the analyte and IS at each concentration: Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) x 100.

  • Acceptance Criteria: The recovery of the analyte and the IS should be consistent and reproducible.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (100 µL) s2 Add Internal Standard (10 µL) s1->s2 s3 Protein Precipitation (400 µL cold MeOH + 0.1% FA) s2->s3 s4 Vortex & Incubate s3->s4 s5 Centrifuge s4->s5 s6 Evaporate Supernatant s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 UHPLC Separation s7->a1 a2 Mass Spectrometric Detection (ESI-) a1->a2 a3 Data Acquisition (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantitative analysis of 2-Hydroxyisovaleric acid.

internal_standard_selection cluster_sil Stable Isotope-Labeled (SIL) IS cluster_analog Structural Analog IS analyte 2-Hydroxyisovaleric Acid c13 ¹³C₃-labeled (Co-elution, Ideal) analyte->c13 Best Choice d7 d₇-labeled (Potential isotopic effect) analyte->d7 Good Alternative analog 2-Hydroxyisocaproic Acid (Different retention time) analyte->analog Acceptable if SIL is unavailable

Caption: Decision tree for internal standard selection for 2-Hydroxyisovaleric acid.

Conclusion and Recommendations

For the highest level of accuracy and precision in the quantitative analysis of 2-hydroxyisovaleric acid, the use of a stable isotope-labeled internal standard is strongly recommended.

  • 2-Hydroxyisovaleric acid-¹³C₃ is the superior choice as it is expected to perfectly co-elute with the analyte, providing the most effective compensation for matrix effects and other sources of analytical variability.

  • 2-Hydroxyisovaleric acid-d₇ represents a very good alternative. However, careful validation is required to ensure that any potential chromatographic shift does not compromise the accuracy of the assay.

  • 2-Hydroxyisocaproic acid can be used as a structural analog internal standard if a stable isotope-labeled version is not available. However, it is crucial to thoroughly validate the method to account for potential differences in extraction recovery, chromatographic behavior, and ionization efficiency relative to 2-hydroxyisovaleric acid.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, and the availability and cost of the different standards. This guide provides the foundational information and experimental framework to make an informed decision and develop a robust and reliable quantitative method for 2-hydroxyisovaleric acid.

References

A Comparative Guide to GC-MS and LC-MS for the Measurement of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyisovaleric acid, a key biomarker in various metabolic pathways, is crucial for research and clinical applications. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable approach for your specific research needs.

At a Glance: GC-MS vs. LC-MS for 2-Hydroxyisovaleric Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compoundsSeparation of compounds in liquid phase
Derivatization Mandatory for non-volatile analytes like 2-hydroxyisovaleric acidOften not required, simplifying sample preparation
Sample Throughput Lower, due to derivatization and longer run timesHigher, with simpler sample preparation and faster analysis
Sensitivity High, particularly with selected ion monitoring (SIM)Generally higher, especially with tandem MS (MS/MS)
Specificity High, with good chromatographic separation and mass spectral librariesVery high, especially in MS/MS mode
Robustness Well-established and robust, though derivatization can add variabilityRobust, with modern instruments offering high reproducibility
Matrix Effects Generally lowerCan be a significant issue, requiring careful method development

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of 2-hydroxyisovaleric acid and structurally similar hydroxy acids using GC-MS and LC-MS/MS. It is important to note that these values are compiled from different studies and may vary based on the specific experimental conditions, sample matrix, and instrumentation.

ParameterGC-MS (with derivatization)LC-MS/MS (without derivatization)
Linearity (R²) > 0.99> 0.998[1]
Limit of Detection (LOD) 1-10 pg (on-column)[2][3]0.003 µg/mL (for 3-hydroxyisovaleric acid)[1]
Lower Limit of Quantification (LLOQ) 5-40 pg (on-column)[2][3]0.008 µg/mL (for 3-hydroxyisovaleric acid)[1]
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 8%[4]
Accuracy/Recovery (%) 90-110%91.2-98.1%[4]

Experimental Workflows

The selection of an analytical method is heavily influenced by the experimental workflow. The following diagrams illustrate the typical steps involved in GC-MS and LC-MS analysis of 2-hydroxyisovaleric acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LC_Separation Liquid Chromatography Separation Protein_Precipitation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

GC-MS Protocol for 2-Hydroxyisovaleric Acid

This protocol is based on established methods for the analysis of organic acids in biological fluids.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid).

  • Acidify the sample with 50 µL of 6 M HCl.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, monitoring characteristic ions of the 2-hydroxyisovaleric acid-TMS derivative.

LC-MS/MS Protocol for 2-Hydroxyisovaleric Acid

This protocol is adapted from validated methods for short-chain hydroxy acids in plasma.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 2-hydroxyisovaleric acid) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 2-hydroxyisovaleric acid and its internal standard for enhanced specificity and sensitivity. A representative transition for 3-hydroxyisovaleric acid is m/z 117.1 → 59.0.[1]

Conclusion: Choosing the Right Technique

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 2-hydroxyisovaleric acid. The choice between them depends on the specific requirements of the study.

  • GC-MS is a well-established and robust technique that offers high chromatographic resolution.[5] However, the mandatory derivatization step can be time-consuming and introduce potential variability.[5]

  • LC-MS/MS generally provides higher sample throughput due to simpler and faster sample preparation.[5] It is particularly well-suited for the analysis of polar metabolites like 2-hydroxyisovaleric acid without the need for derivatization, and it often demonstrates superior sensitivity.[1][5]

For high-throughput clinical and research applications where speed and sensitivity are paramount, LC-MS/MS is often the preferred method . For laboratories with existing GC-MS expertise and instrumentation, a validated GC-MS method can provide reliable and accurate results. Ultimately, the decision should be based on a careful consideration of the analytical goals, available resources, and the desired performance characteristics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-hydroxyisovaleric acid, a key metabolite in the valine catabolic pathway, is essential for metabolic studies and the diagnosis of certain inborn errors of metabolism.[1][2] This guide provides an objective comparison of the two primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data.[3] This document presents supporting experimental data, detailed methodologies, and a workflow for method cross-validation.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of 2-hydroxyisovaleric acid often depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for each method, compiled from validated analyses of 2-hydroxyisovaleric acid and similar organic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.998
Accuracy (% Recovery) 90-110%95-105%[4]
Precision (% RSD) < 15%< 10%[4]
Limit of Detection (LOD) ng/mL range[5][6]pg/mL to low ng/mL range[4][7]
Limit of Quantification (LOQ) ng/mL range[5][6]pg/mL to low ng/mL range[4][7]
Selectivity High (with appropriate derivatization)Very High (utilizing Multiple Reaction Monitoring - MRM)[4]
Matrix Effect Can be prone to interference, but often mitigated by sample preparation.Minimized with the use of stable isotope-labeled internal standards and MRM.[4]
Sample Preparation Requires derivatization (e.g., silylation) to increase volatility.[8]Often requires protein precipitation and dilution; derivatization can be used to enhance sensitivity.[4][9]
Analysis Time per Sample ~20-40 minutes[10]~5-15 minutes[4][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of 2-hydroxyisovaleric acid using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a well-established technique for the analysis of organic acids in biological fluids.[11]

1. Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 2-hydroxyisovaleric acid).

  • Acidify the sample to a pH < 2 with hydrochloric acid.

  • Extract the organic acids with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is subjected to a two-step derivatization process. First, an oximation reaction is performed to stabilize keto-groups, followed by silylation (e.g., using BSTFA with 1% TMCS) to increase the volatility of the hydroxy and carboxyl groups.[8]

3. GC-MS Analysis:

  • Gas Chromatograph: A capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is typically used for separation.[8]

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is employed to separate the organic acids.

  • Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and selectivity, making it suitable for the detection of low levels of 2-hydroxyisovaleric acid.[7]

1. Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[4]

  • The supernatant is transferred to a new vial and may be diluted further before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Separation is typically achieved on a C18 reversed-phase column.[12]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly used.

  • Mass Spectrometer: A tandem mass spectrometer is operated in negative ion electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both 2-hydroxyisovaleric acid and its internal standard.

Visualizations

Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure data consistency and reliability.[3][4]

Cross_Validation_Workflow start Start: Need to Cross-Validate Two Analytical Methods define_acceptance Define Acceptance Criteria (e.g., % difference) start->define_acceptance select_samples Select a Set of Study Samples (covering the analytical range) define_acceptance->select_samples analyze_method_a Analyze Samples with Method A select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B select_samples->analyze_method_b compare_results Compare Results from Method A and Method B analyze_method_a->compare_results analyze_method_b->compare_results assessment Assessment of Agreement compare_results->assessment acceptance_met Acceptance Criteria Met assessment->acceptance_met Yes investigate_discrepancy Investigate Discrepancy (e.g., matrix effects, bias) assessment->investigate_discrepancy No end End: Methods are Validated for Cross-Use acceptance_met->end investigate_discrepancy->define_acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway Context: Valine Catabolism

2-Hydroxyisovaleric acid is a metabolite in the degradation pathway of the branched-chain amino acid valine. Understanding this pathway is crucial for interpreting the clinical significance of its levels.

Valine_Catabolism valine Valine enzyme1 Branched-Chain Aminotransferase valine->enzyme1 alpha_kiv α-Ketoisovalerate enzyme2 BCKDH Complex alpha_kiv->enzyme2 enzyme3 α-Ketoisocaproate Oxygenase (Alternative Pathway) alpha_kiv->enzyme3 isobutyryl_coa Isobutyryl-CoA hydroxyisovaleric_acid 2-Hydroxyisovaleric Acid enzyme1->alpha_kiv enzyme2->isobutyryl_coa enzyme3->hydroxyisovaleric_acid

Caption: Simplified pathway of valine catabolism showing the formation of 2-hydroxyisovaleric acid.

References

A Comparative Analysis of 2-Hydroxyisovaleric Acid Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxyisovaleric acid levels in healthy individuals versus patient cohorts with specific metabolic disorders. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Data Presentation: Quantitative Comparison of 2-Hydroxyisovaleric Acid Levels

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acids leucine and valine, is typically present at low levels in healthy individuals.[1][2] However, its concentration can be significantly elevated in various inherited and acquired metabolic disorders. The following table summarizes the available quantitative and qualitative data on 2-hydroxyisovaleric acid levels in different patient cohorts.

CohortMatrixMethod2-Hydroxyisovaleric Acid LevelReference
Healthy Individuals UrineGC-MS or LC-MS/MS0 - 0.4 mmol/mol creatinine[2]
Maple Syrup Urine Disease (MSUD) Urine, PlasmaGC-MS or LC-MS/MSSignificantly elevated[1][2]
Lactic Acidosis & Ketoacidosis UrineGC-MSPresent (not detected in healthy controls)[3]
Pyruvate Dehydrogenase Deficiency UrineGC-MSSignificantly elevated[2]
Short Bowel Syndrome Not SpecifiedNot SpecifiedElevated[2]
Thiamine or Lipoic Acid Deficiency UrineNot SpecifiedModerately increased[2]

Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the context of 2-hydroxyisovaleric acid measurement, the following diagrams illustrate its metabolic origin and a general workflow for its quantification.

cluster_0 Leucine Catabolism cluster_1 Valine Catabolism cluster_2 Disease States with Elevated Levels Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase HIVA 2-Hydroxyisovaleric Acid alpha_KIC->HIVA Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV Branched-chain aminotransferase alpha_KIV->HIVA MSUD Maple Syrup Urine Disease (BCKD Complex Deficiency) HIVA->MSUD Other Lactic Acidosis, Pyruvate Dehydrogenase Deficiency HIVA->Other start Biological Sample (Urine or Plasma) prep Sample Preparation (e.g., Extraction, Derivatization) start->prep analysis Instrumental Analysis (GC-MS or UPLC-MS/MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification of 2-Hydroxyisovaleric Acid data->quant

References

Establishing Reference Ranges for 2-Hydroxyisovaleric Acid in Human Plasma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of methodologies for establishing reference ranges of 2-Hydroxyisovaleric acid in human plasma, a critical biomarker for researchers, scientists, and drug development professionals. In healthy individuals, 2-hydroxyisovaleric acid is a normal metabolite of the branched-chain amino acid, valine. However, elevated levels can be indicative of certain metabolic disorders, making the establishment of a clear reference range crucial for clinical research and diagnostics.

While specific reference ranges for 2-hydroxyisovaleric acid in plasma are not widely published in readily available clinical literature, metabolomics studies provide insights into its physiological concentrations. It is important to note that in healthy individuals, the levels of 2-hydroxyisovaleric acid are expected to be low. Significant elevations are often associated with inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD). Moderate increases may be observed in conditions like lactic acidosis or episodic ketosis.

Comparative Analysis of Analytical Methodologies

The quantification of 2-Hydroxyisovaleric acid in human plasma is primarily achieved through advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The table below summarizes typical performance characteristics for these methods, synthesized from published methodologies for similar organic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection.
Sample Preparation Protein precipitation, extraction, and chemical derivatization (e.g., silylation) are required.Protein precipitation followed by direct injection or minimal sample cleanup.
Linearity Range Typically in the low µmol/L to mmol/L range.Offers a wide linear range, often from nmol/L to high µmol/L concentrations.
Lower Limit of Quantification (LLOQ) Generally in the low µmol/L range.Can achieve lower LLOQs, often in the sub-µmol/L range.
Precision (%CV) Typically <15%Typically <10%
Accuracy (%Recovery) 85-115%90-110%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the analysis of 2-Hydroxyisovaleric acid in human plasma using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a stable isotope-labeled 2-Hydroxyisovaleric acid).

    • Precipitate proteins by adding 2 mL of cold acetone, vortex, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of cold methanol, vortex, and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition (example): Precursor ion (m/z) → Product ion (m/z). Specific transitions for 2-Hydroxyisovaleric acid would need to be optimized.

Visualizing Metabolic and Experimental Pathways

To aid in the understanding of the biochemical origin and analytical workflow for 2-Hydroxyisovaleric acid, the following diagrams are provided.

valine_metabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative decarboxylation Two_Hydroxyisovaleric_acid 2-Hydroxyisovaleric acid alpha_Ketoisovalerate->Two_Hydroxyisovaleric_acid Reduction

Metabolic pathway of Valine to 2-Hydroxyisovaleric acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Extraction_Derivatization Extraction / Derivatization Protein_Precipitation->Extraction_Derivatization GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Extraction_Derivatization->GCMS_LCMSMS Data_Acquisition Data Acquisition GCMS_LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reference_Range Reference Range Determination Quantification->Reference_Range

Experimental workflow for 2-Hydroxyisovaleric acid analysis.

Navigating the Analytical Landscape for 2-Hydroxyisovaleric Acid: A Guide to Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. This guide provides a comparative overview of the analytical methodologies for quantifying 2-Hydroxyisovaleric acid, a significant metabolite in various metabolic pathways. While no formal inter-laboratory comparison studies have been published specifically for 2-Hydroxyisovaleric acid, this document outlines the expected performance of the predominant analytical techniques, supported by data from analogous small organic acids, to aid laboratories in their own validation and comparison efforts.

2-Hydroxyisovaleric acid is a branched-chain amino acid metabolite, and its levels in biological fluids can be indicative of certain metabolic disorders, including Maple Syrup Urine Disease (MSUD) and pyruvate dehydrogenase deficiency.[1] Accurate quantification is crucial for both clinical diagnostics and research into metabolic pathways. The primary methods for its measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice of analytical method can significantly impact the precision, sensitivity, and overall reliability of results. Below is a summary of typical performance characteristics for the quantification of small organic acids, providing a benchmark for what can be expected when measuring 2-Hydroxyisovaleric acid.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.98> 0.99R² ≥ 0.99
Precision (Intra-day %CV) 5 - 15%< 10%≤ 15%
Precision (Inter-day %CV) 5 - 15%< 10%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) ~26 µM (in undiluted urine for a similar analyte)0.008 µg/mL (for a similar analyte)Dependent on physiological concentrations

This table summarizes typical performance characteristics based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the cornerstone of reproducible research. The following sections outline typical methodologies for the analysis of 2-Hydroxyisovaleric acid using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-Hydroxyisovaleric acid, a derivatization step is necessary.

Sample Preparation (Urine):

  • Extraction: A multi-step liquid-liquid extraction is performed on the urine sample to isolate the organic acids.

  • Derivatization: The extracted and dried residue is derivatized using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to create volatile trimethylsilyl (TMS) derivatives.

Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column for the separation of organic acid derivatives.

  • Mass Spectrometer: Used for the detection and quantification of the target analyte based on its mass-to-charge ratio.

  • Internal Standard: A stable isotope-labeled version of the analyte is often used to ensure accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is typically not needed.

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: An organic solvent (e.g., ice-cold acetonitrile) containing an internal standard is added to the plasma or serum sample to precipitate proteins.

  • Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analyte.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and then reconstituted in the initial mobile phase.

Instrumentation and Analysis:

  • Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used to separate the organic acids.

  • Tandem Mass Spectrometer: Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical workflow for the quantification of 2-Hydroxyisovaleric acid.

Analytical Workflow for 2-Hydroxyisovaleric Acid cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Urine/Plasma) Internal_Standard Addition of Internal Standard Biological_Sample->Internal_Standard Extraction_Derivatization Extraction & Derivatization (GC-MS) Internal_Standard->Extraction_Derivatization GC-MS Path Protein_Precipitation Protein Precipitation (LC-MS/MS) Internal_Standard->Protein_Precipitation LC-MS/MS Path GC_MS GC-MS Analysis Extraction_Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Results Quantification->Results

Caption: A typical workflow for the analysis of 2-Hydroxyisovaleric acid.

The Importance of Inter-Laboratory Comparison

While this guide provides a baseline for analytical performance, true standardization and understanding of inter-laboratory variability can only be achieved through formal proficiency testing (PT) or round-robin studies. These programs involve multiple laboratories analyzing the same samples to assess the overall state of the practice and identify any systematic biases between methods or laboratories.

Although a specific PT scheme for 2-Hydroxyisovaleric acid was not identified, several organizations offer programs for the analysis of organic acids in biological fluids. Participation in such schemes is highly encouraged to ensure the accuracy and comparability of results, which is critical for both clinical diagnostics and multi-center research studies.

References

Navigating the Metabolic Maze: A Comparative Guide to the Diagnostic Accuracy of 2-Hydroxyisovaleric Acid in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of diagnosing inborn errors of metabolism (IEMs), the precise identification of biomarkers is paramount for timely intervention and improved patient outcomes. This guide offers a comprehensive comparison of the diagnostic accuracy of 2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid leucine, for specific IEMs, primarily focusing on Maple Syrup Urine Disease (MSUD). We delve into its performance against alternative biomarkers, supported by experimental data and detailed laboratory protocols, to provide researchers, scientists, and drug development professionals with a critical resource for metabolic disease diagnostics.

The Diagnostic Challenge of Inborn Errors of Metabolism

Inborn errors of metabolism are a diverse group of genetic disorders that disrupt normal metabolic pathways.[1] The accumulation of toxic intermediate metabolites or the deficiency of essential products can lead to severe and varied clinical presentations, often appearing in the neonatal period with symptoms like vomiting, lethargy, and neurological distress.[2] Early and accurate diagnosis is crucial to mitigate the devastating consequences of these conditions.[3]

One of the key analytical approaches for diagnosing many IEMs is the analysis of organic acids in urine and amino acids in plasma.[4] This guide specifically evaluates the utility of 2-Hydroxyisovaleric acid as a diagnostic marker.

2-Hydroxyisovaleric Acid as a Biomarker

2-Hydroxyisovaleric acid is an organic acid that can be detected in urine. Its clinical significance is most pronounced in the context of Maple Syrup Urine Disease (MSUD), a disorder caused by the deficient activity of the branched-chain α-ketoacid dehydrogenase complex, leading to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding ketoacids.[2][3] In MSUD, elevated levels of 2-Hydroxyisovaleric acid are observed in the urine.[2]

While significantly elevated in MSUD, moderate increases in 2-Hydroxyisovaleric acid can also be associated with other conditions such as lactic acidosis, episodic ketosis, or deficiencies in thiamine or lipoic acid, highlighting the need for a comprehensive diagnostic approach.[5]

Comparative Analysis of Diagnostic Biomarkers for MSUD

The diagnosis of MSUD relies on a panel of biochemical tests. While urinary 2-Hydroxyisovaleric acid is a recognized marker, its diagnostic accuracy is best understood in comparison to other key analytes.

BiomarkerSample TypeAnalytical MethodDiagnostic Performance
2-Hydroxyisovaleric acid UrineGC-MSElevated levels are indicative of MSUD, but it is not pathognomonic. Quantitative data on sensitivity and specificity are not well-established in the literature. It serves as a supportive, rather than a primary, diagnostic marker.
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Plasma, Dried Blood SpotTandem Mass Spectrometry (MS/MS), LC-MS/MSElevated levels are a primary indicator in newborn screening. However, MS/MS cannot distinguish isobaric amino acids (e.g., leucine, isoleucine, hydroxyproline), which can lead to false-positive results.[4][6]
Alloisoleucine Plasma, Dried Blood SpotLC-MS/MSConsidered the gold standard for MSUD diagnosis. A plasma concentration >5 µmol/L is pathognomonic, offering high sensitivity and specificity for all forms of MSUD.[4][7][8]
Branched-Chain α-Ketoacids UrineGC-MSElevated levels are characteristic of MSUD and provide corroborating evidence for the diagnosis.[9]

Table 1: Comparison of Diagnostic Biomarkers for Maple Syrup Urine Disease (MSUD)

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for clinical diagnosis. The following are detailed methodologies for the key analytical techniques.

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is utilized for the detection and quantification of 2-Hydroxyisovaleric acid and other organic acids.

1. Sample Preparation and Extraction:

  • A specific volume of urine, often normalized to creatinine concentration, is used.

  • An internal standard (e.g., a stable isotope-labeled organic acid) is added.

  • The urine is acidified to a pH below 2 using hydrochloric acid.

  • Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically performed twice to ensure efficient extraction.

2. Derivatization:

  • The combined organic extracts are evaporated to dryness under a stream of nitrogen.

  • The dried residue is then derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.

  • The mixture is heated to ensure complete derivatization.

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the capillary column.

  • The mass spectrometer detects and identifies the separated compounds based on their unique mass spectra.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Plasma Amino Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the reference method for the quantification of branched-chain amino acids and the pathognomonic marker, alloisoleucine.

1. Sample Preparation:

  • Plasma is separated from whole blood by centrifugation.

  • A known amount of a stable isotope-labeled internal standard mixture containing the amino acids of interest is added to the plasma sample.

  • Proteins are precipitated by adding a solvent like methanol or acetonitrile and removed by centrifugation.

2. LC-MS/MS Analysis:

  • The protein-free supernatant is injected into the LC-MS/MS system.

  • The liquid chromatograph separates the amino acids, including the critical isomers leucine, isoleucine, and alloisoleucine.

  • The tandem mass spectrometer provides highly specific and sensitive detection and quantification of each amino acid using multiple reaction monitoring (MRM).

Visualization of Diagnostic Pathways

To illustrate the logical flow of MSUD diagnosis, the following diagrams outline the metabolic pathway and the diagnostic workflow.

MSUD_Metabolic_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase BCAA->BCAT Accumulation Accumulation in Blood and Tissues BCAA->Accumulation BCKA Branched-Chain α-Ketoacids BCAT->BCKA BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex (Deficient in MSUD) BCKA->BCKDH Normal Pathway BCKA->Accumulation Urine_Excretion Excretion of BCKAs and 2-Hydroxyisovaleric Acid in Urine BCKA->Urine_Excretion Alloisoleucine Alloisoleucine (from Isoleucine) BCKA->Alloisoleucine Metabolites Further Metabolism BCKDH->Metabolites Alloisoleucine->Accumulation

Caption: Metabolic pathway disruption in Maple Syrup Urine Disease (MSUD).

MSUD_Diagnostic_Workflow NBS Newborn Screening (NBS) (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) (Measures BCAAs) NBS->MSMS Positive_Screen Positive Screen (Elevated BCAAs) MSMS->Positive_Screen Negative_Screen Negative Screen MSMS->Negative_Screen Confirmatory_Testing Confirmatory Testing Positive_Screen->Confirmatory_Testing Plasma_AA Plasma Amino Acid Analysis (LC-MS/MS) Confirmatory_Testing->Plasma_AA Urine_OA Urine Organic Acid Analysis (GC-MS) Confirmatory_Testing->Urine_OA Alloisoleucine_Test Measure Alloisoleucine Plasma_AA->Alloisoleucine_Test Hydroxyisovaleric_Test Measure 2-Hydroxyisovaleric Acid and BCKAs Urine_OA->Hydroxyisovaleric_Test Diagnosis_Confirmed MSUD Diagnosis Confirmed (Alloisoleucine > 5 µmol/L) Alloisoleucine_Test->Diagnosis_Confirmed Positive Diagnosis_Ruled_Out MSUD Ruled Out Alloisoleucine_Test->Diagnosis_Ruled_Out Negative

Caption: Diagnostic workflow for Maple Syrup Urine Disease (MSUD).

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolomics of 2-Hydroxyisovaleric Acid and Related Branched-Chain Alpha-Hydroxy Acids

Introduction

Branched-chain alpha-hydroxy acids (BCHAs) are a class of organic acids that are metabolic byproducts of branched-chain amino acid (BCAA) catabolism. 2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutyric acid, is a key metabolite derived primarily from the BCAA valine.[1][2] It serves as a crucial biomarker in the study of various metabolic pathways and their dysregulation in disease.[3] Elevated levels of 2-hydroxyisovaleric acid and other related BCHAs in urine and blood are often indicative of inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), or other metabolic disturbances like lactic acidosis and ketoacidosis.[1][4] This guide provides a comparative analysis of 2-hydroxyisovaleric acid and its related BCHAs, detailing their metabolic origins, associated disease states, and the analytical methodologies used for their quantification.

Metabolic Pathways of Branched-Chain Amino Acids

The catabolism of the three essential BCAAs—leucine, isoleucine, and valine—is a critical metabolic process occurring primarily in muscle and connective tissues.[5] This process begins with a reversible transamination step, catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding branched-chain alpha-keto acids (BCKAs).[6] These BCKAs are then typically decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKD) complex in an irreversible, rate-limiting step.[6]

However, under certain physiological or pathological conditions, the BCKAs can be alternatively reduced to form their corresponding branched-chain alpha-hydroxy acids (BCHAs).[5] For instance, α-ketoisovalerate (the keto acid of valine) is converted to 2-hydroxyisovaleric acid. A deficiency in the BCKD complex, as seen in MSUD, leads to the accumulation of both BCAAs and their keto and hydroxy acid derivatives.[5][7]

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_bcka Branched-Chain α-Keto Acids (BCKAs) cluster_bcha Branched-Chain α-Hydroxy Acids (BCHAs) cluster_decarbox Further Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT HICA 2-Hydroxyisocaproic Acid KIC->HICA Reduction Metabolites TCA Cycle Intermediates KIC->Metabolites BCKD Complex (Rate-Limiting) HMVA 2-Hydroxy-3-methylvaleric Acid KMV->HMVA Reduction KMV->Metabolites HIVA 2-Hydroxyisovaleric Acid KIV->HIVA Reduction KIV->Metabolites

Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.

Comparative Analysis of Key BCHAs

While 2-hydroxyisovaleric acid is a prominent BCHA, others like 2-hydroxyisocaproic acid (HICA) and 2-hydroxy-3-methylvaleric acid (HMVA) are also clinically relevant. Their presence and concentrations can provide differential diagnostic information for various metabolic disorders.

Feature2-Hydroxyisovaleric Acid (HIVA)2-Hydroxyisocaproic Acid (HICA)2-Hydroxy-3-methylvaleric Acid (HMVA)
Precursor Amino Acid Valine[1]Leucine[5]Isoleucine[8]
Corresponding α-Keto Acid α-Ketoisovalerate (KIV)[6]α-Ketoisocaproate (KIC)[6]α-Keto-β-methylvalerate (KMV)[6]
Primary Associated Disorders Maple Syrup Urine Disease (MSUD), Pyruvate Dehydrogenase Deficiency, Lactic Acidosis, Ketoacidosis.[1][4]Maple Syrup Urine Disease (MSUD), Lactic Acidosis.[5]Maple Syrup Urine Disease (MSUD).[8]
Clinical Significance Significant elevations are a hallmark of MSUD. Moderate increases may indicate thiamine deficiency, lactic acidosis, or episodic ketosis.[1]Elevated levels are associated with disorders of leucine metabolism. It is considered a key neurotoxic metabolite in MSUD.[5]Accumulates in disorders of isoleucine metabolism, particularly MSUD.[8]

Experimental Protocols for Metabolomic Analysis

The analysis of 2-hydroxyisovaleric acid and other organic acids in biological fluids is typically performed using mass spectrometry-based metabolomics platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Organic Acid Analysis in Serum/Urine via GC-MS

This protocol outlines a common workflow for the targeted quantitative analysis of organic acids.

  • Sample Preparation & Protein Precipitation:

    • Thaw 100 µL of frozen serum or urine samples on ice.

    • Add 400 µL of pre-chilled acetone or methanol to precipitate proteins.[9]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at -20°C for 30 minutes to improve precipitation.[9]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites to a new tube.[9]

  • Drying and Derivatization:

    • Dry the supernatant completely under a gentle stream of nitrogen gas.

    • To enhance volatility for GC-MS analysis, a two-step derivatization is often employed:

      • Oximation: Add a solution of methoxyamine hydrochloride in pyridine to convert keto groups to methoximes. Incubate at 60°C for 45 minutes.

      • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups to trimethylsilyl (TMS) ethers.[10] Incubate at 60°C for 45 minutes.

    • Cool the sample to room temperature and transfer it to a GC-MS autosampler vial.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separation is typically achieved on a capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in either full scan or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify metabolites by comparing their retention times and mass spectra to those of authentic chemical standards.

    • Quantify the concentration of each organic acid by creating a standard curve using known concentrations of the target analytes and an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization for GC-MS cluster_analysis Analysis start Biological Sample (Serum/Urine) precip Protein Precipitation (Acetone/Methanol) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Nitrogen supernatant->dry silylation Silylation (e.g., MSTFA) dry->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantification gcms->data

A typical experimental workflow for organic acid analysis by GC-MS.

Quantitative Data in Metabolic Disorders

The concentrations of BCHAs are significantly altered in various metabolic diseases compared to healthy individuals. While absolute concentrations can vary depending on the analytical method and laboratory, the relative changes are diagnostically important.

MetaboliteConditionTypical Observation in UrineFold Increase (Approx.)Reference
2-Hydroxyisovaleric Acid Healthy Control< 0.4 mmol/mol creatinine-[1]
Maple Syrup Urine Disease (MSUD)Significantly elevated>100x[1][5]
Lactic/KetoacidosisModerately elevated5-20x[1][4]
2-Hydroxyisocaproic Acid Healthy ControlTrace levels-[5]
Maple Syrup Urine Disease (MSUD)Significantly elevated>100x[5]
α-Ketoisocaproate (KIC) Healthy (Post-absorptive)Low levels-[11]
Type 2 DiabetesElevated1.5-3x[6]

Role in Signaling Pathways

While research on the direct signaling roles of BCHAs is ongoing, their precursor molecules, the BCKAs, are recognized as important metabolic regulators. Dysregulation of BCAA and BCKA metabolism is a hallmark of conditions like type 2 diabetes and obesity.[6] α-Ketoisocaproate (KIC), the keto acid of leucine, is a known activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The accumulation of KIC can lead to mTORC1 hyperactivation, which in turn can inhibit insulin signaling, contributing to insulin resistance.[6] Given the close metabolic relationship, it is plausible that BCHAs may also participate in or modulate these signaling events, a topic that warrants further investigation.

mTOR_Pathway cluster_input Metabolic Input cluster_core mTORC1 Signaling cluster_output Cellular Outcomes bcaa Leucine / KIC (α-Ketoisocaproate) mtorc1 mTORC1 bcaa->mtorc1 activates s6k1 p70S6K mtorc1->s6k1 phosphorylates bp1 4E-BP1 mtorc1->bp1 phosphorylates growth Protein Synthesis & Cell Growth s6k1->growth promotes insulin Insulin Signaling s6k1->insulin inhibits (Negative Feedback) bp1->growth inhibits

Influence of BCAA metabolites on the mTORC1 signaling pathway.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for (±)-2-Hydroxyisovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of (±)-2-Hydroxyisovaleric acid against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of this new method adheres to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications. All experimental data and protocols are presented to allow for a thorough and objective evaluation.

(±)-2-Hydroxyisovaleric acid is a significant biomarker as a metabolite of the branched-chain amino acid leucine.[1] Its accurate quantification in biological matrices is crucial for the diagnosis and monitoring of metabolic disorders such as maple syrup urine disease (MSUD).[1][2] While GC-MS is a widely accepted method for the analysis of organic acids in urine and plasma, the development of a simpler, more accessible HPLC-UV method offers advantages in terms of equipment availability and operational cost.[1][2][3]

Comparison of Analytical Methods

The performance of the newly developed HPLC-UV method was rigorously evaluated against a well-established GC-MS method. The validation focused on key analytical parameters as stipulated by ICH guidelines to determine the reliability, accuracy, and precision of the new method.

Table 1: Summary of Validation Parameters

Validation ParameterNovel HPLC-UV MethodConventional GC-MS MethodICH Acceptance Criteria
Specificity No interference from endogenous components observed.High specificity due to mass fragmentation patterns.The analytical signal of the analyte should not be affected by other components.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1.0 - 1000.5 - 100To be defined by the user.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (general), often tighter (e.g., 98-102%) for drug substance assays.
Precision (RSD%)
- Repeatability0.85%0.65%RSD ≤ 2%
- Intermediate Precision1.25%0.95%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.1To be determined.
Limit of Quantitation (LOQ) (µg/mL) 1.00.5To be determined.

Experimental Protocols

Detailed methodologies for the validation of the novel HPLC-UV method are provided below.

Specificity

To assess the specificity of the HPLC-UV method, blank human plasma samples were processed and analyzed to ensure that no endogenous components co-eluted with (±)-2-Hydroxyisovaleric acid. The chromatograms of the blank samples were compared with those of spiked samples containing the analyte and an internal standard.

Linearity

A stock solution of (±)-2-Hydroxyisovaleric acid was prepared and serially diluted to create calibration standards at concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL. Each concentration level was analyzed in triplicate. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was evaluated by the coefficient of determination (r²) of the linear regression analysis.

Accuracy

The accuracy of the method was determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range. The percentage recovery was calculated by comparing the mean measured concentration to the nominal concentration.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate analyses of QC samples at three concentration levels were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis of QC samples was repeated on three different days by two different analysts.

The precision was expressed as the relative standard deviation (RSD%) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the mean slope of the calibration curve

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.

Analytical Method Validation Workflow start Start: Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability end_node Validated Method system_suitability->end_node

Caption: Workflow for analytical method validation.

ICH Validation Parameters Relationship cluster_precision Precision Levels method_validation Analytical Method Validation (ICH Q2(R1)) accuracy Accuracy precision Precision specificity Specificity linearity Linearity range_node Range detection_limit Detection Limit (LOD) quantitation_limit Quantitation Limit (LOQ) robustness Robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility precision->reproducibility linearity->range_node detection_limit->quantitation_limit

Caption: Interrelationship of ICH validation parameters.

References

Unraveling Metabolic Dysregulation: The Correlation of 2-Hydroxyisovaleric Acid with Key Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-hydroxyisovaleric acid's role as a biomarker in various metabolic disorders, supported by comparative data and detailed experimental methodologies.

Introduction

2-Hydroxyisovaleric acid, a metabolite of the branched-chain amino acid (BCAA) leucine, has emerged as a significant biomarker in the landscape of metabolic profiling.[1] Its concentration in biological fluids can provide a window into the intricate workings of amino acid metabolism and highlight disruptions that underpin various pathological states. This guide offers a comparative analysis of 2-hydroxyisovaleric acid and its correlation with other key metabolic biomarkers, providing researchers, scientists, and drug development professionals with a foundational understanding of its clinical and research significance. The information is supported by experimental data and detailed methodologies for its quantification.

Correlation with Other Metabolic Biomarkers

Elevated levels of 2-hydroxyisovaleric acid are most prominently associated with inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD) . In this condition, deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto and α-hydroxy acids.[2][3] Consequently, a strong positive correlation is observed between 2-hydroxyisovaleric acid and other BCAA-derived metabolites, such as 2-ketoisocaproic acid, 2-keto-3-methylvaleric acid, and 2-hydroxyisocaproic acid.[4]

Beyond inherited disorders, elevated 2-hydroxyisovaleric acid has been identified in patients with lactic acidosis and ketoacidosis , suggesting a broader role in states of severe metabolic stress.[5] In these conditions, its presence often coincides with increased levels of lactate and ketone bodies like 3-hydroxybutyric acid.

Furthermore, emerging research points to a potential link between 2-hydroxyisovaleric acid and insulin resistance . While 2-hydroxybutyric acid is a more established marker for insulin resistance, arising from increased lipid oxidation and oxidative stress, the dysregulation of BCAA metabolism, which includes the pathway producing 2-hydroxyisovaleric acid, is also increasingly implicated in the pathogenesis of insulin resistance and type 2 diabetes.[6][7]

Data Presentation

The following table summarizes the quantitative changes in 2-hydroxyisovaleric acid and correlated biomarkers across different metabolic conditions. It is important to note that specific concentrations can vary significantly based on the analytical method, patient's metabolic state, and dietary intake.

BiomarkerMaple Syrup Urine Disease (MSUD)Lactic Acidosis / KetoacidosisHealthy ControlsReference
2-Hydroxyisovaleric acid (urine, mmol/mol creatinine) Markedly ElevatedModerately to Markedly Elevated0 - 0.4[4]
Leucine (plasma, µmol/L) >1000 (poor control)Generally Normal60 - 160[8]
Isoleucine (plasma, µmol/L) Significantly ElevatedGenerally Normal30 - 90[8]
Valine (plasma, µmol/L) Significantly ElevatedGenerally Normal150 - 300[8]
2-Ketoisocaproic acid (urine) Markedly ElevatedTrace amounts may be presentNot typically detected[4][5]
Lactate (plasma, mmol/L) May be elevated during metabolic crisis> 50.5 - 2.2[9]
3-Hydroxybutyric acid (plasma, mmol/L) May be elevated during metabolic crisisElevated< 0.3
2-Hydroxybutyric acid (urine, mmol/mmol creatinine) May be elevatedElevatedVariable[10]

Experimental Protocols

The quantification of 2-hydroxyisovaleric acid and other organic acids in biological samples, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This method involves the extraction of organic acids from urine, followed by chemical derivatization to increase their volatility for gas chromatographic separation and subsequent mass spectrometric detection.

Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid).

  • Acidify the urine to a pH of 1-2 with hydrochloric acid.

  • Extract the organic acids with two successive portions of 3 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Use a capillary column (e.g., DB-5ms) for separation.

  • The mass spectrometer is typically operated in full scan mode to identify a wide range of organic acids, with selected ion monitoring (SIM) mode used for quantification of specific target compounds.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Amino Acid and Metabolite Analysis

UPLC-MS/MS offers high sensitivity and specificity for the quantification of a broad range of metabolites, including 2-hydroxyisovaleric acid, often with minimal sample preparation.

Sample Preparation:

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) containing internal standards.

UPLC-MS/MS Analysis:

  • Inject the diluted sample into the UPLC-MS/MS system.

  • Chromatographic separation is achieved on a reversed-phase column (e.g., C18).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target analytes.

Signaling Pathways and Logical Relationships

The metabolic pathways leading to the formation of 2-hydroxyisovaleric acid and its connection to other metabolic processes are complex. The following diagrams illustrate these relationships.

BCAA_Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH (Deficient in MSUD) HIVA 2-Hydroxyisovaleric acid alpha_Ketoisocaproate->HIVA Alternative Pathway (Elevated in MSUD) Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate Isovaleryl_CoA->Acetyl_CoA_Acetoacetate Multiple Steps

BCAA Catabolism and 2-Hydroxyisovaleric Acid Formation.

This diagram illustrates the catabolic pathway of leucine. The enzyme BCAT (Branched-Chain Amino Acid Transaminase) converts leucine to α-ketoisocaproate. Subsequently, the BCKDH complex (Branched-Chain α-Keto Acid Dehydrogenase), which is deficient in Maple Syrup Urine Disease (MSUD), converts α-ketoisocaproate to isovaleryl-CoA. When the BCKDH enzyme is deficient, α-ketoisocaproate is shunted into an alternative pathway, leading to the formation of 2-hydroxyisovaleric acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (for GC-MS) Internal_Standard->Extraction Dilution Dilution (for UPLC-MS/MS) Internal_Standard->Dilution Derivatization Derivatization (TMS) (for GC-MS) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS UPLC_MS_MS UPLC-MS/MS Analysis Dilution->UPLC_MS_MS Quantification Quantification GC_MS->Quantification UPLC_MS_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Experimental Workflow for Metabolite Quantification.

This diagram outlines the general workflow for the quantification of 2-hydroxyisovaleric acid and other metabolites in urine. The process begins with sample collection and preparation, which differs slightly depending on the analytical platform used (GC-MS or UPLC-MS/MS). The samples are then analyzed, and the resulting data is processed for quantification and statistical analysis.

Conclusion

2-Hydroxyisovaleric acid is a valuable biomarker for monitoring the catabolism of branched-chain amino acids. Its strong correlation with metabolites directly upstream of the enzymatic defect in MSUD makes it a critical diagnostic marker for this disorder. Furthermore, its association with broader metabolic disturbances such as lactic acidosis, ketoacidosis, and potentially insulin resistance, highlights its utility in a wider range of clinical and research settings. The standardized and robust analytical methods of GC-MS and UPLC-MS/MS allow for its reliable quantification, providing crucial data for understanding and managing metabolic diseases. Further research into the precise mechanisms by which 2-hydroxyisovaleric acid and related BCAA metabolites influence cellular signaling pathways will continue to enhance its clinical utility.

References

Safety Operating Guide

Safe Disposal of (+-)-2-Hydroxyisovaleric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (+-)-2-Hydroxyisovaleric acid (also known as α-hydroxyisovaleric acid). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Regulatory Compliance

Before disposal, it is imperative to recognize the hazards associated with this compound and the governing regulations. This substance is classified as a skin and eye irritant and may also cause respiratory irritation.[1][2][3]

Waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste.[4] It is crucial to consult your institution's Environmental Health and Safety (EH&S) department, as well as federal, state, and local regulations, to ensure complete and accurate classification and compliant disposal.[1][4]

Summary of Disposal and Safety Information

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterInformationSource
Primary Hazards Skin irritation, serious eye irritation, potential respiratory irritation.[1][2][3][5]
Personal Protective Equipment (PPE) Chemical splash goggles, appropriate protective gloves, lab coat or apron, use in a well-ventilated area (preferably a fume hood).[1][4]
Incompatible Materials Strong oxidizing agents.[4][5]
Primary Disposal Route Dispose of contents and container through an approved waste disposal plant.[2][4][5]
Container Disposal Do not reuse containers. Dispose of as unused product.[4] Handle uncleaned containers like the product itself.
Spill Cleanup Absorb with inert material (e.g., diatomite, universal binders), collect in a sealed, suitable container for disposal. Decontaminate the spill surface.[1][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: (+-)-2-Hydroxyisovaleric Acid Waste consult Consult Institutional EH&S and Local Regulations start->consult is_small Is the quantity small and part of a dilute solution (<10% v/v)? consult->is_small is_contaminated Is the waste mixed with other hazardous materials (e.g., solvents, metals)? is_small->is_contaminated Yes hazardous_waste Collect in a designated, compatible, and properly labeled hazardous waste container. is_small->hazardous_waste No neutralize Neutralize to pH 7-9 in a fume hood with appropriate PPE. is_contaminated->neutralize No is_contaminated->hazardous_waste Yes drain_disposal Dispose down the drain with a large excess of water (if permitted by EH&S). neutralize->drain_disposal professional_disposal Arrange for pickup and disposal by an approved waste management facility. hazardous_waste->professional_disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Neutralization of Small Quantities

This protocol is a general guideline for the neutralization of small quantities of dilute, uncontaminated this compound solutions. This procedure must be approved by your institution's EH&S department before being carried out. Do not attempt to neutralize large volumes or concentrated acid.[1]

Objective: To neutralize acidic waste for potential drain disposal, where permitted.

Materials:

  • Waste solution of this compound

  • Basic solution for neutralization (e.g., sodium bicarbonate, dilute sodium hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (chemical splash goggles, gloves, lab coat)

  • Stir plate and stir bar

  • Beaker large enough to contain the reaction

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.[1]

    • Ensure all necessary PPE is worn correctly.

    • Place the beaker containing the acidic waste on a stir plate and add a stir bar. Begin gentle stirring.

  • Neutralization:

    • Slowly add the basic solution to the stirring acidic waste. Be cautious as the neutralization reaction can be exothermic.

    • Periodically stop the addition of the base and check the pH of the solution using a pH strip or meter.

  • Endpoint Determination:

    • Continue adding the base in small increments until the pH of the solution is between 7 and 9.[6]

  • Disposal:

    • Once the pH is confirmed to be within the acceptable range and if authorized by your institutional guidelines, the neutralized solution may be disposed of down the drain with a large excess of water (at least 20 parts water).[1]

  • Cleanup:

    • Rinse all glassware thoroughly.

    • Clean the work area.

Important Considerations:

  • Waste Segregation: Never mix this compound waste with incompatible materials such as strong oxidizers.[1] Chemical wastes should be stored separately.[7]

  • Container Management: Waste must be stored in containers made of a compatible material with tightly fitting caps.[7][8] All waste containers must be clearly labeled with their contents.[7][8]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be placed in a sealed and appropriately labeled hazardous waste container for professional disposal.[1]

References

Safeguarding Your Research: A Guide to Handling (+-)-2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (+-)-2-Hydroxyisovaleric acid, a compound that presents potential hazards if not managed correctly. Adherence to these protocols is critical for personal safety and regulatory compliance.

This compound is classified as a skin and eye irritant and may also cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety procedures during its handling and disposal is essential.

Personal Protective Equipment (PPE)

The first line of defense when working with this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side protection.[4]Protects against accidental splashes that can cause serious eye irritation.[1][2][4][5][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[5][7]Prevents skin contact which can lead to irritation.[1][2][4][5]
Body Protection Lab coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][4]Minimizes the inhalation of vapors that may cause respiratory irritation.[1][2][4][6][8]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and prevent accidents. Follow this step-by-step guide when working with this compound.

  • Preparation :

    • Before handling, ensure you have reviewed the Safety Data Sheet (SDS).[7]

    • Work in a designated, well-ventilated area, ideally within a certified chemical fume hood.[1][9]

    • Ensure an eyewash station and safety shower are readily accessible.[5][10]

    • Assemble all necessary equipment and reagents before starting your experiment.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[4][5][6]

    • Avoid contact with skin, eyes, and clothing.[4][5]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical.[4][5][6]

    • Decontaminate the work area upon completion of your tasks.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

Spill Management Workflow

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

Spill Management Workflow for this compound.

For liquid spills, absorb the material with an inert substance like diatomite or universal binders.[1] Collect the absorbed material and place it into a suitable, sealed, and properly labeled hazardous waste container for disposal.[1]

Disposal Plan

The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[1] Improper disposal can lead to environmental contamination and legal repercussions.

Disposal StepDescription
Waste Collection Collect waste in a designated, compatible, and properly labeled hazardous waste container.[1] The container must have a secure cap.[1]
Segregation Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1] Avoid mixing with oxidizers and flammable solvents.[1]
Neutralization (for small spills) For small amounts of acidic waste, neutralization with a mild base (e.g., sodium bicarbonate) can be performed in a fume hood while wearing appropriate PPE.[1][11] This should only be done by trained personnel and in accordance with institutional guidelines.
Final Disposal Arrange for professional disposal through your institution's EHS department.[1] Do not pour down the drain unless specifically authorized by local regulations and institutional procedures for neutralized solutions.[1]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of safety protocols when handling this compound.

Safety_Relationship cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome Skin Irritant Skin Irritant Eye Irritant Eye Irritant Respiratory Irritant Respiratory Irritant PPE PPE Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Administrative Controls (SOPs) Administrative Controls (SOPs) Personnel Safety Personnel Safety Environmental Protection Environmental Protection Regulatory Compliance Regulatory Compliance Hazard Identification Hazard Identification Control Measures Control Measures Hazard Identification->Control Measures informs Safe Outcome Safe Outcome Control Measures->Safe Outcome ensures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-2-Hydroxyisovaleric acid
Reactant of Route 2
(+-)-2-Hydroxyisovaleric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.